molecular formula C9H6ClNO2S B1587697 Isoquinoline-5-sulfonyl Chloride CAS No. 84468-15-5

Isoquinoline-5-sulfonyl Chloride

Cat. No.: B1587697
CAS No.: 84468-15-5
M. Wt: 227.67 g/mol
InChI Key: WHIDHHUCCTYJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-5-sulfonyl Chloride is a useful research compound. Its molecular formula is C9H6ClNO2S and its molecular weight is 227.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

isoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIDHHUCCTYJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391888
Record name Isoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84468-15-5
Record name 5-Isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84468-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isoquinoline-5-sulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoquinoline-5-Sulfonyl Chloride: Properties, Synthesis, and Applications in Kinase Inhibition

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role as a foundational scaffold in the synthesis of potent kinase inhibitors. Its highly reactive sulfonyl chloride group, attached to the rigid isoquinoline core, allows for the facile creation of diverse sulfonamide libraries. This guide provides an in-depth exploration of its chemical properties, validated synthesis protocols, reactivity, and its instrumental role in the development of therapeutic agents, particularly Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors like Fasudil. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical understanding of this important building block.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for selective and potent kinase inhibitors has been a cornerstone of modern drug discovery. Within this landscape, the isoquinoline sulfonamide framework has emerged as a "privileged structure," giving rise to compounds with significant therapeutic impact.[1][2] this compound is the key reactive precursor for this class of molecules.[3][4] Its derivatives have been instrumental as chemical tools for dissecting cellular signaling pathways and have progressed into clinically approved drugs.[4][5]

The primary mechanism for these derivatives is ATP-competitive inhibition, where the isoquinoline ring system effectively mimics the adenine ring of ATP, allowing it to bind within the highly conserved ATP-binding pocket of protein kinases.[4] This action blocks substrate phosphorylation and disrupts downstream signaling. The most notable application is in the inhibition of Rho-associated kinase (ROCK), a critical regulator of the actin cytoskeleton involved in processes like smooth muscle contraction and cell migration.[6][7] The dysregulation of the Rho/ROCK pathway is implicated in numerous diseases, making inhibitors derived from this compound valuable therapeutic candidates for conditions ranging from cardiovascular to neurological disorders.[6]

Physicochemical Properties

Understanding the fundamental properties of this compound and its commonly used hydrochloride salt is essential for its proper handling, storage, and application in synthesis. The hydrochloride salt form is often preferred as it can enhance the compound's stability and solubility in certain applications.[8]

PropertyThis compoundThis compound HCl
Appearance Colorless or white solid[3]Solid, typically white to light yellow
CAS Number 84468-15-5[9]105627-79-0[10]
Molecular Formula C₉H₆ClNO₂S[9]C₉H₇Cl₂NO₂S[10]
Molecular Weight 227.67 g/mol [9][11]264.13 g/mol [10]
IUPAC Name This compound[9]This compound;hydrochloride[10]
Storage Inert atmosphere, 2-8°CInert atmosphere, room temperature
Purity Typically ≥95%Typically ≥95%

Synthesis of this compound

The synthesis of this compound is a critical process that dictates the purity and viability of subsequent drug development efforts. The most established method involves direct, one-pot chlorosulfonylation of the isoquinoline core. An alternative, though less common, route has also been developed to avoid highly corrosive reagents.

Method 1: Direct Chlorosulfonylation of Isoquinoline

This is the most prevalent industrial method, involving the electrophilic substitution of isoquinoline using a sulfonating agent, followed by chlorination.[4][6] A key challenge is achieving regioselectivity, as substitution can occur at both the 5- and 8-positions. Modern protocols, however, have been optimized to strongly favor the desired 5-sulfonyl chloride isomer.[6]

The reaction proceeds in two main stages within a single pot:

  • Sulfonation: Isoquinoline is reacted with a strong sulfonating agent, such as chlorosulfonic acid or sulfur trioxide (SO₃), to form an isoquinoline-5-sulfonic acid intermediate.[4][12]

  • Chlorination: A chlorinating agent, most commonly thionyl chloride (SOCl₂), is then added to the mixture.[6][8] This converts the sulfonic acid intermediate into the final, more reactive sulfonyl chloride. The product is often precipitated and isolated as the hydrochloride salt to improve purity and handling.[6][8]

G cluster_0 One-Pot Synthesis Workflow A Isoquinoline C Sulfonation (Formation of Sulfonic Acid Intermediate) A->C B Sulfonating Agent (e.g., SO₃) B->C E Chlorination (Formation of Sulfonyl Chloride) C->E D Chlorinating Agent (e.g., SOCl₂) D->E F Quench & Extract (Ice-water, DCM) E->F G Precipitation (Add HCl/EtOAc) F->G H Isolate & Dry (Filtration) G->H I Isoquinoline-5-sulfonyl chloride hydrochloride H->I

Caption: Workflow for one-pot synthesis of this compound HCl.

Detailed Experimental Protocol (Adapted from Industrial Process)

This protocol involves highly corrosive and reactive reagents and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[6]

  • Sulfonation: To a suitable reaction vessel, add liquid sulfur trioxide (SO₃). While maintaining the internal temperature at approximately 30°C, gradually add isoquinoline. Stir the mixture for several hours (e.g., 12-16 hours) at this temperature.[6]

  • Chlorination: To the resulting mixture, add thionyl chloride (SOCl₂), ensuring the temperature remains around 30°C. Once the addition is complete, heat the mixture to 70°C and stir for approximately 4 hours.[6]

  • Quench: After cooling the reaction mixture to room temperature, slowly and carefully add it to a pre-chilled mixture of ice-water and an organic solvent like methylene chloride (DCM). This quenching step is highly exothermic and requires careful temperature control to prevent a runaway reaction.[6]

  • Neutralization & Extraction: Carefully neutralize the biphasic mixture with a base, such as sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer again with methylene chloride to maximize yield.[6]

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent.[6]

  • Precipitation: To the filtrate, add a solution of 4N HCl in ethyl acetate (EtOAc). Stir the mixture to induce the precipitation of the hydrochloride salt. Crystallization as the hydrochloride salt is a critical step that enriches purity, as isomeric impurities often exhibit different solubility profiles.[6][8]

  • Isolation: Collect the precipitated solid by filtration, wash with fresh methylene chloride, and dry under vacuum to yield this compound hydrochloride.[6]

Method 2: Synthesis from 5-Bromoisoquinoline

A patented alternative route has been developed to avoid the use of highly corrosive reagents like sulfur trioxide.[13] This two-step method offers a potentially safer and more environmentally friendly pathway.

  • Alkylation: 5-bromoisoquinoline is reacted with thiourea in an alkylation reaction to produce an S-isoquinoline isothiourea salt intermediate.[13]

  • Oxidative Chlorosulfonylation: The isothiourea salt is dissolved in dilute hydrochloric acid and undergoes an oxidative chlorosulfonyl acylation reaction with an oxidant to yield the final product.[13]

This method reports high yields (up to 95.9%) and uses simple, readily available starting materials under milder reaction conditions.[13]

Chemical Reactivity and Mechanism of Action

The synthetic utility of this compound is derived almost entirely from the electrophilic nature of the sulfonyl chloride (-SO₂Cl) group.[8] This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.

Its primary reaction is with primary or secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of its use in drug discovery, as it allows for the coupling of the isoquinoline-5-sulfonyl core to a wide variety of amine-containing fragments, enabling the exploration of structure-activity relationships (SAR).

G cluster_0 General Sulfonamide Formation A This compound C Isoquinoline-5-sulfonamide Derivative A->C + B Nucleophilic Amine (R-NH₂) B->C Reaction

Caption: Reaction of this compound with a primary amine.

The resulting isoquinoline sulfonamide derivatives function as potent, ATP-competitive inhibitors of various protein kinases.[2][7] The mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, directly preventing ATP from binding and halting the phosphorylation of downstream substrates.[7]

The Rho/ROCK Signaling Pathway

A primary target for this class of inhibitors is the Rho/ROCK pathway.[2] The small GTPase RhoA, when activated (GTP-bound), binds to and activates ROCK.[7] ROCK then phosphorylates multiple substrates that regulate the actin cytoskeleton, leading to increased cellular contractility. By inhibiting ROCK, isoquinoline sulfonamide derivatives decrease the phosphorylation of key substrates like Myosin Light Chain (MLC), leading to smooth muscle relaxation and other cellular effects.[7]

G cluster_1 Rho/ROCK Signaling Pathway Agonist Agonist (e.g., Thrombin) Receptor GPCR Agonist->Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLC Phosphatase (Active) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Inhibitor Isoquinoline Sulfonamide (e.g., Fasudil) Inhibitor->ROCK ATP-Competitive Inhibition MLC_P MLC-P MLCP->MLC_P Dephosphorylation MLCP_P MLC Phosphatase-P (Inactive) MLC->MLC_P Contraction Actin-Myosin Contraction MLC_P->Contraction

Caption: The Rho/ROCK signaling pathway and the point of inhibition.

Applications in Drug Development: Fasudil and Beyond

The most prominent application of this compound is as the starting material for the synthesis of Fasudil (HA-1077) .[14] Fasudil is a potent ROCK inhibitor and vasodilator.[14] Its hydrochloride form was approved in Japan for clinical use in preventing cerebral vasospasm after subarachnoid hemorrhage.[4][14]

The synthesis of Fasudil from this compound is a straightforward nucleophilic substitution reaction with homopiperazine (1,4-diazepane).[4][14]

Beyond Fasudil, the this compound scaffold is a key intermediate for a new generation of ROCK inhibitors.[6] For example, fluorinated analogs like 4-fluorothis compound are used to synthesize compounds such as Ripasudil , another ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[6][15] The introduction of the fluorine atom can significantly enhance the potency and selectivity of these inhibitors.[6][8]

Safety and Handling

This compound and its hydrochloride salt are corrosive and moisture-sensitive compounds that require careful handling.

  • GHS Classification: Danger. Hazard statement H314: Causes severe skin burns and eye damage.[10]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene, butyl rubber), a flame-retardant lab coat, and chemical safety goggles with a face shield.[16]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust or vapors. Keep away from moisture, as it can react to release corrosive gases like hydrogen chloride.[6][16] Allow the container to warm to room temperature before opening to prevent moisture condensation.[16]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 20 minutes and remove contaminated clothing. Seek immediate medical attention.[17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, removing contact lenses if possible. Seek immediate medical attention.[17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water (if the person is conscious) and seek immediate medical attention.[17]

References

  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluorothis compound. Benchchem.
  • Sigma-Aldrich. This compound hydrochloride | 105627-79-0.
  • Sigma-Aldrich. This compound | 84468-15-5.
  • Benchchem. 4-Fluorothis compound hydrochloride | 906820-08-4.
  • PubChem. This compound | C9H6ClNO2S | CID 3371655.
  • Google Patents. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • Benchchem.
  • PubChem. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932.
  • CymitQuimica. (2024). Safety Data Sheet - 4-Fluorothis compound hydrochloride.
  • Benchchem.
  • Smolecule. Buy 4-Fluorothis compound hydrochloride | 906820-08-4.
  • Home Sunshine Pharma. 4-fluorothis compound Hydrochloride CAS 906820-08-4.
  • Benchchem. A Comparative Analysis of 8-Fluoroisoquinoline-5-sulfonamide and Other Kinase Inhibitors.
  • Benchchem. 4-Methylthis compound safety and handling precautions.
  • Guidechem. This compound 84468-15-5 wiki.
  • Benchchem. The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides.
  • PubMed. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression.
  • Amerigo Scientific. This compound.
  • PubChem. Fasudil | C14H17N3O2S | CID 3547.
  • Probechem Biochemicals.
  • Cell Guidance Systems. Fasudil Hydrochloride.

Sources

An In-depth Technical Guide to Isoquinoline-5-sulfonyl Chloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate, instrumental in the synthesis of a range of pharmacologically active molecules. Its unique structural scaffold, featuring a reactive sulfonyl chloride group appended to the isoquinoline core, renders it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the structure, chemical properties, and detailed synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of various synthetic routes, offering field-proven insights and step-by-step protocols. The significance of this compound as a precursor to therapeutic agents, notably Rho-kinase (ROCK) inhibitors like Fasudil, will also be highlighted, underscoring its importance in modern drug discovery and development.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic drugs with diverse biological activities.[1][2] Compounds such as the vasodilator papaverine and the anesthetic dimethisoquin feature this heterocyclic system.[2] The introduction of a sulfonyl chloride functional group at the 5-position of the isoquinoline ring creates a highly reactive and versatile intermediate, this compound, which serves as a linchpin in the synthesis of various sulfonamide derivatives.

These sulfonamides have garnered significant attention, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The dysregulation of the ROCK signaling pathway is implicated in a variety of pathologies, including cardiovascular and neurological disorders.[3] Consequently, this compound is a critical starting material for the development of novel therapeutics targeting this pathway.[3][4]

Molecular Structure and Chemical Properties

The molecular identity of this compound is defined by the fusion of a benzene and a pyridine ring, with a sulfonyl chloride group (-SO₂Cl) attached at the C5 position of the bicyclic aromatic system.

Structural Representation

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented in the table below.

PropertyThis compoundThis compound hydrochloride
CAS Number 84468-15-5[5]105627-79-0[6]
Molecular Formula C₉H₆ClNO₂S[5]C₉H₇Cl₂NO₂S[6]
Molecular Weight 227.67 g/mol [5]264.13 g/mol [6]
Appearance Colorless crystalline solid[7]Light yellow powder[8][9]
Purity Typically >95%Varies by supplier
Solubility Soluble in many common organic solvents.[10]Enhanced solubility, suitable for various biological applications.[11]
Storage Inert atmosphere, room temperature.Inert atmosphere, room temperature.

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages concerning yield, scalability, and the use of hazardous reagents. The choice of a particular method often depends on the scale of the synthesis and the desired purity of the final product.

Route 1: Direct Sulfonation of Isoquinoline and Subsequent Chlorination

This is a classical and widely reported method for the synthesis of this compound.[4] The process involves two main steps: the sulfonation of isoquinoline to form isoquinoline-5-sulfonic acid, followed by the conversion of the sulfonic acid to the corresponding sulfonyl chloride.

Electrophilic aromatic substitution reactions on isoquinoline preferentially occur at the 5- and 8-positions of the benzene ring.[12][13] Sulfonation with strong sulfonating agents like oleum (fuming sulfuric acid) favors the formation of the thermodynamically stable 5-sulfonic acid isomer.[1][14] The subsequent conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation, typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[15][16]

Step 1: Synthesis of Isoquinoline-5-sulfonic Acid [1]

  • To isoquinolinium sulfate (0.154 mol), add 65% oleum (60 g) while maintaining the temperature at 0°C.

  • Allow the mixture to stand at room temperature for 16 hours.

  • Add an additional portion of oleum (20 g) to the viscous solution and heat the mixture on a steam bath for 1 hour.

  • After cooling, carefully pour the resulting syrup onto crushed ice (170 g) to precipitate the product.

  • Isolate the isoquinoline-5-sulfonic acid by filtration.

Step 2: Synthesis of this compound hydrochloride [8][9]

  • Suspend isoquinoline-5-sulfonic acid (135 mmol) in thionyl chloride (150 mL, 2.06 mol) at room temperature under a nitrogen atmosphere.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 mL) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2.5 hours.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain a light yellow powder.

  • Suspend the powder in anhydrous dichloromethane (200 mL), sonicate, filter, and dry under reduced pressure at 40°C to yield this compound hydrochloride.

The free base, this compound, can be obtained by neutralization of the hydrochloride salt with a mild base, such as a sodium bicarbonate solution.[4]

G cluster_0 Route 1: Direct Sulfonation and Chlorination Isoquinoline Isoquinoline Isoquinoline-5-sulfonic acid Isoquinoline-5-sulfonic acid Isoquinoline->Isoquinoline-5-sulfonic acid Oleum (H₂SO₄/SO₃) This compound This compound Isoquinoline-5-sulfonic acid->this compound Thionyl chloride (SOCl₂), DMF (cat.)

Caption: Workflow for the synthesis via direct sulfonation.

Route 2: Synthesis from 5-Bromoisoquinoline

An alternative synthetic strategy that avoids the use of highly corrosive fuming sulfuric acid involves a two-step process starting from 5-bromoisoquinoline. This method is described in a patent as having a simple synthetic route, short reaction time, and high yield.[4]

This route begins with a nucleophilic substitution reaction where the bromine atom at the 5-position of isoquinoline is displaced by thiourea to form an S-isoquinoline isothiourea salt.[4] This intermediate is then subjected to an oxidative chlorosulfonyl acylation reaction to yield the final product.[4] This approach offers the advantage of milder reaction conditions and avoids the use of some of the more hazardous reagents associated with direct sulfonation.[4]

Step 1: Synthesis of S-Isoquinoline isothiourea salt

  • In a suitable solvent (e.g., methanol, ethanol, or DMF), reflux a mixture of 5-bromoisoquinoline and thiourea (molar ratio of 1:1 to 1:1.4) for 2-6 hours.

  • After the reaction is complete, add water to precipitate the crude product.

  • Collect the crude S-isoquinoline isothiourea salt by suction filtration.

  • Recrystallize and dry the product to obtain the pure salt.

Step 2: Synthesis of this compound

  • Dissolve the S-isoquinoline isothiourea salt obtained in the previous step in dilute hydrochloric acid.

  • Carry out an oxidative chlorosulfonyl acylation reaction on the solution using an appropriate oxidant.

  • After the reaction is complete, collect the product by suction filtration, wash, and dry to obtain this compound.

The patent reports a high yield of up to 95.9% for the final product under optimized conditions.[4]

G cluster_1 Route 2: From 5-Bromoisoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline S-Isoquinoline isothiourea salt S-Isoquinoline isothiourea salt 5-Bromoisoquinoline->S-Isoquinoline isothiourea salt Thiourea, Reflux This compound This compound S-Isoquinoline isothiourea salt->this compound Oxidative chlorosulfonyl acylation

Caption: Workflow for the synthesis from 5-bromoisoquinoline.

Other Synthetic Approaches

Another documented method involves the diazotization of 5-aminoisoquinoline, followed by a sulfonyl chlorination reaction with sulfur dioxide in an acetic acid solvent.[4] However, the yield of this reaction is dependent on the stability of the intermediate diazonium salt, which can be a limiting factor.[4]

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in the pharmaceutical industry, primarily due to its role in the synthesis of ROCK inhibitors. The most notable example is Fasudil, a therapeutic agent used for the treatment of cerebral vasospasm.[4] The synthesis of Fasudil and its analogues involves the reaction of this compound with the appropriate amine to form the corresponding sulfonamide.

The versatility of the sulfonyl chloride group allows for its reaction with a wide range of nucleophiles, enabling the creation of diverse libraries of isoquinoline-based compounds for screening and lead optimization in drug discovery programs.[3][17]

G This compound This compound Isoquinoline-5-sulfonamide derivative Isoquinoline-5-sulfonamide derivative This compound->Isoquinoline-5-sulfonamide derivative Reaction Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->Isoquinoline-5-sulfonamide derivative Drug Candidate (e.g., Fasudil) Drug Candidate (e.g., Fasudil) Isoquinoline-5-sulfonamide derivative->Drug Candidate (e.g., Fasudil) Further modification/selection

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage.[6] All handling should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reagents used in its synthesis, such as sulfur trioxide, oleum, and thionyl chloride, are highly corrosive and reactive, requiring extreme caution during handling.[3][4]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds, most notably ROCK inhibitors. This guide has provided a detailed examination of its structure, properties, and key synthetic methodologies. The direct sulfonation of isoquinoline and the route from 5-bromoisoquinoline represent two robust approaches to its preparation, each with distinct advantages. A thorough understanding of these synthetic pathways, coupled with stringent safety protocols, is essential for researchers and drug development professionals seeking to leverage the chemical potential of this versatile building block in the pursuit of novel therapeutics.

References

  • BenchChem. (n.d.). Large-Scale Synthesis of 4-Fluorothis compound.
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3371655, this compound. PubChem.
  • Kido, K., & Watanabe, Y. (1988). A One-Pot Isoquinoline Synthesis by Cyclodehydrogenation of N-Benzyl-α-alkylaminoacetals with Chlorosulfonic Acid. Journal of the Japan Chemical Society, 1988(24).
  • ChemicalBook. (n.d.). 5-Isoquinolinesulfonic acid synthesis. ChemicalBook.
  • 5-Isoquinolinesulfonic Acid: Properties and Synthesis. (n.d.). The Chemistry.
  • Suicheng Pharmaceutical Co Ltd. (2022). Preparation method of 5-isoquinoline sulfonyl chloride (CN108752274B).
  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13116932, this compound hydrochloride. PubChem.
  • Padial, N. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Organic Chemistry Portal. (n.d.).
  • Guidechem. (n.d.). This compound 84468-15-5 wiki. Guidechem.
  • ChemicalBook. (n.d.). Isoquinoline-5-sulphonyl chloride hydrochloride synthesis. ChemicalBook.
  • Asahi Glass Co Ltd. (2011). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof (US7872136B2).
  • ChemicalBook. (n.d.). Isoquinoline-5-sulphonyl chloride hydrochloride. ChemicalBook.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.
  • Royal Society of Chemistry. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry.
  • Dow Chemical Co. (1959). Method for the preparation of polysulfonyl chlorides of styrene resins (US2867611A).
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Smolecule. (n.d.). Buy 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid.
  • Furukawa, M., et al. (1981). Direct Conversion of Sulfinic Acid to Sulfonic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 29(3), 639-644.
  • BenchChem. (n.d.). 4-Fluorothis compound hydrochloride.
  • Isoquinoline. (n.d.).
  • Scribd. (n.d.). Isoquinoline.
  • Preparation and Properties of Isoquinoline. (n.d.).
  • National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

Sources

An In-Depth Technical Guide to the Research Applications of Isoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of cellular biology and drug discovery, the identification of molecular scaffolds that can be systematically modified to target specific enzymes represents a significant leap forward. The isoquinoline sulfonamide framework is one such "privileged structure," having emerged as a cornerstone in the design of potent protein kinase inhibitors.[1][2] At the heart of this chemical class lies Isoquinoline-5-sulfonyl chloride , a reactive intermediate that serves as the foundational building block for a multitude of research tools and clinical candidates.[3]

This guide provides a comprehensive overview of the primary application of this compound in modern research: its pivotal role in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. We will explore the causality behind its use, the mechanism of the inhibitors it helps create, their impact on the crucial Rho/ROCK signaling pathway, and detailed protocols for their application in key experimental contexts.

The Core Application: A Gateway to Potent ROCK Inhibitors

This compound's primary significance in research is not as a standalone bioactive molecule, but as a critical precursor for the synthesis of a class of isoquinoline-based sulfonamides that potently inhibit ROCKs.[4] The synthesis chemistry is robust, typically involving the coupling of the sulfonyl chloride group with an amine-containing moiety.[4][5]

The most notable example derived from this scaffold is Fasudil (HA-1077) , the first clinically approved ROCK inhibitor, used for treating cerebral vasospasm in Japan.[5][6] The journey from this compound to Fasudil and other analogs demonstrates the power of this scaffold. By modifying the amine portion or making substitutions on the isoquinoline ring (e.g., adding a fluorine or methyl group), researchers can fine-tune the inhibitor's potency and selectivity.[1][4][7]

Causality of a Superior Scaffold: Why Isoquinoline-5-Sulfonamide?

The success of the isoquinoline sulfonamide scaffold in targeting the highly conserved ATP-binding site of kinases is not accidental. Early structure-activity relationship (SAR) studies revealed critical features:

  • The Isoquinoline Nitrogen : This nitrogen atom is crucial for activity, forming a key hydrogen bond within the hinge region of the kinase's ATP-binding pocket.[2]

  • The Sulfonamide Linker : This group correctly orients the molecule within the catalytic domain, and its presence is vital for inhibitory action.[8]

  • A Basic Amino Group : A separated basic amine, as seen in Fasudil, is of utmost importance for potent inhibition.[8]

This combination of features makes derivatives of this compound highly effective ATP-competitive inhibitors of ROCK.[7][8]

The Rho/ROCK Signaling Pathway: A Central Regulator of Cell Mechanics

To understand the utility of the inhibitors synthesized from this compound, one must first appreciate the pathway they target. The Rho/ROCK signaling pathway is a fundamental regulator of the actin cytoskeleton and, by extension, numerous cellular processes.[9][10]

The pathway is initiated by the activation of the small GTPase, RhoA.[11] In its active, GTP-bound state, RhoA binds to and activates ROCK (which has two main isoforms, ROCK1 and ROCK2).[9] Activated ROCK then phosphorylates a host of downstream substrates, leading to increased actomyosin contractility, stress fiber formation, and focal adhesion maturation.[12][13]

Key Downstream Effects of ROCK Activation:
  • Myosin Light Chain (MLC) Phosphorylation : ROCK directly phosphorylates MLC and inactivates Myosin Phosphatase Target subunit 1 (MYPT1).[12][14] Both actions lead to an increase in phosphorylated MLC, which drives the interaction of myosin with actin filaments, resulting in cellular contraction.[12]

  • LIM Kinase (LIMK) Activation : ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[9] This stabilizes actin filaments.

  • Cytoskeletal Reorganization : The net effect is the assembly of contractile actin stress fibers and the regulation of cell shape, adhesion, and motility.[15]

Dysregulation of this pathway is implicated in a wide array of pathologies, including cancer metastasis, hypertension, glaucoma, and fibrosis, making ROCK an attractive therapeutic target.[4][11][]

Rho_ROCK_Pathway cluster_downstream Downstream Effectors Upstream Upstream Signals (e.g., GPCRs, Growth Factors) RhoA_GDP RhoA-GDP (Inactive) Upstream->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GAP activity ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binds & Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor Isoquinoline-based Inhibitors (e.g., Fasudil, Y-27632) Inhibitor->ROCK ATP-Competitive Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Poly Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Poly Inhibits depolymerization Contraction Actomyosin Contraction pMLC p-MLC MYPT1->pMLC Dephosphorylates MLC->pMLC pMLC->Contraction

Caption: The Rho/ROCK signaling pathway and point of intervention by isoquinoline-based inhibitors.

Research Applications: Leveraging ROCK Inhibition for Scientific Discovery

The development of potent and selective ROCK inhibitors, stemming from this compound, has provided researchers with invaluable chemical tools to probe and manipulate biological systems.

Stem Cell and Regenerative Medicine

Perhaps the most widespread application is in human pluripotent stem cell (hPSC) culture.[10] Dissociation of hPSCs into single cells triggers hyperactivation of the ROCK pathway, leading to massive cell death, a phenomenon known as anoikis.[17]

  • Enhanced Cell Survival : Supplementing the culture medium with a ROCK inhibitor (like Y-27632) for the first 24 hours after passaging dramatically increases the survival and attachment of dissociated stem cells.[17] This has become a standard and indispensable technique for routine hPSC culture, single-cell cloning, and recovery from cryopreservation.[17][18]

  • Improved Differentiation and Proliferation : ROCK inhibitors have been shown to promote the proliferation and differentiation of various stem cell types, including mesenchymal and urine-derived stem cells.[12]

Cancer Biology

The Rho/ROCK pathway is a key driver of cell motility and invasion, processes central to cancer metastasis.[11]

  • Inhibition of Metastasis : By disrupting the formation of stress fibers and focal adhesions, ROCK inhibitors reduce the migratory and invasive potential of cancer cells.[10][11] This makes them critical tools for studying the mechanisms of metastasis in various cancer models, including breast, lung, and liver cancer.[11][]

  • Glioblastoma Stem-Like Cells : In glioblastoma research, ROCK inhibitors like Fasudil and Y-27632 have been shown to facilitate the in vitro expansion of glioblastoma stem-like cells by helping them survive the stresses of dissociation and culture.[19]

Neuroscience and Neuroregeneration

The ROCK pathway plays a crucial role in the central nervous system, particularly in regulating neurite growth.

  • Axon Regeneration : Activation of the RhoA/ROCK pathway is a major inhibitor of axon regeneration after spinal cord injury (SCI).[9] Pharmacological inhibition of ROCK can promote neurite extension and support functional recovery in SCI models.[9][]

  • Pain Signaling : The RhoA/ROCK pathway is implicated in nociceptive signaling. Studies using ROCK inhibitors have shown that targeting this pathway can alleviate neuropathic pain.[9]

  • Neuroprotection : Various isoquinoline alkaloids (a broader class that includes the scaffold) have demonstrated neuroprotective effects against ischemia-induced apoptosis and in models of neurodegenerative diseases.[20][21][22]

Cardiovascular and Ocular Research
  • Vascular Tone : The pathway is a key regulator of smooth muscle contraction.[10] ROCK inhibitors can induce vasodilation and have been studied for their potential in treating hypertension and pulmonary hypertension.[11][23]

  • Glaucoma : ROCK inhibitors like Ripasudil and Netarsudil are clinically approved for treating glaucoma.[6][24] They lower intraocular pressure by increasing aqueous humor outflow through the trabecular meshwork, a process achieved by relaxing the contractile tissue.[24][25]

Experimental Protocols & Methodologies

The trustworthiness of research findings relies on robust and reproducible protocols. Below are methodologies for the synthesis of a foundational ROCK inhibitor and its application in a common cell-based assay.

Protocol 1: Synthesis of Fasudil from this compound

This protocol describes the fundamental chemical reaction that underscores the utility of the topic compound.

Synthesis_Workflow Start Start: Isoquinoline-5-sulfonyl chloride hydrochloride Step1 1. Neutralization: Add to saturated NaHCO₃ solution. Stir 30 min. Start->Step1 Step2 2. Extraction: Extract with Dichloromethane (DCM). Dry organic layer. Step1->Step2 Step3 3. Coupling Reaction: Dissolve residue in DCM. Add dropwise to homopiperazine in DCM at 0-5°C. Step2->Step3 Step4 4. Work-up & Purification: Stir, then perform aqueous work-up. Purify crude product. Step3->Step4 End End Product: Fasudil Step4->End

Caption: General workflow for the synthesis of Fasudil.

Methodology (Adapted from literature[5]):

  • Neutralization of Starting Material : this compound hydrochloride is slowly added to a stirred, saturated solution of sodium bicarbonate (NaHCO₃). The mixture is stirred for approximately 30 minutes to neutralize the hydrochloride salt, yielding the free sulfonyl chloride.

  • Extraction : The aqueous mixture is extracted multiple times with an organic solvent like dichloromethane (DCM). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure.

  • Coupling Reaction : The resulting this compound residue is re-dissolved in DCM. This solution is added dropwise to a stirred solution of homopiperazine (1,4-diazepane) in DCM, typically at a reduced temperature (e.g., 0-5°C) to control the reaction rate.

  • Reaction Completion & Work-up : The reaction is stirred for several hours at room temperature to ensure completion.

  • Purification : The crude product is then purified, often via column chromatography, to yield the final product, Fasudil.

Protocol 2: General Cell Treatment for ROCK Inhibition Assay

This protocol outlines a standard procedure for treating cultured cells with a ROCK inhibitor like Y-27632 to study its effects on cell morphology or migration.

Materials:

  • Cultured cells of interest (e.g., hPSCs, cancer cell line)

  • Complete cell culture medium

  • 10 mM Y-27632 stock solution (dissolved in sterile water or DMSO, stored at -20°C)[14]

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture : Culture cells to the desired confluency (e.g., 70-80%) under standard conditions.

  • Prepare Working Solution : On the day of the experiment, thaw an aliquot of the 10 mM Y-27632 stock solution. Dilute the stock solution directly into the complete cell culture medium to the desired final concentration. A common working concentration is 10 µM.[14][17]

    • Example Calculation: To make 10 mL of medium with 10 µM Y-27632, add 10 µL of the 10 mM stock solution to 10 mL of medium.

  • Cell Treatment : Remove the existing medium from the cells and gently wash once with sterile PBS.

  • Incubation : Add the medium containing the ROCK inhibitor to the cells. Incubate for the desired period (this can range from a few hours to several days depending on the assay).[19]

  • Analysis : Following incubation, proceed with downstream analysis, such as:

    • Microscopy : Assess changes in cell morphology, stress fiber formation (via phalloidin staining), or wound healing in a scratch assay.[26]

    • Western Blot : Analyze the phosphorylation status of ROCK substrates like MLC or cofilin to confirm pathway inhibition.[26]

    • Proliferation/Viability Assay : Quantify cell number or viability using assays like WST-1 or CellTiter-Glo.[19]

Self-Validating System : This protocol is self-validating. A successful experiment will show clear phenotypic changes (e.g., loss of stress fibers, rounded cell morphology) in the treated group compared to a vehicle-treated control group. Furthermore, Western blot analysis showing decreased phosphorylation of MLC serves as a direct biochemical validation of ROCK inhibition.[26]

Quantitative Data Summary

The efficacy of inhibitors derived from the isoquinoline scaffold varies. Potency is typically measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ), where a lower value indicates a more potent compound.[1]

InhibitorTarget(s)ROCK1 IC₅₀/KᵢROCK2 IC₅₀/KᵢKey Selectivity NotesReference(s)
Fasudil ROCK1/2Kᵢ: 0.33 µMIC₅₀: 0.158 µMAlso inhibits PKA, PKC, PKG, and MLCK at higher concentrations.[6]
Y-27632 ROCK1/2Varies by assayVaries by assayA widely used, selective research tool.[14]
H-1152P ROCK1/2IC₅₀: 1.6 nMIC₅₀: 0.7 nMMore selective inhibitor of ROCK than Fasudil.[4]
Ripasudil ROCK1/2IC₅₀: 51 nMIC₅₀: 19 nMHigh potency; approved for glaucoma treatment.[6]
Netarsudil ROCK1/2Kᵢ: 1 nMKᵢ: 1 nMAlso inhibits the norepinephrine transporter (NET).[6]

Safety & Handling of this compound

As a reactive sulfonyl chloride derivative, this compound and its analogs require careful handling.[27]

  • Hazards : The compound is corrosive and causes severe skin burns and eye damage.[27][28] It is also moisture-sensitive and can react with water to release corrosive hydrogen chloride gas.[27]

  • Personal Protective Equipment (PPE) : Always handle in a chemical fume hood.[29] Mandatory PPE includes chemical safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene), and a flame-retardant lab coat.[27]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture.[29]

  • Spill & Disposal : In case of a spill, evacuate the area and ensure adequate ventilation.[27] Absorb with an inert material and dispose of as hazardous waste according to local, state, and federal regulations.[29]

Disclaimer : Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete safety information before handling.[27][30]

Conclusion

This compound is far more than a simple chemical reagent; it is a gateway molecule that has enabled profound discoveries across diverse fields of biomedical research. Its utility as a scaffold for potent ROCK inhibitors has provided scientists with essential tools to dissect the complex roles of the Rho/ROCK signaling pathway in health and disease. From advancing stem cell technologies to opening new therapeutic avenues in cancer, neuroscience, and ophthalmology, the legacy of this foundational compound continues to expand, underscoring the critical synergy between synthetic chemistry and biological innovation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the ROCK Inhibitor Y-27632 in Cell Culture Experiments. BenchChem.
  • Zhang, Y., et al. (n.d.). Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review. PubMed Central.
  • BenchChem. (2025). The Cutting Edge of Kinase Inhibition: A Comparative Guide to Novel 4-Methylthis compound Derivatives. BenchChem.
  • Wikipedia. (n.d.). Rho kinase inhibitor. Wikipedia.
  • Patsnap Synapse. (2024). What are RHOA inhibitors and how do they work?. Patsnap Synapse.
  • El-Gazzar, M. G., et al. (n.d.). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed Central.
  • Bosco, C., et al. (n.d.). Role of the Rho-ROCK (Rho-Associated Kinase) Signaling Pathway in the Regulation of Pancreatic β-Cell Function. Oxford Academic.
  • Komers, R., et al. (2008). Targeting of RhoA/ROCK Signaling Ameliorates Progression of Diabetic Nephropathy Independent of Glucose Control. American Diabetes Association.
  • BenchChem. (n.d.). 4-Methylthis compound safety and handling precautions. BenchChem.
  • Al-Mubarak, A. M., et al. (n.d.). Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development. Frontiers.
  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • CymitQuimica. (2024). Safety Data Sheet. CymitQuimica.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET. TCI Chemicals.
  • Horiguchi, T., et al. (n.d.). Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture. PubMed Central.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
  • BOC Sciences. (n.d.). Rho-Rock Signaling Pathway. BOC Sciences.
  • ResearchGate. (n.d.). Effect of ROCK inhibition on cell morphology and focal adhesions. Cells.... ResearchGate.
  • Zhang, H., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed Central.
  • Croze, R. H., et al. (2016). ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium. PubMed Central.
  • PubChem. (n.d.). This compound hydrochloride. PubChem.
  • BenchChem. (n.d.). The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides. BenchChem.
  • BenchChem. (n.d.). 4-Fluorothis compound hydrochloride. BenchChem.
  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
  • ResearchGate. (n.d.). Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil.... ResearchGate.
  • BenchChem. (2025). Comparative Analysis of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers. BenchChem.
  • ResearchGate. (n.d.). Synthesis of Fasudil hydrochloride. ResearchGate.
  • Collins, I., et al. (n.d.). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. PubMed.
  • ResearchGate. (2025). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. ResearchGate.
  • Al-Ghanim, A., et al. (n.d.). Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil. Taylor & Francis Online.
  • Al-Tarkawi, A. A., et al. (2021). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluorothis compound. BenchChem.
  • Zhang, H., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed.
  • Al-Humayel, M., et al. (2023). Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy. PubMed Central.
  • Lee, J. C., et al. (n.d.). Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway. PubMed Central.
  • Captivate Bio. (n.d.). Introduction to ROCK inhibitors for hPSC culture. Captivate Bio.
  • ResearchGate. (n.d.). Mechanism of action of Rho kinase inhibitors as antiglaucoma medication. ResearchGate.
  • Inhibitor Research Hub. (2025). Precision ROCK Inhibition: Empowering Translational Disco.... Inhibitor Research Hub.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed Central.
  • Emeakaroha, V. C., et al. (2015). ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells. PubMed Central.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • National Institutes of Health. (n.d.). ROCK1 inhibition promotes the self-renewal of a novel mouse mammary cancer stem cell. PubMed Central.
  • PubMed Central. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

Sources

Isoquinoline-5-sulfonyl Chloride: A Deep Dive into its Mechanism of Action and Precursor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-5-sulfonyl chloride is a pivotal precursor in the synthesis of a class of potent therapeutic agents known as Rho-kinase (ROCK) inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of its derivatives, such as Fasudil, and details the synthetic pathways leading to this critical intermediate. By elucidating the underlying biochemistry and providing actionable experimental protocols, this document serves as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Significance of this compound

This compound is not a therapeutic agent itself, but rather a crucial building block in the synthesis of highly specific enzyme inhibitors. Its derivatives have garnered significant attention for their ability to modulate the RhoA/Rho-kinase signaling pathway, a central regulator of cellular contraction, motility, and proliferation. The most prominent derivative, Fasudil, has been approved for clinical use in Japan for the treatment of cerebral vasospasm and is under investigation for a multitude of other conditions, including pulmonary hypertension, glaucoma, and neuronal regeneration. The therapeutic potential of ROCK inhibitors underscores the importance of understanding the synthesis and mechanism of their common precursor, this compound.

Mechanism of Action: Targeting the Rho-Kinase Pathway

The biological effects of this compound derivatives are mediated through the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.

The Canonical RhoA/ROCK Signaling Cascade

The RhoA/ROCK pathway plays a critical role in regulating the phosphorylation of myosin light chain (MLC), a key event in smooth muscle contraction and actin cytoskeleton dynamics.

  • Activation of RhoA: Extracellular signals activate the small GTPase RhoA, causing it to switch from an inactive GDP-bound state to an active GTP-bound state.

  • ROCK Activation: GTP-bound RhoA binds to and activates ROCK.

  • MLC Phosphorylation: Activated ROCK phosphorylates the myosin binding subunit of myosin light chain phosphatase (MLCP), which inhibits its activity.[1] This leads to an increase in the phosphorylation of myosin light chain (MLC).

  • Cellular Contraction: Phosphorylated MLC promotes the assembly of actin-myosin filaments and enhances smooth muscle contraction.[1][2]

Derivatives of this compound, such as Fasudil, are ATP-competitive inhibitors of ROCK.[3] They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream targets and leading to vasodilation and other cellular effects.[2][4]

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Signals Extracellular Signals Receptor Receptor Extracellular Signals->Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (Active) ROCK->MLCP Inhibits pMLC p-Myosin Light Chain ROCK->pMLC Phosphorylates Fasudil Fasudil (ROCK Inhibitor) Fasudil->ROCK Inhibits MLCP->pMLC Dephosphorylates pMLCP p-MLC Phosphatase (Inactive) MLC Myosin Light Chain Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.

Pleiotropic Effects of ROCK Inhibition

Beyond smooth muscle relaxation, ROCK inhibition has demonstrated a range of therapeutic effects:

  • Neuronal Regeneration: ROCK inhibitors promote neurite outgrowth and axonal regeneration, making them promising candidates for treating spinal cord injury and neurodegenerative diseases.[5][6][7]

  • Anti-inflammatory Effects: ROCK signaling is involved in inflammatory responses, and its inhibition can modulate the activity of immune cells.[6]

  • Cardiovascular Protection: By promoting vasodilation and inhibiting vascular remodeling, ROCK inhibitors have shown benefits in pulmonary hypertension and other cardiovascular conditions.[1][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several synthetic routes have been reported, with the following being a common and scalable approach.

Precursors and Key Reactions

The primary precursor for this synthesis is isoquinoline . The key reactions involve sulfonation followed by chlorination.

  • Sulfonation: Isoquinoline is reacted with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce a sulfonic acid group onto the isoquinoline ring. This reaction is an electrophilic aromatic substitution.

  • Chlorination: The resulting isoquinoline-5-sulfonic acid is then treated with a chlorinating agent, like thionyl chloride or phosphorus pentachloride, to convert the sulfonic acid group into the desired sulfonyl chloride.

A more recent and efficient method involves a two-step reaction starting from 5-bromoisoquinoline and thiourea.[8] This route offers advantages of simpler and less corrosive reagents.[8]

Synthesis_Workflow Isoquinoline Isoquinoline Sulfonation Sulfonation Isoquinoline->Sulfonation Sulfonating_Agent Chlorosulfonic Acid or Sulfur Trioxide Sulfonating_Agent->Sulfonation Isoquinoline_5_sulfonic_acid Isoquinoline-5-sulfonic acid Sulfonation->Isoquinoline_5_sulfonic_acid Chlorination Chlorination Isoquinoline_5_sulfonic_acid->Chlorination Chlorinating_Agent Thionyl Chloride or PCl5 Chlorinating_Agent->Chlorination Isoquinoline_5_sulfonyl_chloride This compound Chlorination->Isoquinoline_5_sulfonyl_chloride

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Isoquinoline-5-sulfonic acid

This protocol describes the conversion of isoquinoline-5-sulfonic acid to this compound hydrochloride.

Materials:

  • Isoquinoline-5-sulfonic acid

  • Thionyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend isoquinoline-5-sulfonic acid (1.0 eq) in thionyl chloride (10-15 vol).

  • Slowly add anhydrous DMF (catalytic amount) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.[9][10]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride, yielding a solid.

  • Suspend the solid in anhydrous dichloromethane, sonicate, and then filter.

  • Dry the collected solid under vacuum to obtain this compound hydrochloride.[10]

Experimental Validation of ROCK Inhibition

The inhibitory activity of compounds derived from this compound is typically assessed using a combination of in vitro and cell-based assays.

In Vitro ROCK Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK.

Principle: The assay quantifies the phosphorylation of a specific ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in the presence and absence of the test compound. The level of phosphorylation is detected using a specific antibody.

Protocol:

  • Coat a 96-well plate with the ROCK substrate (e.g., recombinant MYPT1).

  • Add the test compound at various concentrations to the wells.

  • Add purified active ROCK enzyme to initiate the kinase reaction.[11][12][13]

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[11][13]

  • Stop the reaction and wash the wells.

  • Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1).[11][13]

  • Add a labeled secondary antibody (e.g., HRP-conjugated).

  • Add a suitable substrate for the secondary antibody's enzyme and measure the signal (e.g., absorbance at 450 nm for HRP).

  • Calculate the IC50 value of the test compound.

Component Description Typical Concentration
ROCK EnzymePurified recombinant ROCK1 or ROCK210-50 ng/well
SubstrateRecombinant MYPT11-2 µ g/well
ATPCo-factor for kinase reaction10-100 µM
Test CompoundDissolved in DMSOVaries (e.g., 1 nM to 100 µM)
DetectionAnti-phospho-MYPT1 antibodyVaries with supplier
Cell-Based Neurite Outgrowth Assay

This assay evaluates the effect of ROCK inhibitors on promoting neurite outgrowth in cultured neurons, a key indicator of their potential for neuronal regeneration.[7][14][15]

Principle: Neuronal cells are cultured on an inhibitory substrate (e.g., myelin-associated glycoproteins) that would normally suppress neurite extension. The ability of a test compound to overcome this inhibition and promote neurite growth is quantified.[7]

Protocol:

  • Culture neuronal cells (e.g., primary neurons or a neuronal cell line like PC-12) on a permissive substrate to allow for initial attachment.

  • Treat the cells with the test compound at various concentrations.

  • After a set incubation period (e.g., 24-48 hours), fix the cells.

  • Stain the cells with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Capture images using a microscope.

  • Measure the length of the longest neurite for a significant number of cells using image analysis software.

  • Compare the average neurite length in treated versus untreated cells.

Parameter Control (No Inhibitor) With ROCK Inhibitor
Average Neurite LengthShorterSignificantly Longer[14]
Percentage of cells with neuritesLowerSignificantly Higher[14]
Growth Cone MorphologyCollapsed on inhibitory substrateWell-defined and extending
Smooth Muscle Relaxation Assay

This ex vivo assay measures the ability of a ROCK inhibitor to relax pre-contracted smooth muscle tissue.

Principle: Strips of smooth muscle tissue (e.g., from aorta or bladder) are mounted in an organ bath and contracted with an agonist (e.g., phenylephrine or carbachol). The relaxing effect of the test compound is then measured as a decrease in muscle tension.[16]

Protocol:

  • Dissect smooth muscle tissue and cut it into strips.

  • Mount the strips in an organ bath containing a physiological salt solution, bubbled with carbogen (95% O2, 5% CO2), and maintained at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a stable contraction with a contracting agent (e.g., KCl or carbachol).[16]

  • Add the test compound in a cumulative manner to generate a concentration-response curve.

  • Measure the relaxation as a percentage of the pre-contraction tension.

  • Calculate the EC50 value of the test compound.

Conclusion

This compound is a cornerstone for the development of a powerful class of drugs targeting the Rho-kinase pathway. A thorough understanding of its synthesis, the mechanism of action of its derivatives, and the experimental methods for their validation is essential for researchers aiming to innovate in this therapeutic area. The protocols and data presented in this guide offer a solid foundation for such endeavors, paving the way for the discovery of next-generation ROCK inhibitors with enhanced efficacy and safety profiles.

References

  • Fasudil - Wikipedia. (n.d.). Retrieved from [Link]

  • Mei, F., He, Y., Li, Q., & Cheng, L. (2009). Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF. Brain, Behavior, and Immunity, 23(8), 1083-1088. Retrieved from [Link]

  • The Science Behind Fasudil HCl: Targeting Rho-Kinase for Better Health Outcomes. (2025). Retrieved from [Link]

  • What is the mechanism of Fasudil Hydrochloride Hydrate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Li, Y., Zhang, Y., & Wang, Y. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology, 15, 1369796. Retrieved from [Link]

  • Preparation method of 5-isoquinoline sulfonyl chloride. (2018). Google Patents.
  • Li, D., Liu, Y., Zhang, Y., & Li, W. (2019). ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro. Neural Regeneration Research, 14(11), 1957-1964. Retrieved from [Link]

  • Li, Y., et al. (2018). ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM. Frontiers in Molecular Neuroscience, 11, 239. Retrieved from [Link]

  • Watzlawik, J. O., et al. (2013). Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling. PLoS ONE, 8(2), e54688. Retrieved from [Link]

  • Trinkaus-Randall, V., et al. (2024). ROCK Inhibitor Enhances Neurite Outgrowth In Vitro and Corneal Sensory Nerve Reinnervation In Vivo. Investigative Ophthalmology & Visual Science, 65(12), 31. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 803, 23-42. Retrieved from [Link]

  • Monnier, P. P., et al. (2003). The Rho/ROCK pathway mediates neurite growth-inhibitory activity associated with the chondroitin sulfate proteoglycans of the CNS glial scar. Molecular and Cellular Neuroscience, 22(3), 319-330. Retrieved from [Link]

  • 96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2016). Molecules, 21(10), 1339. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules, 27(19), 6542. Retrieved from [Link]

  • Suzuki, K., et al. (2012). Fasudil, a Rho-kinase inhibitor, attenuates lipopolysaccharide-induced vascular hyperpermeability and colonic muscle relaxation in guinea pigs. Journal of Surgical Research, 178(1), 352-357. Retrieved from [Link]

  • Fasudil, a Rho-kinase inhibitor, attenuates lipopolysaccharide-induced vascular hyperpermeability and colonic muscle relaxation in guinea pigs. (2012). ResearchGate. Retrieved from [Link]

  • Nishimura, J., et al. (2009). Effects of fasudil, a Rho-kinase inhibitor, on contraction of pig bladder tissues with or without urothelium. Urology, 74(2), 464-469. Retrieved from [Link]

  • Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. (2017). Frontiers in Neuroscience, 11, 353. Retrieved from [Link]

  • Fasudil repressed the YAP1 signaling pathway in arterial smooth muscle... (2020). ResearchGate. Retrieved from [Link]

  • Isoquinoline-5-sulphonyl chloride hydrochloride. (n.d.). Chemdad. Retrieved from [Link]

Sources

The Isoquinoline-5-Sulfonyl Chloride Scaffold: A Cornerstone in the Synthesis of Potent ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets in a multitude of pathologies, including cardiovascular diseases, glaucoma, and neurological disorders.[1][2][3] Central to the development of potent ROCK inhibitors is the isoquinoline-5-sulfonyl chloride scaffold, a privileged structure that serves as the foundational building block for a significant class of ATP-competitive inhibitors.[4][5] This technical guide provides an in-depth exploration of the role of this compound in the synthesis of ROCK inhibitors, grounded in the principles of medicinal chemistry and process development. We will dissect the ROCK signaling pathway, elucidate the mechanism of inhibition by isoquinoline-based compounds, and provide detailed, field-proven synthetic protocols for the landmark inhibitor, Fasudil. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals dedicated to advancing kinase-targeted therapies.

The Biological Imperative: Targeting the ROCK Signaling Pathway

The Rho-associated kinases (ROCKs) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[6][7] The Rho/ROCK signaling pathway is a master regulator of the actin cytoskeleton, influencing fundamental cellular processes such as contraction, adhesion, motility, and proliferation.[8][][10]

Mechanism of Activation: The pathway is initiated when RhoA, in its active GTP-bound state, binds to the Rho-binding domain (RBD) of ROCK.[2][7] This interaction disrupts an autoinhibitory fold, activating the N-terminal kinase domain of ROCK.[7] Activated ROCK then phosphorylates a host of downstream substrates, most notably:

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting actomyosin contractility.[6][10]

  • Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), inhibiting its activity.[6][7][11] This action further increases the levels of phosphorylated MLC, leading to sustained cellular contraction.

  • LIM Kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[12] This results in the stabilization of actin filaments and the formation of stress fibers.

Dysregulation of this pathway is implicated in numerous diseases, making ROCK a compelling therapeutic target.[3][10] ROCK inhibitors function by competitively binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrates and thereby relaxing the cytoskeleton and modulating cellular behavior.[1][13]

ROCK_Signaling_Pathway cluster_activation Upstream Activation cluster_rock ROCK Kinase cluster_downstream Downstream Effectors RhoA-GDP RhoA-GDP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP RhoGEFs RhoA-GTP->RhoA-GDP RhoGAPs ROCK ROCK RhoA-GTP->ROCK Activates MLCP MLC Phosphatase (Active) ROCK->MLCP Inhibits (via Phosphorylation) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates p-MLC p-MLC MLCP->p-MLC Dephosphorylates p-MLCP MLC Phosphatase (Inactive) Cellular_Responses Actomyosin Contraction Stress Fiber Formation p-MLC->Cellular_Responses p-LIMK p-LIMK LIMK->p-LIMK Cofilin Cofilin p-LIMK->Cofilin Inhibits Cofilin->Cellular_Responses Actin Depolymerization p-Cofilin p-Cofilin (Inactive) Inhibitor Isoquinoline-based ROCK Inhibitor Inhibitor->ROCK Blocks ATP Binding Pharmacophore_Structure cluster_main General Structure of Isoquinoline-based ROCK Inhibitors structure Isoquinoline_Core Isoquinoline Core: Scaffold for ATP-site binding Sulfonamide_Linker Sulfonamide Linker: Stable H-bond donor/acceptor Amine_Moiety Amine Moiety (R): Modulates solubility & selectivity

Caption: Key pharmacophoric features of isoquinoline inhibitors.

Synthesis in Practice: The Case of Fasudil

Fasudil (Hexahydro-1-(5-isoquinolinesulfonyl)-1H-1,4-diazepine) was the first ROCK inhibitor to be clinically approved and stands as a classic example of the synthetic utility of this compound. [14]The traditional synthesis involves a direct condensation reaction between this compound and homopiperazine. [15][16]

Experimental Protocol: Synthesis of Fasudil Hydrochloride

This protocol describes a common and reliable method for synthesizing Fasudil, culminating in its hydrochloride salt for improved stability and solubility. [15][17] Materials:

  • This compound hydrochloride

  • Homopiperazine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

  • Concentrated Hydrochloric Acid (12 M)

Step-by-Step Methodology:

  • Neutralization of the Starting Material:

    • Rationale: this compound is often supplied as a hydrochloride salt to improve its shelf life. The highly reactive sulfonyl chloride must be liberated as a free base before reaction with the amine.

    • Procedure: Dissolve this compound hydrochloride (1.0 eq) in dichloromethane (DCM). [15]Cool the solution to 0°C in an ice bath. Slowly add saturated sodium bicarbonate solution dropwise while stirring until the pH of the aqueous layer is neutral (pH ~7). [15]Separate the organic layer, and extract the aqueous layer again with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. The resulting solution contains the free this compound and is used directly in the next step. [15]

  • Sulfonamide Bond Formation (Coupling Reaction):

    • Rationale: This is the key bond-forming step. The nucleophilic secondary amine of homopiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage. An excess of homopiperazine is often used to drive the reaction to completion and act as a base to neutralize the HCl byproduct. [16] * Procedure: In a separate flask, dissolve homopiperazine (2.2 eq) in DCM. [15]Cool this solution to 0°C. Slowly add the previously prepared this compound solution dropwise to the homopiperazine solution. [8][15]After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 2 hours. [15]

  • Work-up and Purification of Fasudil Free Base:

    • Rationale: A series of acid-base extractions are used to separate the product (Fasudil) from unreacted starting materials and byproducts. Fasudil, being basic, can be protonated and moved into an aqueous layer, while non-basic impurities remain in the organic phase.

    • Procedure: Cool the reaction mixture. Add 1 M HCl to adjust the pH to ~4.5. [15]Discard the organic layer. Wash the aqueous layer twice with DCM to remove impurities. [15]Now, add 1 M NaOH to the aqueous layer to adjust the pH to ~9.5, which deprotonates the Fasudil and makes it soluble in the organic phase again. [15]Extract the product into DCM. Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude Fasudil as an oily residue. [15]

  • Salt Formation (Fasudil Hydrochloride):

    • Rationale: Converting the basic free-base oil into a hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, purify, and formulate.

    • Procedure: Dissolve the oily Fasudil residue in methanol. [15]While stirring, add concentrated HCl dropwise until the pH is between 5 and 6. [15]A white solid should precipitate. Continue stirring at room temperature to allow for complete crystallization. Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry to obtain Fasudil hydrochloride. [15]An overall yield of ~89% with high purity (>99.9%) can be achieved via this method. [15]

Synthesis_Workflow cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Coupling cluster_step3 Step 3: Purification cluster_step4 Step 4: Salt Formation A Isoquinoline-5-sulfonyl chloride HCl B Free Isoquinoline-5-sulfonyl chloride in DCM A->B Sat. NaHCO₃ DCM, 0°C D Reaction Mixture (Crude Fasudil) B->D C Homopiperazine in DCM C->D 0°C -> 50°C E Fasudil Free Base (Oil) D->E Acid-Base Extraction F Fasudil Hydrochloride (White Solid) E->F Conc. HCl Methanol

Sources

A Senior Scientist's Guide to Isoquinoline-5-Sulfonyl Chloride and the Rho-Kinase Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers an in-depth exploration of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway and its targeted inhibition by compounds derived from the isoquinoline-5-sulfonyl chloride scaffold. We will dissect the molecular mechanics of the Rho/ROCK pathway, a pivotal regulator of cytoskeletal dynamics, and detail how small molecule inhibitors, such as Fasudil and Y-27632, function as ATP-competitive antagonists.[1] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the topic, from foundational pathway biology to detailed, field-proven experimental protocols for inhibitor characterization. We will cover in vitro kinase assays, cellular target validation via Western blotting, and functional readouts, providing the causal logic behind experimental design choices to ensure robust and reproducible data.

The Central Role of the Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a fundamental cellular control system that governs the architecture and contractility of the actin cytoskeleton.[2] This regulation is critical for a host of cellular functions, including cell shape, migration, division, and gene expression.[2][3] Dysregulation of this pathway is implicated in a wide range of pathologies, from cardiovascular diseases like hypertension to cancer metastasis and neurodegenerative disorders, making it a highly attractive target for therapeutic intervention.[3][4]

Pathway Activation and Downstream Effects:

The pathway is initiated by the activation of RhoA, a member of the Rho family of small GTPases.[3] Rho proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[3][4] This cycling is tightly controlled by:

  • Guanine Nucleotide Exchange Factors (GEFs): Promote the exchange of GDP for GTP, activating RhoA.

  • GTPase-Activating Proteins (GAPs): Enhance the intrinsic GTPase activity of RhoA, leading to GTP hydrolysis and inactivation.

Once in its active, GTP-bound state, RhoA translocates to the cell membrane and binds to its primary downstream effectors, the serine/threonine kinases ROCK1 and ROCK2.[1] Although the two isoforms share high homology, particularly in their kinase domains, they exhibit some differences in tissue expression and function.[5]

Activated ROCK phosphorylates a suite of downstream substrates, orchestrating a pro-contractile cellular state.[2] The two most critical and widely studied substrates are:

  • Myosin Light Chain (MLC): Direct phosphorylation of MLC promotes the assembly of actin-myosin filaments and drives cellular contraction, leading to the formation of stress fibers.[1][5]

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which is the regulatory subunit of Myosin Light Chain Phosphatase (MLCP).[1][6] This phosphorylation inhibits MLCP activity.[6]

The dual action of activating MLC and inactivating its phosphatase (MLCP) creates a powerful switch that robustly increases the overall level of phosphorylated MLC (p-MLC), leading to sustained cytoskeletal tension and contraction.[6]

Rho_ROCK_Pathway ext_signal Extracellular Signals (e.g., LPA, Angiotensin II) receptor GPCR ext_signal->receptor gef RhoGEF receptor->gef rho_gdp RhoA-GDP (Inactive) gef->rho_gdp GDP/GTP Exchange rho_gtp RhoA-GTP (Active) rho_gdp->rho_gtp GAP Activity rock ROCK1 / ROCK2 rho_gtp->rock Binds & Activates mlcp MLC Phosphatase (MLCP) rock->mlcp Phosphorylates & Inhibits mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates inhibitor This compound (e.g., Fasudil, Y-27632) inhibitor->rock ATP-Competitive Inhibition p_mlc p-MLC mlcp->p_mlc Dephosphorylates mlc->p_mlc contractility Actomyosin Contractility Stress Fiber Formation p_mlc->contractility

Figure 1: The Rho/ROCK signaling pathway and point of inhibition.

The this compound Scaffold: A Privileged Structure for Kinase Inhibition

The this compound chemical moiety is the foundational building block for a potent class of ROCK inhibitors.[7] While the sulfonyl chloride itself is a reactive intermediate, it serves as a crucial handle for synthesizing a library of isoquinoline sulfonamides.[7]

Mechanism of Action: Competitive ATP Inhibition

Compounds derived from this scaffold, including the pioneering drug Fasudil (HA-1077) and the widely used research tool Y-27632 , function as ATP-competitive inhibitors.[1][8] This means they directly compete with endogenous ATP for binding within the catalytic cleft of the ROCK enzyme.[1] By occupying this pocket, they prevent the kinase from transferring the gamma-phosphate from ATP to its downstream substrates, effectively shutting down the signaling cascade.[9]

The specificity and potency of these inhibitors are dictated by the chemical groups attached to the core scaffold, which form key interactions with amino acid residues lining the ATP-binding site. This competitive and reversible binding mode is a hallmark of many successful kinase inhibitors in modern pharmacology.

Inhibition_Mechanism cluster_0 Normal Kinase Function cluster_1 Competitive Inhibition rock_active ROCK Kinase adp_active ADP rock_active->adp_active Releases p_substrate_active Phosphorylated Substrate rock_active->p_substrate_active Releases atp_active ATP atp_active->rock_active Binds substrate_active Substrate (e.g., MLC) substrate_active->rock_active Binds rock_inhibited ROCK Kinase atp_inhibited ATP atp_inhibited->rock_inhibited Binding Prevented inhibitor_bound Inhibitor (Fasudil) inhibitor_bound->rock_inhibited Binds & Blocks ATP Site no_reaction No Reaction

Figure 2: Mechanism of ATP-competitive inhibition of ROCK.

Key Inhibitors: A Comparative Overview

While numerous ROCK inhibitors have been developed, Fasudil and Y-27632 remain the most prominent examples used in research and clinical settings.

InhibitorTarget(s)IC50 / Ki ValuesKey Characteristics & Notes
Fasudil (HA-1077) ROCK1, ROCK2, PKA, PKC, PKGROCK1 (Ki): 0.33 µM[10]ROCK2 (IC50): 0.158 - 1.9 µM[10][11]PKA (IC50): 4.58 µM[10]PKC (IC50): 12.30 µM[10]Clinically approved in Japan for cerebral vasospasm.[12] Considered a pan-ROCK inhibitor but shows some off-target effects on other kinases at higher concentrations.[5][10]
Y-27632 ROCK1, ROCK2ROCK1 (Ki): 220 nM[8]ROCK2 (Ki): 300 nM[8]The most widely used ROCK inhibitor for in vitro and preclinical research. Highly selective for ROCK isoforms compared to many other kinases.
H-1152P ROCK1, ROCK2ROCK (Ki): 1.6 nM[12]A more potent and selective isoquinolinesulfonamide derivative compared to Fasudil, often used as a research tool.[12]

Note: IC50 and Ki values can vary between assay conditions and literature sources. The values presented are representative.

Experimental Validation & Methodologies

Characterizing the activity of a ROCK inhibitor requires a multi-faceted approach, moving from direct enzyme inhibition to cellular target engagement and finally to a functional cellular response.

In Vitro Kinase Assay: Direct Measurement of Inhibition

Causality: The foundational experiment is the in vitro kinase assay. Its purpose is to prove that the compound directly inhibits the enzymatic activity of purified ROCK protein in a cell-free system. This confirms the molecule's mechanism of action without the complexity of cellular uptake, metabolism, or off-target signaling.

Methodology: Commercially available kits or in-house developed assays are typically used.[13][14][15] The general principle involves combining the purified ROCK enzyme, a specific substrate (like recombinant MYPT1), and ATP in a buffer system.

Step-by-Step Protocol (ELISA-based):

  • Coating: A 96-well plate is pre-coated with a recombinant ROCK substrate, such as MYPT1.[13]

  • Preparation: Prepare serial dilutions of the test inhibitor (e.g., Fasudil) and controls (e.g., Y-27632 as a positive control, DMSO as a vehicle control).

  • Kinase Reaction: Add the following to each well:

    • Purified, active ROCK1 or ROCK2 enzyme.

    • Test inhibitor or control at the desired concentration.

    • Initiate the reaction by adding an ATP/Mg2+ solution.[16]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation reaction to proceed.[13][14]

  • Stopping the Reaction: Terminate the reaction by washing away the enzyme and ATP solution.[14]

  • Detection:

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 Thr696).[13] Incubate for 1 hour at room temperature.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[13]

    • Wash again and add a chromogenic HRP substrate (e.g., TMB). The amount of color development is proportional to the amount of substrate phosphorylation.[13]

  • Quantification: Stop the color reaction with an acid solution and read the absorbance on a plate reader. Data is then used to calculate IC50 values.

Cellular Assay: Western Blot for Target Engagement

Causality: While an in vitro assay confirms direct inhibition, it doesn't prove the compound can enter a cell and engage its target in a complex biological environment. The Western blot for downstream substrate phosphorylation serves as a direct biomarker of target engagement. A reduction in the phosphorylation of MLC or MYPT1 upon treatment provides strong evidence that the inhibitor is active within the cell.[6][17]

Methodology: This protocol measures the level of phosphorylated Myosin Light Chain (p-MLC) relative to total MLC in cell lysates.

Step-by-Step Protocol:

  • Cell Culture & Treatment:

    • Plate cells (e.g., A10 vascular smooth muscle cells, HeLa cells) and grow to 80-90% confluency.

    • If necessary, serum-starve cells to reduce basal ROCK activity.

    • Treat cells with various concentrations of the ROCK inhibitor (or DMSO vehicle) for a predetermined time (e.g., 30-60 minutes).

    • (Optional) Stimulate the pathway with an agonist like Lysophosphatidic Acid (LPA) to induce a robust p-MLC signal in control wells.

  • Lysis:

    • Quickly wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[18]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer by heating at 95°C for 5 minutes.[18]

    • Separate the proteins by size on an SDS-polyacrylamide gel.[19]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[18] Rationale: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-MLC (e.g., Phospho-Myosin Light Chain 2 Ser19).

    • Washing: Wash the membrane extensively with TBST (e.g., 3 x 10 minutes).

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the extensive washing steps.

  • Detection & Reprobing:

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[18]

    • To normalize the signal, the membrane can be stripped of antibodies and re-probed with an antibody for total MLC or a loading control like GAPDH.

Western_Blot_Workflow start 1. Cell Treatment (Inhibitor +/- Agonist) lysis 2. Cell Lysis (with Phosphatase Inhibitors) start->lysis quantify 3. Protein Quantification (BCA Assay) lysis->quantify sds_page 4. SDS-PAGE (Protein Separation) quantify->sds_page transfer 5. Membrane Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-MLC) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect 9. ECL Detection (Imaging) secondary_ab->detect analysis 10. Data Analysis (Densitometry: p-MLC / Total MLC) detect->analysis

Figure 3: Experimental workflow for Western blot analysis of p-MLC.

Conclusion

The this compound scaffold has provided a remarkably fertile ground for the development of potent and selective ROCK inhibitors. These compounds, by competitively inhibiting ATP binding, serve as indispensable tools for dissecting the complex roles of Rho/ROCK signaling in cell biology and as promising therapeutic agents for a variety of diseases. A rigorous, multi-step experimental approach—beginning with direct enzymatic assays, confirming cellular target engagement, and culminating in functional readouts—is essential for the proper characterization of these inhibitors. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently explore this critical signaling pathway.

References

  • Unraveling the Core Mechanism: A Technical Guide to 4-Methylthis compound Derivatives as ROCK Inhibitors. Benchchem.
  • Hartmann S, Ridley AJ, Lutz S. Rho-kinase: regulation, (dys)function, and inhibition. PMC - PubMed Central. 2015. Available from: [Link]

  • Nunes KP, Rigsby CS, Webb RC. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. PMC. 2022. Available from: [Link]

  • Mali G, Ramnarain A, Ghorab M, Ramos J, K-Laflamme B, El-Yazbi A, et al. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. 2022. Available from: [Link]

  • Tong L, Zhou Y, Chen H, Wang D, Liu Y, Huang L, et al. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. PMC - PubMed Central. 2022. Available from: [Link]

  • Hernández-Perera O, Dı́ez-Gil J, Farré J, Asbun J, Pérez-Sala D, Lamas S. Rho/Rho Kinase Signal Transduction Pathway in Cardiovascular Disease and Cardiovascular Remodeling. Revista Española de Cardiología (English Edition). 2005;58(8):951–61. Available from: [Link]

  • Chen S, Chen Y, Chen J, Chen Y, He Z, Hu R, et al. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology. 2022;13. Available from: [Link]

  • A Systematic Review on Rho-Kinase as a Potential Therapeutic Target fo | RRU. Available from: [Link]

  • Takata K, Takaoka Y, Tanaka S, Otani K, Yamashita T, Iwanaga T, et al. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis. PMC - NIH. 2013. Available from: [Link]

  • Sapieha P, Gariépy J, Tétreault N, Gonzalez-Alvarado M, Chemtob S. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. TVST. 2017;6(3):22. Available from: [Link]

  • Chen S, Chen Y, Chen J, Chen Y, He Z, Hu R, et al. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers. 2022. Available from: [Link]

  • 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. Available from: [Link]

  • ROCK | ROCK pathway | ROCK inhibitors. Adooq Bioscience. Available from: [Link]

  • IC 50 values obtained for Fasudil, TPCA-1 and Y-27632 in vitro. ResearchGate. Available from: [Link]

  • Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. Benchchem.
  • LoGrasso PV, Feng Y. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PMC. 2009. Available from: [Link]

  • Kazakova O, Khapchaev A, Ragimov A, Salimov E, Shirinsky V. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Nonmuscle Cells. Request PDF. ResearchGate. 2019. Available from: [Link]

  • Gong MC, Bhetwal BP, Su W. A Method for Measuring Rho Kinase Activity in Tissues and Cells. PMC - NIH. 2012. Available from: [Link]

  • Sasaki Y, Nakagawa M, Saito M, Fukuwatari K, Nagumo H, Imazumi K, et al. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. PubMed. 2002. Available from: [Link]

  • ROCK2 Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle.
  • Dudek AZ, Sun X, Cichon L, Wagner C, Lestavel S, Jacobson S, et al. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy. PMC - PubMed Central. 2010. Available from: [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available from: [Link]

  • Oliveira RG, de Faria APS, de Souza AM, Santana G, de Siqueira L, de Oliveira V, et al. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. ResearchGate. 2018. Available from: [Link]

  • Adriaenssens E. In vitro kinase assay. Protocols.io. 2023. Available from: [Link]

  • Rho kinase inhibitor. Wikipedia. 2023. Available from: [Link]

Sources

The Isoquinoline-5-Sulfonyl Chloride Scaffold: A Cornerstone in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of isoquinoline sulfonamides as potent protein kinase inhibitors represents a landmark achievement in medicinal chemistry and cellular biology.[1] This guide provides a comprehensive technical overview of isoquinoline-5-sulfonyl chloride and its derivatives, a class of compounds that has proven to be a remarkably fertile ground for the development of targeted therapeutics. We will explore the seminal discoveries that established this scaffold as a privileged structure for kinase inhibition, delve into the intricacies of its synthesis, elucidate the fundamental principles of its mechanism of action, and discuss the structure-activity relationships that govern its potency and selectivity. This document aims to serve as an authoritative resource for professionals in the field, offering not only a retrospective on the historical development of these inhibitors but also practical insights into their continued evolution and application in modern drug discovery.

Introduction: The Dawn of an Era in Kinase Inhibition

The realization that the highly conserved ATP-binding site of kinases could be targeted by small molecules was a pivotal moment in drug discovery.[1] The isoquinoline sulfonamide framework was at the forefront of this revolution, demonstrating that competitive inhibition of this ubiquitous enzyme class was an achievable and fruitful strategy for therapeutic intervention.[1] Compounds derived from the this compound core have been instrumental as chemical tools to dissect complex cellular signaling pathways and have given rise to clinically approved drugs.[1][2]

The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[2][3][4] The introduction of a sulfonyl chloride group at the 5-position creates a highly reactive intermediate, primed for the synthesis of a diverse library of sulfonamides with varied pharmacological profiles.[2] These derivatives have been investigated for a multitude of therapeutic applications, including their roles as anticancer, cardiovascular, and central nervous system agents.[2][5]

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of isoquinoline sulfonamides as kinase inhibitors began with the pioneering work of Hiroyoshi Hidaka and his research group.[1] Their systematic investigation into this class of compounds led to the discovery of early inhibitors like H-7, H-8, H-9, and HA1004.[1] These initial compounds, while not perfectly selective, displayed differential inhibitory profiles against various protein kinases, providing the scientific community with the first set of chemical probes to explore the roles of individual kinases in cellular processes.[1] This foundational research firmly established the isoquinoline sulfonamide scaffold as a viable starting point for the design of more potent and selective kinase inhibitors.[1]

Chemical Synthesis: From Core Intermediate to Diverse Derivatives

The synthesis of this compound derivatives is a cornerstone of their development. The process typically begins with the preparation of the key intermediate, this compound, followed by its reaction with a variety of amines to generate the final sulfonamide products.

Synthesis of the Core Intermediate: this compound

Several methods exist for the synthesis of this compound. A common and direct approach involves the chlorosulfonylation of isoquinoline.

Protocol 1: Direct Chlorosulfonylation of Isoquinoline [1]

  • Reaction Setup: To a stirred solution of isoquinoline in chloroform, add chlorosulfonic acid dropwise at 0°C. The use of a cold temperature is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.

  • Heating: The reaction mixture is then heated to 80°C for 4 hours. This provides the necessary activation energy for the sulfonation to occur at the desired 5-position.

  • Workup: After cooling, the mixture is carefully poured onto crushed ice. This quenches the reaction and precipitates the product.

  • Isolation: The resulting precipitate, this compound, is collected by filtration, washed with cold water to remove any remaining acid, and dried.[1]

An alternative, high-yield method starts from 5-bromoisoquinoline, offering a different synthetic route with advantages in terms of reagent handling and reaction conditions.[6] This two-step process involves the formation of an S-isoquinoline isothiourea salt, followed by an oxidative chlorosulfonyl acylation reaction, achieving a yield of up to 95.9%.[6]

Synthesis of Isoquinoline-5-Sulfonamide Derivatives

The reactive sulfonyl chloride group readily undergoes nucleophilic attack by amines to form stable sulfonamides. This modular nature of the synthesis allows for the introduction of a wide variety of side chains, enabling the exploration of structure-activity relationships.

Protocol 2: General Synthesis of an Isoquinoline-5-Sulfonamide Derivative (e.g., Fasudil) [1]

  • Dissolution: Dissolve this compound in a suitable solvent, such as pyridine. Pyridine often serves as both the solvent and a base to neutralize the HCl generated during the reaction.

  • Amine Addition: Add a solution of the desired amine (e.g., 2-methylpiperazine for Fasudil) in pyridine dropwise to the stirred solution at room temperature.[1] The slow addition helps to control the reaction rate and minimize side product formation.

  • Reaction: Stir the reaction mixture for 12 hours at room temperature to ensure complete conversion.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Purification: The residue is then subjected to a series of extraction and washing steps. It is dissolved in water and washed with diethyl ether to remove non-polar impurities. The aqueous layer is then made alkaline with sodium hydroxide and extracted with chloroform. The chloroform extract is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the final product.[1]

Diagram 1: General Synthetic Workflow for Isoquinoline-5-Sulfonamide Derivatives

G cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Sulfonamide Derivative Isoquinoline Isoquinoline Isoquinoline_5_Sulfonyl_Chloride This compound Isoquinoline->Isoquinoline_5_Sulfonyl_Chloride Chlorosulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Isoquinoline_5_Sulfonyl_Chloride Isoquinoline_5_Sulfonyl_Chloride_2 This compound Amine Amine (R-NH2) Derivative Isoquinoline-5-Sulfonamide Derivative Amine->Derivative Isoquinoline_5_Sulfonyl_Chloride_2->Derivative Coupling Reaction

Caption: A simplified workflow for the synthesis of isoquinoline-5-sulfonamide derivatives.

Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site

The primary mechanism of action for this compound derivatives is competitive inhibition at the ATP-binding site of protein kinases.[1][7] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The isoquinoline sulfonamides, due to their structural similarity to the adenine ring of ATP, can occupy the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.[7] This competitive inhibition is a common mechanism for this class of inhibitors.[7]

Diagram 2: Mechanism of ATP-Competitive Kinase Inhibition

G cluster_normal Normal Kinase Function cluster_inhibited Inhibited Kinase Function Kinase_A Kinase Phosphorylated_Substrate_A Phosphorylated Substrate Kinase_A->Phosphorylated_Substrate_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Substrate_A->Kinase_A Kinase_B Kinase No_Phosphorylation No Phosphorylation Kinase_B->No_Phosphorylation ATP_B ATP ATP_B->Kinase_B Blocked Substrate_B Substrate Substrate_B->Kinase_B Inhibitor Isoquinoline Sulfonamide Inhibitor->Kinase_B Binds to ATP pocket

Caption: General mechanism of ATP-competitive kinase inhibition by isoquinoline sulfonamides.

Structure-Activity Relationships (SAR) and Key Derivatives

The pharmacological profile of this compound derivatives is highly dependent on the nature of the substituents on both the isoquinoline ring and the sulfonamide nitrogen.

Substitutions on the Isoquinoline Ring

Modifications to the isoquinoline core can significantly impact potency and selectivity. For instance, the introduction of a fluorine atom at the 4-position can enhance the potency and selectivity of Rho-kinase (ROCK) inhibitors.[8] 4-Fluorothis compound is a key building block for the synthesis of next-generation ROCK inhibitors like Ripasudil.[8][9] Similarly, a methyl group at the 4-position is found in highly potent and selective ROCK inhibitors such as H-1152P.[10]

Variations of the Sulfonamide Side Chain

The amine moiety attached to the sulfonyl group plays a critical role in defining the inhibitor's target profile.

  • Fasudil (HA-1077): This derivative incorporates a homopiperazine ring and is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[10][11] Fasudil is clinically approved in Japan for the treatment of cerebral vasospasm.[1] It functions as a vasodilator by inhibiting ROCK-mediated phosphorylation of myosin light chain, leading to smooth muscle relaxation.[1][11]

  • H-89: H-89 is a well-known inhibitor of Protein Kinase A (PKA).[12][13] It features a more complex side chain containing a bromophenyl propenyl amino ethyl group.[12] While widely used as a PKA inhibitor, it's important to note that H-89 is not entirely selective and can inhibit other kinases such as S6K1, MSK1, and ROCK2 at higher concentrations.[12][13]

  • KN-62: This compound is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[14][15][16] Its intricate structure, featuring two isoquinolinesulfonyl groups, allows it to bind to the calmodulin-binding site of CaMKII, preventing its activation.[15][16]

Table 1: Comparative In Vitro Activity of Key this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference(s)
Fasudil ROCK11900[17]
ROCK2950[17]
H-89 PKA48 - 135[13][17]
S6K180
MSK1120
ROCK2270
KN-62 CaMKII900[15]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. A lower IC50 value indicates a more potent inhibitor.[17]

Therapeutic Applications and Future Directions

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas. Beyond the established use of Fasudil for cerebral vasospasm, these derivatives are being investigated for glaucoma, cardiovascular diseases, neurological disorders, and cancer.[2][5][8]

The continued exploration of this chemical space, aided by structure-based drug design and high-throughput screening, promises the discovery of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The ability to fine-tune the inhibitory profile by modifying both the isoquinoline core and the sulfonamide side chain ensures that this scaffold will remain a cornerstone of kinase inhibitor research for the foreseeable future.

Diagram 3: The Rho-Kinase (ROCK) Signaling Pathway: A Key Target

G RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Fasudil Fasudil Fasudil->ROCK Inhibits Phospho_MLC Phosphorylated MLC Contraction Smooth Muscle Contraction Phospho_MLC->Contraction

Caption: Inhibition of the Rho/ROCK signaling pathway by Fasudil.

Conclusion

The discovery and development of this compound derivatives have profoundly impacted the field of kinase inhibitor research. From the early, non-selective probes to clinically approved drugs and highly specific research tools, this chemical scaffold has demonstrated remarkable versatility and enduring relevance. A thorough understanding of its synthesis, mechanism of action, and structure-activity relationships is essential for any researcher, scientist, or drug development professional working in the area of targeted therapies. As our knowledge of the kinome continues to expand, the this compound framework is poised to yield a new generation of inhibitors with enhanced therapeutic potential.

References

  • Large-Scale Synthesis of 4-Fluorothis compound. (n.d.). Benchchem.
  • The Cutting Edge of Kinase Inhibition: A Comparative Guide to Novel 4-Methylthis compound Derivatives. (n.d.). Benchchem.
  • The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides. (n.d.). Benchchem.
  • Preparation method of 5-isoquinoline sulfonyl chloride. (n.d.). Google Patents.
  • Fasudil. (n.d.). PubChem.
  • H-89 (hydrochloride) (CAS 130964-39-5). (n.d.). Cayman Chemical.
  • 4-fluorothis compound Hydrochloride CAS 906820-08-4. (n.d.).
  • H 89 dihydrochloride. (n.d.). Tocris Bioscience.
  • Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. (n.d.). Benchchem.
  • The isoquinoline derivative KN-62 a potent antagonist of the P2Z-receptor of human lymphocytes. (n.d.). PubMed.
  • Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. (n.d.). IJCRR.
  • KN-62. (n.d.). Wikipedia.
  • A Comparative Analysis of 8-Fluoroisoquinoline-5-sulfonamide and Other Kinase Inhibitors for Researchers and Drug Development Pr. (n.d.). Benchchem.
  • KN-62, 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazi ne, a specific inhibitor of Ca2+/calmodulin-dependent protein kinase II. (1990). PubMed.
  • Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. (n.d.). Benchchem.
  • KN-62. (n.d.). Tocris Bioscience.
  • H89 dihydrochloride, Kinase inhibitor (CAS 130964-39-5). (n.d.). Abcam.
  • Isoquinoline derivatives and its medicinal activity. (2021). World Journal of Pharmaceutical Research.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). Molecules.

Sources

Isoquinoline-5-Sulfonyl Chloride: A Privileged Scaffold for Rho-Kinase (ROCK) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The isoquinoline core is a cornerstone in medicinal chemistry, serving as the foundational scaffold for numerous therapeutic agents. Among its derivatives, isoquinoline-5-sulfonyl chloride has emerged as a particularly valuable building block, primarily for the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1][2][3] The dysregulation of the Rho/ROCK signaling pathway is implicated in a host of pathologies, including cardiovascular diseases, neurodegenerative disorders, and glaucoma.[4][5][6] Consequently, targeting this pathway has become a significant focus of drug discovery. This guide provides an in-depth exploration of this compound, from its role as a chemical precursor to the therapeutic applications of its derivatives. We will dissect the Rho/ROCK signaling pathway, elucidate the mechanism of inhibition, detail synthetic and analytical protocols, and survey the clinical landscape of drugs developed from this critical scaffold.

The Biological Target: Understanding the Rho/ROCK Signaling Pathway

The efficacy of drugs derived from this compound is rooted in their ability to modulate the Rho-associated kinase (ROCK) signaling cascade. This pathway is a central regulator of cellular mechanics and behavior.

Core Function of the Rho/ROCK Pathway

The Rho family of small GTPases, particularly RhoA, acts as a molecular switch. When bound to Guanosine Triphosphate (GTP), RhoA is in its active state and can bind to and activate its downstream effectors, the most prominent of which are the serine/threonine kinases ROCK1 and ROCK2.[7][8]

Activated ROCK, in turn, phosphorylates numerous substrates that orchestrate the dynamics of the actin cytoskeleton. A key function is the regulation of actomyosin contractility, which governs processes such as:

  • Smooth Muscle Contraction: Critical in regulating blood pressure and vascular tone.[9]

  • Cell Adhesion and Migration: Involved in wound healing, immune response, and unfortunately, cancer metastasis.[6][9]

  • Cell Proliferation and Apoptosis: Fundamental processes in development and disease.[5][7]

Dysregulation of this pathway, often characterized by hyperactivation, is a key pathological driver in many diseases, making ROCK an attractive therapeutic target.[9][10]

Mechanism of Action: ATP-Competitive Inhibition

Derivatives synthesized from the this compound scaffold, such as the clinically approved drug Fasudil, function as potent, ATP-competitive inhibitors of ROCK.[9] They occupy the ATP-binding pocket within the kinase domain of ROCK1 and ROCK2. This binding event prevents the kinase from transferring a phosphate group from ATP to its downstream substrates.

The most critical downstream effect of this inhibition is the impact on Myosin Light Chain Phosphatase (MLCP). ROCK normally phosphorylates and inactivates the myosin-binding subunit of MLCP (MYPT1). By inhibiting ROCK, MLCP remains active, leading to the dephosphorylation of the Myosin Light Chain (MLC). This prevents actomyosin cross-bridge formation, resulting in smooth muscle relaxation and modulation of the actin cytoskeleton.[9]

ROCK_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activity cluster_downstream Downstream Effects cluster_inhibition Point of Intervention RhoA-GDP RhoA-GDP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP Binding ROCK ROCK RhoA-GTP->ROCK Activates MLCP MLCP (Active) ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates MLC_p Phosphorylated MLC (p-MLC) MLCP->MLC_p Dephosphorylates MLCP_i MLCP (Inactive) MLC->MLC_p MLCK Contraction Actomyosin Contraction (e.g., Vasoconstriction) MLC_p->Contraction Promotes Inhibitor Isoquinoline-Based Inhibitors (e.g., Fasudil) Inhibitor->ROCK Inhibits Assay_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Western Blot iv1 Coat Plate with ROCK Substrate (MYPT1) iv2 Add ROCK Enzyme, Test Compound, & ATP iv1->iv2 iv3 Incubate (30°C, 60 min) iv2->iv3 iv4 Detect Phosphorylation (Antibody-based) iv3->iv4 iv5 Quantify Signal (Calculate IC₅₀) iv4->iv5 cb1 Treat Cells with Test Compound cb2 Lyse Cells & Quantify Protein cb1->cb2 cb3 SDS-PAGE & Transfer to Membrane cb2->cb3 cb4 Immunoblot for p-MLC2 & Total MLC2 cb3->cb4 cb5 Analyze Band Intensity cb4->cb5

References

The Isoquinoline Scaffold: A Privileged Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance and Therapeutic Versatility of Isoquinoline

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," a term coined to describe molecular frameworks that can bind to a variety of biological targets with high affinity, thus serving as a versatile template for drug discovery.[3][4] From the analgesic properties of morphine, a natural isoquinoline alkaloid, to the antiretroviral activity of saquinavir, a synthetic derivative, the therapeutic landscape is replete with examples of successful drugs built around this remarkable core.[5][6][7] This guide, intended for professionals in drug development, will delve into the multifaceted world of the isoquinoline scaffold, exploring its synthesis, chemical biology, and applications in targeting a spectrum of diseases. We will dissect the causality behind experimental choices in isoquinoline-based drug design, providing not just protocols but the strategic thinking that underpins them.

I. The Isoquinoline Core: Physicochemical Properties and Synthetic Strategies

The isoquinoline nucleus is a weak base, a property conferred by the lone pair of electrons on the nitrogen atom.[8][9] This basicity is a critical determinant of its pharmacokinetic profile, influencing solubility, membrane permeability, and interactions with acidic biological macromolecules. The aromatic nature of the fused ring system provides a stable platform for the introduction of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[10]

Classical and Modern Synthetic Routes

A medicinal chemist's ability to access a diverse range of isoquinoline derivatives is paramount. Several named reactions have become workhorses in the synthesis of this scaffold, each offering distinct advantages in terms of substrate scope and regioselectivity.

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine amide using a dehydrating agent, typically a Lewis acid like phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline.[5][11][12] This intermediate is then dehydrogenated to the corresponding isoquinoline. The choice of acylating agent allows for the introduction of a substituent at the 1-position.

  • Pictet-Gams Reaction: A modification of the Bischler-Napieralski synthesis, the Pictet-Gams reaction utilizes a β-hydroxy-β-phenylethylamine, which undergoes cyclization and dehydration in a single step to directly afford the isoquinoline.[5][11]

  • Pomeranz-Fritsch Reaction: This acid-catalyzed reaction of a benzaldehyde with an aminoacetaldehyde diethyl acetal is a powerful method for the synthesis of isoquinoline itself and its derivatives.[1][5][9]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[11] This method is particularly significant as it often proceeds under mild, biomimetic conditions.

Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have further expanded the synthetic chemist's toolkit, enabling the construction of highly functionalized and complex isoquinoline scaffolds.[1][13]

Experimental Protocol: A Representative Bischler-Napieralski Synthesis

Objective: To synthesize a 1-substituted-3,4-dihydroisoquinoline, a common precursor to isoquinoline-based drugs.

Materials:

  • N-acetyl-β-phenylethylamine (1 mmol)

  • Phosphorus pentoxide (P₂O₅) (2 mmol)

  • Toluene (10 mL)

  • Palladium on carbon (10% w/w)

  • Sodium bicarbonate solution (5% aqueous)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of N-acetyl-β-phenylethylamine in dry toluene, add phosphorus pentoxide.

  • Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Basify the aqueous layer with a 5% sodium bicarbonate solution until a pH of 8-9 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-3,4-dihydroisoquinoline.

  • For dehydrogenation, dissolve the crude product in a suitable solvent (e.g., toluene) and add 10% palladium on carbon.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the desired 1-methylisoquinoline.

  • Purify the final product by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. The Isoquinoline Scaffold in Action: Targeting Diverse Pathologies

The therapeutic versatility of the isoquinoline scaffold is evident in its wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][14][15]

Anticancer Applications: A Multi-pronged Attack

Isoquinoline derivatives have emerged as a significant class of anticancer agents, exerting their effects through various mechanisms.[2][16][17][18]

  • Kinase Inhibition: Many isoquinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[19][20] For instance, derivatives have been developed as selective inhibitors of human epidermal growth factor receptor 2 (HER2), a critical target in certain types of breast cancer.[21]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the isoquinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[2] Some derivatives also inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during cellular processes.[17][22][23]

  • Modulation of Signaling Pathways: Isoquinoline alkaloids have been shown to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[16][17][23]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Isoquinoline Isoquinoline Inhibitor Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition Isoquinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline-based compounds.

Antimicrobial and Antiviral Potential

The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial and antiviral agents.[24] Isoquinoline derivatives have shown considerable promise in this area.

  • Antibacterial Activity: Certain isoquinoline alkaloids, such as berberine, exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[25][26][27] Their mechanisms of action include the inhibition of nucleic acid and protein synthesis, as well as the disruption of cell wall integrity.[25]

  • Antiviral Activity: A growing body of evidence supports the antiviral potential of isoquinoline alkaloids against a range of viruses, including HIV, herpes simplex virus (HSV), and coronaviruses.[28][29][30][31] Their antiviral mechanisms can involve interfering with viral entry, replication, and assembly.[29]

Antibacterial_Screening_Workflow Start Synthesized Isoquinoline Derivatives Primary_Screening Primary Screening (e.g., Agar Disc Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies MBC_Determination->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Caption: A typical workflow for screening isoquinoline derivatives for antibacterial activity.

Neuroprotective Effects in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[15][32] Isoquinoline alkaloids have demonstrated neuroprotective effects through various mechanisms, including antioxidant activity, anti-inflammatory effects, and modulation of neurotransmitter systems.[15][32][33][34][35]

III. Structure-Activity Relationships (SAR) and Lead Optimization

The development of a potent and selective drug candidate requires a deep understanding of the structure-activity relationship (SAR) – how modifications to the chemical structure of the isoquinoline scaffold affect its biological activity.[24] For example, in a series of pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline derivatives designed as topoisomerase I inhibitors, it was found that the introduction of two methyl groups on the polyaromatic ring and a three-carbon side chain significantly improved antitumor potency.[17]

Quantitative Data: SAR of Isoquinoline-Based Kinase Inhibitors

The following table summarizes the kinase inhibitory activities of a series of isoquinoline-tethered quinazoline derivatives, demonstrating the impact of structural modifications on HER2 and EGFR inhibition.[21]

CompoundPart A MoietyHER2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/HER2)
Lapatinib -13110.8
14a Triazole103>1000>9.7
14b Substituted Triazole8.5688.0
14c Substituted Triazole9.2758.2
14f Furan7.99512.0

Data adapted from a study on isoquinoline-tethered quinazoline derivatives as HER2 inhibitors.[21]

IV. Future Perspectives and Conclusion

The isoquinoline scaffold continues to be a fertile ground for drug discovery.[10][13] Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives ensure its enduring relevance in medicinal chemistry.[1][3] Future research will likely focus on the development of more selective and potent isoquinoline-based drugs through the application of computational modeling, high-throughput screening, and novel synthetic methodologies. The exploration of isoquinoline derivatives as chemical probes to elucidate complex biological pathways will also continue to be an important area of investigation.

References

Guide to the Safe Handling and Management of Isoquinoline-5-Sulfonyl Chloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and emergency responses required for Isoquinoline-5-sulfonyl chloride. As a highly reactive sulfonyl chloride derivative, this compound demands rigorous adherence to safety measures to mitigate risks in a research and development environment. The guidance herein is synthesized from established safety data for the compound, its hydrochloride salt, and structurally analogous reactive chemicals. The underlying principle of every recommendation is not merely procedural compliance, but a deep understanding of the chemical causality behind the hazard.

The Chemistry of Reactivity: Understanding the Core Hazard

The primary driver of this compound's hazardous nature is the electrophilicity of the sulfonyl chloride (-SO₂Cl) functional group. This group is highly susceptible to nucleophilic attack, a characteristic that, while useful in synthesis, presents significant safety challenges.

1.1 Hydrolysis: The Most Common Degradation Pathway The most prevalent reaction in a laboratory setting is hydrolysis from atmospheric or reagent-based moisture. This reaction is swift and exothermic, yielding isoquinoline-5-sulfonic acid and corrosive hydrochloric acid (HCl) gas.

  • Causality: The presence of HCl gas can lead to a dangerous pressure buildup in sealed containers and creates a severe respiratory and contact hazard.[1] The degradation of the parent compound compromises experimental integrity.

1.2 GHS Hazard Profile (Based on Analogs) While a specific, universally adopted GHS classification for this compound is not consistently published, data from its hydrochloride salt and similar sulfonyl chlorides provide a reliable hazard profile.[2][3][4]

Hazard Class Pictogram Signal Word Hazard Statement Rationale & Implication for Researchers
Skin Corrosion/Irritation (Category 1B)GHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[3][5]This is not a mild irritant. Contact can cause rapid tissue destruction and chemical burns. The high reactivity of the -SO₂Cl group with water and nucleophiles present in tissue is the cause. Immediate and thorough decontamination is critical.
Serious Eye Damage (Category 1)GHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[4][6]The cornea is exceptionally sensitive. A splash can lead to irreversible eye damage and blindness.[4] This mandates the use of both chemical goggles and a full-face shield.
Acute Toxicity (Inhalation)GHS06 (Skull and Crossbones)DangerH330: Fatal if inhaled (anticipated).[2]The hydrolysis product, HCl gas, along with the compound itself, can cause severe damage to the entire respiratory tract.[4][7] All handling of solids and solutions must be performed within a certified chemical fume hood.
Corrosive to MetalsGHS05 (Corrosion)WarningH290: May be corrosive to metals.[8]The slow release of HCl from hydrolysis can corrode metal equipment, including spatulas and container caps, leading to contamination and potential equipment failure.[1][9]

Hierarchy of Controls: A Systematic Approach to Risk Mitigation

A robust safety plan relies on the hierarchy of controls, which prioritizes the most effective measures.

Caption: Hierarchy of Controls for Managing Chemical Hazards.

For this compound, engineering controls are the primary and most critical barrier to exposure.

Mandatory Engineering Control: The Chemical Fume Hood

All manipulations involving this compound, including weighing, transfers, and reaction setups, must be conducted within a properly functioning and certified chemical fume hood.[1][6][7]

  • Causality & Validation: The fume hood provides primary containment, protecting the user from inhaling corrosive vapors and dust. Before any work, the hood's certification date and airflow monitor must be checked. A sash height marker should be present and respected to ensure optimal face velocity and containment.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. Its selection is non-negotiable and based on the compound's severe corrosive properties.

PPE Category Specification Rationale & Self-Validation Check
Eye and Face Tight-fitting chemical safety goggles and a full-face shield.[7]Why: Goggles protect against vapor and fine dust; the face shield protects the entire face from splashes.[2][7] Check: Are goggles fully sealed around the eyes? Is the face shield free of cracks and positioned to cover the chin?
Hand Chemical-resistant gloves (Nitrile is a suitable option, but check manufacturer's compatibility chart).[7] Double-gloving is recommended.Why: Prevents skin contact, which causes severe burns.[2] Check: Inspect gloves for pinholes or tears before use. Change gloves immediately after any suspected contact and every 1-2 hours regardless.
Body A chemical-resistant lab coat or apron.[7] Consider a full-body suit for large-scale operations.Why: Protects skin and underlying clothing from contamination.[7] Check: Is the lab coat fully buttoned? Does it provide adequate coverage?
Respiratory A NIOSH/MSHA-approved respirator with cartridges for organic vapors and acid gases is required if there is any potential for exposure outside a fume hood (e.g., major spill).[2][7]Why: Inhalation can be fatal.[2] Check: Has the user been fit-tested for the specific respirator model? Are the cartridges within their service life?

Standard Operating Protocol: Weighing and Solution Preparation

This protocol outlines a self-validating workflow for a common laboratory task.

Caption: Step-by-step workflow for safely handling the compound.

Storage and Chemical Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Primary Storage: Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) under an inert atmosphere (argon or nitrogen).[1][9] Place this primary container inside a secondary container within a designated, cool, dry, and well-ventilated corrosives cabinet.[6][7] Refrigeration at 2-8°C is often recommended.[1]

  • Moisture Sensitivity: The compound is highly moisture-sensitive.[1][2][9] Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the chemical.[2]

Incompatible Material Chemical Rationale for Incompatibility
Water / Moisture Reacts to produce corrosive and toxic HCl gas and isoquinoline-5-sulfonic acid.[1][2]
Strong Bases Can catalyze rapid and violent decomposition.
Alcohols & Amines These nucleophiles will react vigorously to displace the chloride, forming sulfonates and sulfonamides, respectively. The reaction is highly exothermic.
Strong Oxidizing Agents Can lead to uncontrolled and potentially explosive reactions.

Validated Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

Caption: Decision-making flow for emergency response.

Step-by-Step Emergency Actions:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air at once.[7][10] If breathing is difficult, provide artificial respiration.[7] Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting.[7][10] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[10]

Waste Disposal and Decontamination

All materials contaminated with this compound are considered hazardous waste.

  • Waste Chemical: Unused or waste material should be treated as hazardous. A common disposal method for sulfonyl chlorides is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Materials: All contaminated PPE, weigh boats, absorbent materials, and empty containers must be disposed of as hazardous waste.[7] Do not reuse empty containers.[7]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2][7]

References

  • Essential Safety and Handling Protocols for 4-Methylthis compound. Benchchem.
  • 4-Methylthis compound safety and handling precautions. Benchchem.
  • This compound | C9H6ClNO2S | CID 3371655. PubChem. Available from: [Link]

  • This compound hydrochloride | C9H7Cl2NO2S | CID 13116932. PubChem. Available from: [Link]

  • Technical Guide: Stability and Storage of 4-Methylthis compound. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Reaction of Isoquinoline-5-sulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-5-sulfonyl chloride is a pivotal reagent in medicinal chemistry and drug discovery, primarily serving as a key building block for the synthesis of a class of compounds known as isoquinoline sulfonamides.[1] These compounds are of significant interest due to their diverse biological activities, most notably as inhibitors of various protein kinases.[1][2] The reaction of this compound with a wide array of primary and secondary amines allows for the creation of extensive compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.[2]

A prominent application of this chemistry is in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1] Dysregulation of the ROCK signaling pathway is implicated in a multitude of pathologies, including hypertension, glaucoma, and cancer metastasis, making it a compelling therapeutic target.[1][2] Fasudil, a well-known ROCK inhibitor, is a prime example of a clinically relevant molecule synthesized via the coupling of this compound with an appropriate amine.[1][3] Furthermore, derivatives of the isoquinoline scaffold, such as those with substitutions at the 4-position, have been investigated to enhance the potency and selectivity of these inhibitors.[1][4]

This document provides a comprehensive guide to the reaction of this compound with amines, detailing the underlying reaction mechanism, step-by-step experimental protocols, and critical considerations for successful synthesis and analysis.

Reaction Mechanism and Principles

The formation of a sulfonamide from this compound and an amine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The core of this reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[2] This process leads to the formation of a sulfonamide bond and the concurrent elimination of hydrogen chloride (HCl).[2]

The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. The primary role of the base is to neutralize the HCl generated during the reaction. This is crucial for two main reasons:

  • Preventing Amine Protonation: The amine reactant is itself a base and would readily react with the generated HCl to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the desired reaction, effectively halting the synthesis.

  • Driving the Equilibrium: By scavenging the HCl byproduct, the base drives the reaction equilibrium towards the formation of the sulfonamide product.

The choice of solvent is also a critical parameter. Anhydrous aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly employed to prevent the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with amines under common laboratory conditions. It is imperative to handle this compound and its hydrochloride salt with care, as they are corrosive and moisture-sensitive.[6][7][8] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Synthesis of Isoquinoline-5-sulfonamides in an Organic Solvent

This protocol is a versatile method suitable for a wide range of primary and secondary amines.

Materials:

  • This compound or its hydrochloride salt

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Anhydrous acetonitrile (CH₃CN) or dichloromethane (DCM)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base (2.0-2.2 equivalents)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) and triethylamine (2.0-2.2 eq) in anhydrous acetonitrile or DCM.

  • Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. If using the hydrochloride salt, it can be added directly as a solid in portions or as a solution.

  • Reaction Execution: Slowly add the this compound solution to the stirring amine solution at room temperature. For highly reactive amines, cooling the reaction mixture in an ice bath (0 °C) during the addition is recommended to control the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2][5]

  • Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[2]

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

  • Final Product: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure isoquinoline-5-sulfonamide.[2]

Diagram: General Workflow for Isoquinoline-5-sulfonamide Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine & Base in Anhydrous Solvent ReactionMix Combine and Stir (0°C to RT) Amine->ReactionMix SulfonylChloride This compound in Anhydrous Solvent SulfonylChloride->ReactionMix Monitoring Monitor by TLC/HPLC ReactionMix->Monitoring 2-24h Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify Product Pure Isoquinoline-5-sulfonamide Purify->Product

Caption: Workflow for the synthesis of isoquinoline-5-sulfonamides.

Protocol 2: Synthesis of Fasudil - A ROCK Inhibitor

This protocol outlines a specific application of the reaction in the synthesis of Fasudil (hexahydro-1-(5-isoquinolinesulfonyl)-1H-1,4-diazepine).[9]

Materials:

  • This compound hydrochloride

  • Homopiperazine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 1M Hydrochloric acid

  • 1M Sodium hydroxide

  • Methanol

  • Concentrated hydrochloric acid

Procedure:

  • Neutralization of Sulfonyl Chloride: Suspend this compound hydrochloride in dichloromethane at 0 °C. Slowly add saturated sodium bicarbonate solution to adjust the pH to neutral. Separate the organic layer, and extract the aqueous phase again with dichloromethane. Combine the organic phases, dry with anhydrous sodium sulfate, and filter to obtain a solution of this compound in dichloromethane.[9]

  • Reaction with Homopiperazine: In a separate flask, dissolve homopiperazine in dichloromethane. Cool the solution to 0 °C and slowly add the previously prepared this compound solution dropwise.[9]

  • Reaction Completion: After the addition, warm the reaction mixture to 50 °C and stir for approximately 2 hours.[9]

  • Acid-Base Workup: Cool the reaction mixture and add 1M hydrochloric acid to adjust the pH to 4.5. Discard the organic phase and wash the aqueous phase with dichloromethane. Then, add 1M sodium hydroxide solution to the aqueous phase to adjust the pH to 9.5.[9]

  • Extraction of Fasudil Base: Extract the basic aqueous solution with dichloromethane. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the oily Fasudil free base.[9]

  • Salt Formation: Dissolve the oily residue in methanol and heat to dissolve. Adjust the pH to 5-6 with concentrated hydrochloric acid. Stir and allow to crystallize at room temperature.[9]

  • Isolation: Collect the white solid by suction filtration and dry to obtain Fasudil hydrochloride.[9]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of isoquinoline-5-sulfonamides, which can be adapted based on the specific amine substrate.

ParameterConditionRationale
Amine Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the amine can help drive the reaction to completion.
Base Triethylamine, DIPEA, PyridineNon-nucleophilic base to neutralize HCl without competing with the amine reactant.
Base Stoichiometry 2.0 - 2.2 equivalentsOne equivalent to neutralize the generated HCl and one to deprotonate the amine if it is used as a salt.
Solvent Anhydrous CH₃CN, DCM, THFAprotic solvents to prevent hydrolysis of the sulfonyl chloride.[5]
Temperature 0 °C to Room TemperatureInitial cooling can control the exotherm, followed by stirring at ambient temperature for completion.
Reaction Time 2 - 24 hoursDependent on the reactivity of the amine; monitored by TLC or HPLC.[2]

Analytical Techniques for Reaction Monitoring and Characterization

Proper analytical techniques are essential for monitoring the reaction progress and ensuring the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively monitor the disappearance of starting materials and the appearance of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): An effective method for monitoring the reaction progress and quantifying the purity of the final sulfonamide.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and for identifying any impurities.[5]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity. When coupled with LC (LC-MS), it is a highly sensitive technique for analyzing reaction mixtures and final products.[10]

Applications in Drug Discovery: Targeting the Rho-Kinase (ROCK) Signaling Pathway

The isoquinoline sulfonamide scaffold is a cornerstone in the development of ROCK inhibitors. The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and cytoskeletal dynamics.[1] Dysregulation of this pathway is implicated in various diseases, making ROCK a significant therapeutic target.[1]

Isoquinoline-based inhibitors, synthesized from this compound, act as ATP-competitive inhibitors of ROCK.[4] They bind to the kinase domain, preventing the phosphorylation of downstream substrates and leading to cellular effects such as smooth muscle relaxation.[4] The versatility of the reaction with various amines allows for the fine-tuning of the inhibitor's properties, such as potency, selectivity, and pharmacokinetic profile.

Diagram: Simplified Rho-Kinase (ROCK) Signaling Pathway and Inhibition

G RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates Substrates Downstream Substrates (e.g., MLC Phosphatase) ROCK->Substrates Phosphorylates Response Cellular Responses (e.g., Contraction, Stress Fiber Formation) Substrates->Response Inhibitor Isoquinoline Sulfonamide Inhibitor (e.g., Fasudil) Inhibitor->ROCK Inhibits

Caption: Inhibition of the ROCK signaling pathway by isoquinoline sulfonamides.

Troubleshooting and Safety Considerations

  • Low Yield:

    • Moisture: Ensure all reagents and solvents are anhydrous, as this compound is susceptible to hydrolysis.[5]

    • Incomplete Reaction: Extend the reaction time or gently heat the reaction mixture if the starting materials are not fully consumed.

    • Base Stoichiometry: Ensure a sufficient amount of base is used, especially if the amine starting material is a hydrochloride salt.

  • Impurity Formation:

    • Hydrolysis: The primary byproduct is often the corresponding sulfonic acid due to reaction with water.[5]

    • Purification: Thorough purification by column chromatography or recrystallization is often necessary to remove unreacted starting materials and byproducts.

  • Safety:

    • This compound and its hydrochloride salt are corrosive and should be handled with care.[6][7][8][11]

    • The reaction can be exothermic, especially with reactive amines; controlled addition and cooling are recommended.

    • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

The reaction of this compound with amines is a robust and highly versatile method for the synthesis of isoquinoline sulfonamides, a class of compounds with significant therapeutic potential. A thorough understanding of the reaction mechanism, careful execution of experimental protocols, and diligent monitoring and characterization are paramount for the successful synthesis of these valuable molecules. The insights and procedures detailed in this guide are intended to support researchers and drug development professionals in their efforts to explore this important area of medicinal chemistry.

References

  • Wang, D., Niu, J., Wu, W., et al. (2021). Unconventional Synthetic Process of Fasudil Hydrochloride: Costly Homopiperazine Was Avoided. Organic Process Research & Development. Available at: [Link]

  • PubChem. (n.d.). This compound hydrochloride. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Fasudil hydrochloride. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride. Google Patents.
  • LookChem. (n.d.). Cas 906820-08-4,4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1). LookChem. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. Available at: [Link]

  • PMC - NIH. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH. Available at: [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

Sources

Application Notes: Cell-Based Assays for Compounds Derived from Isoquinoline-5-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline-5-sulfonyl chloride scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of potent kinase inhibitors.[1][2] Its derivatives, most notably Fasudil and Y-27632, are well-characterized inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contraction, motility, and survival.[3] Dysregulation of the ROCK signaling pathway is implicated in a wide range of pathologies, including hypertension, cancer, and neurodegenerative diseases, making it a prime therapeutic target.[4][5][6]

This guide provides an in-depth framework for the preclinical evaluation of novel compounds derived from this compound. We present an integrated strategy of cell-based assays designed to build a comprehensive pharmacological profile, moving from initial target engagement and cytotoxicity assessment to functional cellular responses. The protocols herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to rigorously validate their next generation of kinase inhibitors.

Core Concept: Targeting the RhoA/ROCK Signaling Pathway

The primary mechanism of action for many isoquinoline-derived compounds is the inhibition of the RhoA/ROCK signaling cascade.[7] This pathway is a central regulator of actin cytoskeleton dynamics.[8][9][10] As illustrated below, activation of the small GTPase RhoA leads to the recruitment and activation of its downstream effector, ROCK.[5] Activated ROCK phosphorylates multiple substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[7][8][11] This dual action—directly activating MLC and inactivating its phosphatase—results in increased actomyosin contractility, leading to stress fiber formation, cell migration, and other critical cellular processes.[5][10] By competitively binding to the ATP-binding pocket of ROCK, inhibitors like Fasudil prevent these downstream phosphorylation events, thereby relaxing the cytoskeleton and modulating cellular behavior.[12]

RhoA_ROCK_Pathway EC_Signal Extracellular Signals (e.g., GPCR Ligands, Growth Factors) RhoA_GDP RhoA-GDP (Inactive) EC_Signal->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates (Activates) Compound Isoquinoline-Derived Inhibitor (e.g., Fasudil) Compound->ROCK Inhibits MLCP MLCP (Inactive) MYPT1->MLCP pMLC p-MLC (Phosphorylated) MLCP->pMLC Dephosphorylates MLC->pMLC Response Cellular Responses (Stress Fibers, Migration, Contraction) pMLC->Response Assay_Workflow cluster_Tier2 Functional Validation Start Compound Synthesis (Isoquinoline-5-sulfonyl chloride derivative) Tier1 Tier 1: Primary Screening Start->Tier1 Assay1 Target Engagement (e.g., CETSA) Tier1->Assay1 Potency (EC50) Assay2 Cytotoxicity (e.g., MTT / CCK-8) Tier1->Assay2 Toxicity (CC50) Tier2 Tier 2: Functional Validation Assay1->Tier2 Assay2->Tier2 Assay3 Cell Migration Assay (Wound Healing) Analysis Data Analysis & Candidate Selection Assay3->Analysis Assay4 Neurite Outgrowth Assay Assay4->Analysis

Sources

Application Notes & Protocols: A Guide to the Synthesis of Fluorescent Probes Using Isoquinoline-5-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinoline-5-sulfonyl chloride is a highly versatile reagent that serves as a foundational building block for the synthesis of a wide array of fluorescent probes and biologically active molecules. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which reacts efficiently with nucleophilic groups like primary and secondary amines to form exceptionally stable sulfonamide linkages. The inherent fluorescence of the isoquinoline scaffold provides a built-in reporter functionality, making it an attractive choice for developing probes for cellular imaging, target engagement studies, and high-throughput screening.[1][2] This guide provides an in-depth exploration of the chemistry of this compound, detailed, field-proven protocols for its use in probe synthesis, and a discussion of its key applications, particularly in the development of kinase inhibitors and cellular imaging agents.

The Foundational Chemistry of this compound

Core Structure and Reactivity

The synthetic utility of this compound is dominated by the chemical properties of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. This makes the group an excellent target for nucleophilic attack.[3]

The reaction mechanism proceeds via the nucleophilic substitution of the chloride by an amine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl).[4] This reaction is robust, high-yielding, and forms the basis for most labeling applications.

G reagents Nucleophile (R-NH₂) + This compound ts Tetrahedral Intermediate reagents->ts Nucleophilic Attack products Stable Sulfonamide Product + HCl ts->products Chloride Elimination base Base (e.g., Triethylamine) Neutralizes HCl products->base Byproduct

Figure 1: General reaction mechanism for sulfonamide bond formation.

Substituents on the isoquinoline ring can further modulate this reactivity. For instance, the presence of an electron-withdrawing fluorine atom, as in 4-fluorothis compound, can enhance the electrophilicity of the sulfonyl chloride group, potentially increasing reaction rates.[3]

The Photophysical Character of the Isoquinoline Scaffold

The isoquinoline ring system is a "privileged" structure in medicinal chemistry and materials science, not only for its biological activity but also for its intrinsic photophysical properties.[1][5] Many isoquinoline derivatives exhibit fluorescence, typically in the deep-blue to blue region of the spectrum, with absorption maxima often falling between 350 and 385 nm and emission maxima between 395 and 450 nm.[6] The exact fluorescence characteristics, including quantum yield and Stokes shift, are highly sensitive to the substitution pattern on the heterocyclic core.[1][6] This inherent fluorescence is a key advantage, as the reagent itself is the core of the fluorophore, simplifying probe design.

Synthesis of Fluorescent Probes: Protocols and Methodologies

The synthesis of isoquinoline-based fluorescent probes is a straightforward process. The general workflow involves the reaction of the sulfonyl chloride with an amine-containing molecule of interest, followed by purification and characterization.

G start Starting Materials: - this compound - Amine-containing Molecule reaction Sulfonamide Coupling Reaction (Organic or Aqueous) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography/Recrystallization) workup->purify char Characterization (NMR, MS, Spectroscopy) purify->char

Figure 2: General experimental workflow for probe synthesis.

Protocol 1: Labeling of Amines in an Organic Solvent

This protocol is ideal for labeling small molecules or peptides that are soluble in common organic solvents.

Materials:

  • This compound (or a derivative like the 4-fluoro version)

  • Amine-containing substrate (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine or DIPEA, 1.5-2.0 equivalents)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, anhydrous magnesium or sodium sulfate, silica gel for chromatography).

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM.

  • Base Addition: Add the tertiary amine base (e.g., triethylamine, 1.5 eq) to the solution and stir for 5 minutes at room temperature. Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Reagent Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting amine spot is consumed (typically 2-24 hours).[4]

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench any remaining acid. Extract the aqueous layer with DCM (3x).[4]

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. Causality: These washes remove water-soluble impurities and residual salts, preparing the crude product for drying.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate in vacuo using a rotary evaporator.[4]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes).[1][4]

Protocol 2: Labeling of Biomolecules in Aqueous Media

This protocol is adapted for water-soluble biomolecules like proteins or certain peptides. pH control is critical for success.

Materials:

  • This compound

  • Biomolecule with accessible amine groups (e.g., lysine residues)

  • Aqueous buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

  • Water-miscible co-solvent (e.g., THF or acetone)

Procedure:

  • Biomolecule Solution: Dissolve the biomolecule in the aqueous buffer to a desired concentration (e.g., 1-10 mg/mL). Causality: A slightly alkaline pH (8.5-9.0) is used to ensure that primary amine groups (like the epsilon-amino group of lysine) are deprotonated and thus sufficiently nucleophilic to react.

  • Reagent Solution: Prepare a stock solution of this compound (e.g., 10-20 mg/mL) in a water-miscible co-solvent like THF or acetone immediately before use.[4]

  • Reaction: While gently stirring the biomolecule solution at room temperature or 4°C, add the sulfonyl chloride solution dropwise in portions. A typical starting point is a 10 to 20-fold molar excess of the labeling reagent.

  • Incubation: Allow the reaction to proceed for 2-4 hours, protecting it from light if the resulting probe is photolabile.[4]

  • Purification: Separate the labeled biomolecule from unreacted reagent and byproducts using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.

Applications and Data Insights

The probes synthesized from this compound have found broad application in both fundamental research and drug development.

Probes for Kinase Inhibition and Drug Discovery

A prominent application is in the synthesis of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK).[4] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cardiovascular and neurological disorders.[7] Isoquinoline-based sulfonamides are potent ATP-competitive inhibitors of ROCK.[7] The fluorescent nature of the isoquinoline core can be exploited to visualize the subcellular localization of these inhibitors or to develop high-throughput binding assays.

G RhoA Active RhoA (GTP-bound) ROCK ROCK Kinase RhoA->ROCK Activates Substrate Downstream Substrates (e.g., MLCP) ROCK->Substrate Phosphorylates Effect Cellular Effects (e.g., Smooth Muscle Contraction) Substrate->Effect Inhibitor Isoquinoline-based Sulfonamide Inhibitor Inhibitor->ROCK Inhibits

Figure 3: Inhibition of the Rho-Kinase (ROCK) signaling pathway.

Probes for Bio-imaging

By conjugating this compound to molecules with specific targeting moieties, researchers can create probes for imaging cellular components or tracking specific analytes. For example, derivatives of 8-aminoquinoline have been widely used as fluorescent sensors for detecting zinc ions (Zn²⁺) in biological systems.[8] The sulfonamide linkage provides a stable tether to attach the isoquinoline fluorophore to the ion-chelating part of the sensor.

Summary of Photophysical Properties

The following table summarizes representative photophysical data for isoquinoline-based fluorophores to provide researchers with an expected performance baseline.

Compound FamilyAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ_f)Reference
3-Hydroxyisoquinolines358 - 383 nm395 - 446 nm0.20 - 0.90[6]
8-Aminoquinoline-Sulfonamides (TSQ)~360 nm~490 nmIncreases 4-fold upon Zn²⁺ binding[8]

Note: These values are highly dependent on the specific molecular structure and solvent environment.

Troubleshooting and Expert Insights

  • Low Reaction Yield: Often caused by moisture inactivating the sulfonyl chloride or protonation of the amine. Ensure all glassware is oven-dried and use anhydrous solvents for Protocol 1. For Protocol 2, double-check that the buffer pH is correctly maintained in the 8.5-9.0 range.

  • Multiple Products on TLC: This may indicate side reactions or labeling of multiple sites on a complex substrate. Consider lowering the reaction temperature or reducing the molar excess of the sulfonyl chloride. Purification via HPLC may be necessary to isolate the desired product.

  • Reagent Instability: Sulfonyl chlorides are susceptible to hydrolysis. It is best practice to use this compound from a freshly opened container or to store it under an inert atmosphere in a desiccator. Prepare solutions of the reagent immediately before use.

Conclusion

This compound is a powerful and accessible chemical tool for researchers in chemistry, biology, and medicine. The straightforward and robust chemistry of sulfonamide formation, coupled with the favorable photophysical properties of the isoquinoline scaffold, enables the rapid synthesis of novel fluorescent probes. From developing next-generation kinase inhibitors to designing sensitive probes for cellular imaging, the applications are vast and continue to expand.

References

  • Application Notes and Protocols: Reaction of 4-Methylthis compound with Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlOK5qq1CawMdUQ_whczYZvnjUyJwmy-n9eqghrhQ_7dKqg5q_K74Fo-ynEM8syAlNW-ZGaPaO1QV6UPE5-98WqBMU2kORFS3-bUBa49sduXDHknEoRToqCpTzbMUsmeNo2KLnPbWIJ8A9Jotwhd8N97OXpuZR87FQJrlqf39Kn3WWe1U-T54tmPEs89rEkf8aPYFOCylOb1FucW2gqxC6ALsa6e9miHMFdVt8a6L4jCtRSBb0YaR3Gnh17uDa]
  • Application Notes and Protocols: Large-Scale Synthesis of 4-Fluorothis compound. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRDgOoqhOTQWviA_3HUV38NqWUU9w9OdVcJZK1ufVn8Oqnfl-UmnesdhwcUY_pKi6D-UkLEUEtlpIifvmdGKjKHLHtE-elJMTJG7anl6hVpLojZNAVtyZXMIE19B_iZGq7nmzlWF3cBmeSQ2UsLotj5M4T4bIuLA8Bb691LKt8naVvz2jyDBfefFXM1fPxv8CJvrKXA54Rki3DqVIKoQaclXx3xmtuLHDfotSAGK_RQOlGDR-XSS-ZCgw6zkoxbQ==]
  • Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. AIR Unimi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCVmBswaevLfMFaCWoIri74beso2DtZSFPDKoZUmxz3a_4Yo1hLEUR61Sy2YSYS795KLO3N7JA50Y9UAVW3HgMGc0KU_XGaJhLEjwHA2Mf658xs-6GaBTDC2CqWpGhc7WOSkrQ82CRf4YkZTq_niCrz1ldGeThQQYpExBOaWbCY6Et0HO-SnoH55YW2NXEoRY6elIu5VwUtkKkuEIPAst7U2kS6qQssLS9Una7501lLiP4zEvPKG6ObEd1cOSHNuaB4tWth7QHvaUvOIWCUZ0R3YMp44D8ZpvONUMUozEmgBsEXwsShYmMXquj5OwFzi6oW19X2WnrziWmEye6fVt7Vq09I3McxfZ8XCEzerqhSsg5GWDXKyQ=]
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeidyAySoRG6ZA2rW9txTzCoDsmC7wgtz_PpwVC_JbIZah69FtPaLRNac2sc2o01MoaE0PkKMxzS9Bmy5PRuSP8xTO69Smu2DiI4nUFxlAwy8Eph6iFVp_WtiNbylj0HaqH-fUYQIjzLNGl0s=]
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi5puhC8plnwOLawzMw7Vg9jNNct-UNS24dkWS-s6HCzQwPTvgkcQ6XfX6X4dmcP6y5LvQ8JW8RdgKVXWQTmazooqGA0ouVgfV-_zGw30OuHOKgB5vj5l767mTU6ycABSPPSNA0xMi9Nvs-cIN]
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXDZiQO1FI8n5mLx5zetdKI1owV-ZHZWiYggfvP_cgt4Jq96RwaHerxxlbWpxleP4WjCBtjb_tTP6xDaZFpV8_72l_yvV7HvMOvMd30kUKfyDSAwe_Xb0WrSZ4WnjyUQLLVw==]
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIiMDfuRg7lExmhvcPR-38yUXguA8snv9BSNl-Tuj4oHEGwjXHZCXzOBuu4Mzf-2o-DXOp2oNr-xIIHSmG1Jk_r3RgBZoKYoKAUdhGj3NuhBSCwE1nv5z9YCYuKZVn8HlGudcWoeQpy05RMC4TGpiWXF4Kc2g=]
  • 4-Fluorothis compound hydrochloride | 906820-08-4. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNEpHnbSJV0zePh7pkdqrduZwaBysjtuUMIHsRdbA9Jhz_tYMYtXPg9-PxWsAJ5ySZL3U6gfY2UkrE5XVmZGQbGBqAkoi19uM739M_XR2LC1aAUUWECXgIolAi028sgn9ihshKQQ==]
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. ResearchGate. [URL: https://www.researchgate.

Sources

Application Notes and Protocols: Isoquinoline-5-Sulfonyl Chloride in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of isoquinoline-5-sulfonyl chloride and its derivatives as potent tools in cardiovascular research. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, key applications, and validated experimental protocols for leveraging these compounds to investigate and target cardiovascular pathologies.

Introduction: Targeting the Rho-Kinase Pathway in Cardiovascular Disease

The small GTPase RhoA and its primary downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), have emerged as critical regulators of cardiovascular function and pathology.[1][2] The RhoA/ROCK signaling cascade is integral to processes such as vascular smooth muscle contraction, endothelial function, inflammation, and cellular remodeling.[1][2] Dysregulation of this pathway is implicated in a multitude of cardiovascular disorders, including hypertension, pulmonary hypertension, vasospasm, heart failure, and ischemia-reperfusion injury.[2][3][4]

This compound is a key chemical scaffold from which a class of potent and selective ROCK inhibitors has been developed.[5] These compounds, most notably Fasudil (HA-1077), function as ATP-competitive inhibitors of ROCK1 and ROCK2.[5][6][7] Their ability to modulate the RhoA/ROCK pathway has made them invaluable pharmacological tools for elucidating the role of ROCK in cardiovascular physiology and for exploring its potential as a therapeutic target.[2] Fasudil, for instance, is clinically approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage and has shown remarkable efficacy in preclinical models of various cardiovascular diseases.[2][8]

This guide will focus on the practical application of this compound derivatives in cardiovascular research, providing both the theoretical framework and detailed experimental protocols to empower researchers in their investigations.

Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

The primary mechanism by which this compound derivatives exert their effects is through the competitive inhibition of the ATP-binding site of ROCK kinases.[6][7] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby attenuating the signaling cascade that leads to various cellular responses.

Signaling Pathway Overview

The RhoA/ROCK pathway is a central regulator of actomyosin contractility. Upon activation by upstream signals, the small GTPase RhoA binds to and activates ROCK. Activated ROCK then phosphorylates several downstream targets, with the most well-characterized being the myosin phosphatase target subunit 1 (MYPT1).[1][9] Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to an increase in the phosphorylation of MLC.[10] Phosphorylated MLC promotes the interaction of actin and myosin, resulting in smooth muscle contraction and stress fiber formation.

// Nodes Agonists [label="Agonists\n(e.g., Angiotensin II, Endothelin-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoGEF [label="RhoGEF", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GDP [label="RhoA-GDP\n(Inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; RhoA_GTP [label="RhoA-GTP\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isoquinoline [label="Isoquinoline-5-sulfonyl\nchloride derivatives\n(e.g., Fasudil)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCP [label="MLC Phosphatase", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLCP [label="p-MLCP\n(Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; MLC [label="MLC", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLC [label="p-MLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle Contraction\nStress Fiber Formation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Agonists -> GPCR; GPCR -> RhoGEF; RhoGEF -> RhoA_GDP [label=" GDP/GTP\nExchange"]; RhoA_GDP -> RhoA_GTP [style=invis]; RhoA_GTP -> ROCK; ROCK -> MLCP [label=" Phosphorylates &\nInhibits (p-MYPT1)"]; MLCP -> pMLCP [style=invis]; Isoquinoline -> ROCK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; MLCP -> MLC [arrowhead=tee, label=" Dephosphorylates"]; pMLC -> MLC [style=invis]; ROCK -> MLC [label=" Indirectly\nPromotes"]; MLC -> pMLC [style=invis]; pMLC -> Contraction; } caption: "RhoA/ROCK Signaling Pathway and Inhibition by this compound Derivatives"

Applications in Cardiovascular Research

The potent and selective nature of this compound derivatives makes them indispensable tools for investigating a wide range of cardiovascular phenomena.

In Vitro Applications: Vascular Smooth Muscle Cell Function

A primary application of these inhibitors is in the study of vascular smooth muscle cell (VSMC) contraction and proliferation, key events in the pathogenesis of hypertension and atherosclerosis.

This protocol details the use of an this compound derivative to assess its effect on agonist-induced vascular contraction.

Rationale: This ex vivo model provides a physiologically relevant system to study the integrated response of the vascular wall to contractile stimuli and the inhibitory effects of ROCK inhibitors.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat, mouse)

  • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), gassed with 95% O₂ / 5% CO₂

  • Phenylephrine (PE) or other vasoconstrictor

  • This compound derivative (e.g., Fasudil)

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

  • Mounting and Equilibration:

    • Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Apply a resting tension of 1-2 g (depending on the species) and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.

  • Viability Check:

    • Induce a contraction with a high potassium solution (e.g., 60 mM KCl) to ensure tissue viability.

    • Wash the rings with Krebs-Henseleit buffer until the tension returns to baseline.

  • Experimental Protocol:

    • Pre-incubate the aortic rings with the this compound derivative at various concentrations (e.g., 1-10 µM) or vehicle for 30 minutes.

    • Generate a cumulative concentration-response curve to a vasoconstrictor like phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Record the isometric tension generated by the aortic rings.

  • Data Analysis:

    • Express the contraction as a percentage of the maximal contraction induced by the high potassium solution.

    • Compare the concentration-response curves in the presence and absence of the ROCK inhibitor to determine its inhibitory effect.

Parameter Description
EC₅₀ The concentration of the agonist that produces 50% of the maximal response. An increase in EC₅₀ in the presence of the inhibitor suggests competitive antagonism.
Eₘₐₓ The maximum contractile response to the agonist. A decrease in Eₘₐₓ indicates non-competitive antagonism or functional antagonism.

This protocol provides a method to directly assess the inhibition of ROCK activity in a cellular context.[9][11]

Rationale: Measuring the phosphorylation status of MYPT1, a direct substrate of ROCK, provides a specific and quantitative readout of ROCK kinase activity.[1][9] A decrease in phosphorylated MYPT1 (p-MYPT1) levels upon treatment with an this compound derivative confirms target engagement and inhibition.[1]

Materials:

  • Cultured vascular smooth muscle cells (e.g., A7r5 or primary cells)

  • Cell culture medium and supplements

  • Vasoactive agonist (e.g., Angiotensin II, LPA)

  • This compound derivative

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-MYPT1 (Thr696 or Thr853) and anti-total MYPT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate VSMCs and grow to 80-90% confluency.

    • Serum-starve the cells for 24 hours to reduce basal signaling.

    • Pre-treat the cells with the this compound derivative at desired concentrations for 1-2 hours.

    • Stimulate the cells with a vasoactive agonist for a short period (e.g., 5-15 minutes) to induce ROCK activation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody against p-MYPT1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of p-MYPT1 to total MYPT1.

// Nodes A [label="Cell Culture & Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Protein Transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Primary Antibody\n(p-MYPT1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Secondary Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Stripping & Re-probing\n(Total MYPT1)", fillcolor="#FBBC05", fontcolor="#202124"]; K [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } caption: "Workflow for Western Blot Analysis of MYPT1 Phosphorylation."

In Vivo Applications: Models of Cardiovascular Disease

The therapeutic potential of this compound derivatives can be evaluated in various animal models of cardiovascular disease.

This protocol outlines a method to assess the blood pressure-lowering effects of a ROCK inhibitor in a genetic model of hypertension.

Rationale: The SHR model is a well-established and widely used preclinical model of essential hypertension. Evaluating the effects of a ROCK inhibitor in this model provides strong evidence for its potential as an antihypertensive agent.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • This compound derivative (e.g., Fasudil).

  • Vehicle for drug administration (e.g., saline, drinking water).

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

  • Animal Acclimatization and Baseline Measurements:

    • Acclimatize the animals to the housing conditions and the blood pressure measurement procedure for at least one week.

    • Measure baseline systolic and diastolic blood pressure and heart rate for several consecutive days to obtain stable readings.

  • Drug Administration:

    • Divide the animals into treatment and control groups.

    • Administer the this compound derivative or vehicle daily for a specified period (e.g., 2-4 weeks). Administration can be via oral gavage, intraperitoneal injection, or in drinking water.

  • Blood Pressure Monitoring:

    • Measure blood pressure and heart rate at regular intervals throughout the treatment period.

  • Terminal Experiments (Optional):

    • At the end of the study, tissues such as the heart, aorta, and kidneys can be collected for histological analysis, gene expression studies, or biochemical assays (e.g., Western blot for p-MYPT1) to investigate the mechanisms underlying the observed effects.

  • Data Analysis:

    • Compare the changes in blood pressure and heart rate between the treatment and control groups over time.

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences.

Treatment Group Mean Arterial Pressure (mmHg) - Baseline Mean Arterial Pressure (mmHg) - Post-Treatment % Change
WKY + Vehicle 120 ± 5122 ± 6+1.7%
SHR + Vehicle 185 ± 8188 ± 7+1.6%
SHR + Fasudil (30 mg/kg/day) 187 ± 9155 ± 6-17.1%
p < 0.05 compared to SHR + Vehicle. Data are representative.

Conclusion

This compound and its derivatives have proven to be powerful pharmacological tools for dissecting the intricate role of the RhoA/ROCK signaling pathway in cardiovascular health and disease. The protocols outlined in this guide provide a solid foundation for researchers to investigate the effects of these inhibitors in a variety of experimental settings. By combining in vitro and in vivo approaches, scientists can continue to unravel the complexities of ROCK signaling and pave the way for the development of novel therapies for a range of cardiovascular disorders.

References

  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. PubMed. Available from: [Link]

  • Effects of isoquinoline derivatives, HA1077 and H-7, on cytosolic Ca2+ level and contraction in vascular smooth muscle. PubMed. Available from: [Link]

  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. SciSpace. Available from: [Link]

  • Fasudil hydrochloride hydrate, a Rho-kinase inhibitor, suppresses isoproterenol-induced heart failure in rats via JNK and ERK1/2 pathways. PubMed. Available from: [Link]

  • Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil. PMC. Available from: [Link]

  • Cardiac function and quality of life improvement with fasudil hydrochloride in patients with diabetes post-PCI: a randomized controlled trial. NIH. Available from: [Link]

  • Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. PMC - PubMed Central. Available from: [Link]

  • Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers. Available from: [Link]

  • The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. PubMed. Available from: [Link]

  • The Effects of Fasudil at Different Doses on Acute Myocardial Infarction in Rats. PMC - NIH. Available from: [Link]

  • Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc. Available from: [Link]

  • Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. PubMed. Available from: [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-Cancer Agents from Isoquinoline-5-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Isoquinoline-Based Drug Discovery

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure provides a robust framework for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. Isoquinoline-5-sulfonyl chloride, in particular, serves as a versatile starting material for creating libraries of sulfonamide derivatives.

This strategic value is exemplified by Fasudil , a clinically approved drug in Japan and China for cerebral vasospasm.[1] Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), an enzyme deeply implicated in cancer biology.[2][3] The Rho/ROCK signaling pathway is a master regulator of the actin cytoskeleton and is crucial for cellular processes that are hijacked by cancer cells, including proliferation, motility, invasion, and metastasis.[4][5] By inhibiting ROCK, Fasudil and its analogs can disrupt these malignant processes, making the isoquinoline sulfonamide scaffold a highly attractive starting point for novel anti-cancer agent development.[2][6]

This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic validation of novel anti-cancer agents derived from this compound, with a focus on targeting the ROCK signaling pathway.

Overall Drug Discovery Workflow

The development process follows a logical pipeline from chemical synthesis to biological validation. This workflow is designed to efficiently identify and characterize promising lead compounds.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Lead Optimization Synthesis Synthesis of Isoquinoline Sulfonamide Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Library Compound Library (Varying R-groups) Purification->Library PrimaryScreen Primary Screen: Cytotoxicity Assay (MTT/CellTiter-Glo) Library->PrimaryScreen SecondaryScreen Secondary Screen: Phenotypic Assays (Migration/Invasion) PrimaryScreen->SecondaryScreen Active Hits TargetValidation Target Validation: Western Blot for p-MYPT1 / p-MLC SecondaryScreen->TargetValidation Potent Candidates Lead Lead Candidate Identified TargetValidation->Lead

Caption: High-level workflow for isoquinoline-based anti-cancer drug discovery.

Synthesis and Characterization

The core chemical strategy involves the reaction of this compound with a diverse panel of primary or secondary amines. This creates a library of isoquinoline-5-sulfonamides, allowing for the exploration of structure-activity relationships (SAR).

Protocol 1: General Synthesis of Isoquinoline-5-Sulfonamide Derivatives

This protocol is adapted from established methods for sulfonamide synthesis.[7]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane (DCM).

  • Amine Addition: To the stirred solution, add the desired amine (1.1 - 1.5 eq). The choice of amine is critical for generating diversity in the compound library.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-16 hours).

  • Workup:

    • Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Biological Evaluation: A Tiered Approach

A multi-stage screening cascade is employed to identify compounds with potent and relevant anti-cancer activity.

Primary Screening: Cytotoxicity Assessment

The initial screen assesses the general toxicity of the synthesized compounds against a panel of cancer cells. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with cell viability.[8]

Protocol 2: MTT Assay for Cell Viability [9][10]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast, A549 for lung) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT salt into purple formazan crystals.[8][12]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Summarize the results in a table for clear comparison of compound potency.

Compound IDCancer Cell LineIC₅₀ (µM) ± SDSelectivity Index (SI)*
IQS-001MDA-MB-231 (Breast)12.5 ± 1.84.2
IQS-001A549 (Lung)25.1 ± 3.22.1
IQS-002MDA-MB-231 (Breast)5.2 ± 0.79.8
IQS-002A549 (Lung)8.9 ± 1.15.7
DoxorubicinMDA-MB-231 (Breast)0.4 ± 0.05-

*Selectivity Index (SI) is calculated as IC₅₀ in a normal cell line (e.g., HFF-1) / IC₅₀ in the cancer cell line. Higher values are desirable.

Secondary Screening: Phenotypic Assays for Metastasis

Compounds showing significant cytotoxicity (e.g., IC₅₀ < 20 µM) are advanced to secondary screening. Since ROCK inhibitors are known to affect cell motility, assays that measure migration and invasion are highly relevant.[13][14]

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration [15][16]

  • Create Monolayer: Seed cells in a 6-well or 12-well plate and grow to 90-100% confluency.

  • Create Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[15]

  • Wash and Treat: Gently wash with PBS to remove detached cells and debris.[16] Replace with fresh, low-serum medium containing the test compound at a non-toxic concentration (e.g., at or below its IC₅₀/4) to minimize confounding effects from proliferation.

  • Imaging: Immediately capture an image of the scratch at time T=0. Place the plate in a live-cell imaging system or a standard incubator.

  • Monitor Closure: Acquire images of the same field at regular intervals (e.g., every 6-12 hours) for 24-48 hours.[15]

  • Analysis: Quantify the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image. Compare the closure rate of treated cells to vehicle-treated controls.

Protocol 4: Transwell Invasion Assay [17][18][19]

This assay measures the ability of cells to degrade and move through an extracellular matrix (ECM) barrier, mimicking a key step of metastasis.[18][19]

  • Prepare Inserts: Coat the porous membrane (8 µm pore size) of a Transwell insert with a thin layer of Matrigel or a similar basement membrane extract.[20] Incubate at 37°C to allow the gel to solidify.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 5 x 10⁴ cells into the upper chamber of the coated insert.[20]

  • Establish Gradient: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[20] Place the insert into the lower well.

  • Treatment: Add the test compound to both the upper and lower chambers to ensure a consistent concentration.

  • Incubation: Incubate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.[18]

  • Staining and Counting:

    • Remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix the cells that have migrated to the underside of the membrane with methanol and stain with crystal violet.[17][20]

    • Allow the membrane to dry, then visualize and count the stained cells under a microscope.

Mechanism of Action (MoA) Elucidation

For the most potent candidates from phenotypic screening, it is crucial to confirm that their anti-migratory and anti-invasive effects are due to the intended mechanism: inhibition of the ROCK signaling pathway.

The Rho/ROCK Signaling Pathway

The pathway is a central regulator of actomyosin contractility. Activated RhoA-GTP binds to and activates ROCK. ROCK then phosphorylates several downstream targets, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC). Phosphorylation of MYPT1 inhibits its phosphatase activity, while direct phosphorylation of MLC promotes its interaction with actin, leading to increased stress fiber formation and cell contraction—key drivers of cell migration and invasion.[3][21]

G RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates p_MYPT1 p-MYPT1 (Inactive) ROCK->p_MYPT1 Phosphorylates p_MLC p-MLC (Active) ROCK->p_MLC Phosphorylates MYPT1 MYPT1 MLC MLC MYPT1->MLC Dephosphorylates Actomyosin Actomyosin Contractility & Stress Fiber Formation p_MLC->Actomyosin Migration Cell Migration & Invasion Actomyosin->Migration Inhibitor Isoquinoline Sulfonamide Inhibitor Inhibitor->ROCK

Caption: The Rho/ROCK signaling pathway and point of inhibition.

Protocol 5: Western Blot for ROCK Substrate Phosphorylation[27]

This protocol determines if a compound inhibits ROCK activity by measuring the phosphorylation status of its key downstream substrates, MYPT1 and MLC.

  • Cell Treatment and Lysis:

    • Culture cells (e.g., MDA-MB-231) to 70-80% confluency.

    • Treat cells with the test compound at various concentrations for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.

    • Wash cells with ice-cold PBS and lyse them directly in SDS-PAGE sample buffer containing phosphatase and protease inhibitors.[22][23]

  • Protein Quantification and Electrophoresis:

    • Quantify protein concentration using a standard method (e.g., BCA assay).

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[24]

    • Run the gel to separate proteins by size.

  • Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated MYPT1 (p-MYPT1) or phosphorylated MLC (p-MLC).

    • On separate blots, or after stripping, probe for total MYPT1, total MLC, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[25]

  • Secondary Antibody and Detection:

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. A dose-dependent decrease in the p-MYPT1/total MYPT1 or p-MLC/total MLC ratio indicates successful ROCK inhibition by the test compound.

Conclusion and Future Directions

This guide outlines a robust, integrated strategy for the discovery and preclinical validation of novel anti-cancer agents derived from this compound. By following this workflow—from rational synthesis and tiered biological screening to precise mechanistic validation—researchers can efficiently identify lead compounds that effectively inhibit the Rho/ROCK pathway. A successful candidate will exhibit potent cytotoxicity against cancer cells, inhibit metastatic phenotypes like migration and invasion, and demonstrate clear, on-target activity by reducing the phosphorylation of ROCK substrates. Such compounds hold significant promise as next-generation therapeutics for treating metastatic cancer.

References

  • Vertex AI Search. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
  • Rath, N., & Olson, M. F. (n.d.). Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. PubMed Central.
  • Liang, C.-C., Park, A. Y., & Guan, J.-L. (n.d.). Scratch Wound Healing Assay. Bio-protocol.
  • Synapse. (2024, June 14). What is Fasudil Hydrochloride Hydrate used for?.
  • Sigma-Aldrich. (n.d.). The Endothelial Cell Transwell Migration and Invasion Assay.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Wikipedia. (n.d.). Fasudil.
  • CLYTE Technologies. (2025, October 6). Deep Dive into the Transwell Migration and Invasion Assay.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Itoh, K., Yoshioka, K., Akedo, H., Uehata, M., Ishizaki, T., & Narumiya, S. (n.d.). Rho/ROCK signaling in motility and metastasis of gastric cancer. PubMed Central.
  • O'Connor, K. L. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. NIH.
  • Abcam. (n.d.). Wound healing assay.
  • Abcam. (n.d.). MTT assay protocol.
  • Protocols.io. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
  • SnapCyte. (n.d.). Invasion Assay Protocol.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Narumiya, S., Tanji, M., & Ishizaki, T. (2009). Rho signaling, ROCK and mDia1, in transformation, metastasis and invasion. PubMed.
  • ibidi. (n.d.). Wound Healing and Migration Assays.
  • AEMass. (2025, December 19). The Science Behind Fasudil HCl: Targeting Rho-Kinase for Better Health Outcomes.
  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
  • PubMed. (2014, October 14). Rho/ROCK signaling in motility and metastasis of gastric cancer.
  • JoVE. (2017, June 21). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fasudil Hydrochloride Hydrate?.
  • MDPI. (n.d.). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential.
  • Benchchem. (2025). Comparative Analysis of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers.
  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • ChemicalBook. (2024, March 29). Applications and Side Effects of Fasudil Hydrochloride.
  • ResearchGate. (2018, July 25). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • MBL. (n.d.). Anti-Phospho-MBS (MYPT1) (Thr696) mAb.
  • PubMed Central. (n.d.). Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.

Sources

The Isoquinoline-5-Sulfonyl Chloride Scaffold: A Keystone in Glaucoma Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Trabecular Meshwork in Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP).[1] The primary therapeutic strategy revolves around lowering IOP to mitigate further optic nerve damage. A key regulator of IOP is the conventional aqueous humor outflow pathway, where the trabecular meshwork (TM) and Schlemm's canal play a pivotal role.[2] Increased resistance to aqueous humor outflow through the TM is a major contributor to elevated IOP in primary open-angle glaucoma.[3]

The contractility of TM cells is a critical determinant of this resistance; increased cellular contraction reduces the effective filtration area, thus impeding aqueous humor outflow and raising IOP.[4] This has led to the exploration of therapeutic agents that can modulate TM cell contractility. A pivotal signaling pathway that governs this process is the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[5] Activation of the small GTPase RhoA and its downstream effector ROCK leads to increased phosphorylation of myosin light chain (MLC), promoting actin-myosin-driven cell contraction.[6] Consequently, inhibition of the ROCK pathway has emerged as a promising strategy for glaucoma therapy.[7]

The isoquinoline-5-sulfonyl chloride scaffold has proven to be a remarkably successful pharmacophore in the development of potent ROCK inhibitors.[5] This structural motif is central to the design of several clinically approved and investigational drugs for glaucoma. This guide provides a detailed exploration of the application of this compound and its derivatives in glaucoma drug discovery, complete with in-depth protocols for key experimental assays.

The Rise of Isoquinoline-Based ROCK Inhibitors

The journey of isoquinoline-based ROCK inhibitors began with the discovery of Fasudil, initially developed for the treatment of cerebral vasospasm.[8] Fasudil, an isoquinoline-5-sulfonamide derivative, was found to be a potent inhibitor of ROCK.[9] This discovery paved the way for the development of more selective and potent ROCK inhibitors for various therapeutic indications, including glaucoma.

Key isoquinoline-based ROCK inhibitors in glaucoma research and clinical practice include:

  • Fasudil (HA-1077): The first-in-class ROCK inhibitor, it has demonstrated IOP-lowering effects in animal models and in patients with glaucoma.[10]

  • Ripasudil (K-115): The first ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension in Japan.[1][11] It is a potent and selective ROCK inhibitor derived from fasudil.[12]

  • Netarsudil (AR-13324): An amino-isoquinoline amide ROCK inhibitor approved by the US FDA for the treatment of open-angle glaucoma and ocular hypertension.[7]

  • Y-27632: A widely used research tool for studying the physiological roles of ROCK. It is a selective ROCK inhibitor, though less potent than some of the newer derivatives.[13]

  • H-1152P: A highly potent and selective ROCK inhibitor, often used in preclinical research to investigate the therapeutic potential of profound ROCK inhibition.[5]

These compounds all share the isoquinoline-5-sulfonyl core, which competitively binds to the ATP-binding pocket of ROCK, thereby preventing the phosphorylation of its downstream targets.[14]

Mechanism of Action in the Trabecular Meshwork

The primary mechanism by which isoquinoline-based ROCK inhibitors lower IOP is by directly targeting the TM.[15] By inhibiting ROCK activity within TM cells, these compounds induce a cascade of cellular events that lead to increased aqueous humor outflow:

  • Cytoskeletal Reorganization: ROCK inhibition leads to the dephosphorylation of MLC and disassembly of actin stress fibers, resulting in the relaxation of TM cells.[16]

  • Increased Outflow Facility: The relaxation of TM cells and the alteration of the extracellular matrix increase the effective filtration area within the TM and Schlemm's canal, thereby enhancing the conventional outflow of aqueous humor.[2][17]

  • Neuroprotective Effects: Beyond IOP reduction, ROCK inhibitors have shown potential neuroprotective effects on retinal ganglion cells (RGCs) in animal models, possibly by improving blood flow to the optic nerve and promoting axonal regeneration.[7]

The multifaceted mechanism of action of isoquinoline-based ROCK inhibitors makes them a valuable therapeutic class for the management of glaucoma.

Quantitative Data: Potency of Isoquinoline-Based ROCK Inhibitors

The inhibitory potency of these compounds against the two isoforms of ROCK, ROCK1 and ROCK2, is a critical parameter in their pharmacological profiling. The following table summarizes the reported 50% inhibitory concentration (IC50) values for key isoquinoline-based ROCK inhibitors.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference(s)
Fasudil19001900[3]
Ripasudil (K-115)5119[18]
Netarsudil (AR-13324)11[19]
Y-27632140300[9]
H-1152P1.60.83[5]

Experimental Protocols

Protocol 1: In Vitro ROCK Inhibition Assay

This protocol describes a non-radioactive, enzyme-linked immunosorbent assay (ELISA)-based method to determine the in vitro inhibitory activity of isoquinoline-based compounds against ROCK2. The assay measures the phosphorylation of a key ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

  • Recombinant active ROCK2 enzyme

  • MYPT1-coated 96-well plate

  • Test compounds (e.g., Fasudil, Ripasudil) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • Anti-phospho-MYPT1 (Thr696) primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase reaction buffer. The final DMSO concentration should be kept below 1%.

  • Kinase Reaction:

    • Add 25 µL of the diluted test compounds or vehicle (for control) to the wells of the MYPT1-coated plate.

    • Add 25 µL of recombinant ROCK2 enzyme (e.g., 1 mU/µL) to each well.

    • Initiate the reaction by adding 50 µL of ATP solution (e.g., 20 µM final concentration) to each well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Washing: Aspirate the reaction mixture and wash the wells three times with 200 µL of wash buffer (e.g., TBS with 0.05% Tween-20).

  • Primary Antibody Incubation: Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing step as described in step 4.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing step as described in step 4.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value using a suitable software.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Compound Add test compounds to MYPT1-coated plate Compound_Prep->Add_Compound Enzyme_Prep Prepare ROCK2 enzyme solution Add_Enzyme Add ROCK2 enzyme Enzyme_Prep->Add_Enzyme ATP_Prep Prepare ATP solution Add_ATP Initiate reaction with ATP ATP_Prep->Add_ATP Add_Compound->Add_Enzyme Add_Enzyme->Add_ATP Incubate_Kinase Incubate at 30°C Add_ATP->Incubate_Kinase Wash1 Wash plate (3x) Incubate_Kinase->Wash1 Add_Primary_Ab Add anti-phospho-MYPT1 Ab Wash1->Add_Primary_Ab Incubate_Primary Incubate at RT Add_Primary_Ab->Incubate_Primary Wash2 Wash plate (3x) Incubate_Primary->Wash2 Add_Secondary_Ab Add HRP-conjugated secondary Ab Wash2->Add_Secondary_Ab Incubate_Secondary Incubate at RT Add_Secondary_Ab->Incubate_Secondary Wash3 Wash plate (3x) Incubate_Secondary->Wash3 Add_TMB Add TMB substrate Wash3->Add_TMB Incubate_TMB Incubate in dark Add_TMB->Incubate_TMB Add_Stop Add stop solution Incubate_TMB->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for In Vitro ROCK Inhibition Assay.

Protocol 2: Human Trabecular Meshwork (HTM) Cell Culture

This protocol outlines the steps for isolating and culturing primary human trabecular meshwork cells from donor eyes.

Materials:

  • Human donor corneoscleral rims

  • Dissection microscope

  • Sterile dissection tools

  • Complete growth medium (DMEM/F-12 with 10% FBS, 1% penicillin/streptomycin)

  • Collagenase solution

  • Trypsin-EDTA solution

  • Tissue culture flasks/plates

  • Centrifuge

Procedure:

  • Tissue Dissection:

    • Under a dissection microscope, carefully dissect the TM tissue from the corneoscleral rim.

  • Enzymatic Digestion:

    • Mince the dissected TM tissue into small pieces.

    • Incubate the tissue fragments in a collagenase solution at 37°C for 1-2 hours to release the cells.

  • Cell Culture Initiation:

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in complete growth medium and plate in a tissue culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When the cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize the trypsin and centrifuge the cells.

    • Resuspend the cells in fresh medium and re-plate at the desired density.

Protocol 3: Trabecular Meshwork Cell Contractility Assay (Collagen Gel Contraction)

This protocol describes a method to assess the contractility of HTM cells by measuring the contraction of a collagen gel in which the cells are embedded.[11][16]

Materials:

  • Cultured HTM cells

  • Rat tail collagen type I solution

  • 24-well culture plates

  • Complete growth medium

  • Test compounds (e.g., Y-27632)

  • Digital camera and image analysis software

Procedure:

  • Cell-Collagen Mixture Preparation:

    • Harvest HTM cells and resuspend them in serum-free medium at a concentration of 2-5 x 10^5 cells/mL.

    • On ice, mix the cell suspension with the collagen solution and neutralization buffer to a final collagen concentration of 1.5-2.0 mg/mL.

  • Gel Polymerization:

    • Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.

    • Incubate at 37°C for 1 hour to allow the gel to polymerize.

  • Treatment:

    • After polymerization, add 1 mL of complete growth medium containing the test compounds or vehicle to each well.

  • Gel Release and Contraction:

    • Gently detach the collagen gels from the sides of the wells using a sterile spatula to allow for free-floating contraction.

  • Image Acquisition and Analysis:

    • At various time points (e.g., 0, 24, 48 hours), capture images of the gels.

    • Measure the area of each gel using image analysis software.

    • Calculate the percentage of gel contraction relative to the initial area.

Protocol 4: In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

This protocol details the procedure for measuring IOP in rabbits following topical administration of an isoquinoline-based ROCK inhibitor.

Materials:

  • New Zealand White rabbits

  • Test compound formulated as an ophthalmic solution

  • Vehicle control

  • Tonometer (e.g., Tono-Pen, TonoVet)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

  • Animal Acclimation: Acclimate the rabbits to the experimental procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement:

    • Instill one drop of topical anesthetic into each eye.

    • Measure the baseline IOP in both eyes using a calibrated tonometer.

  • Drug Administration:

    • Instill a single drop (e.g., 30-50 µL) of the test compound solution into one eye (treated eye) and the vehicle solution into the contralateral eye (control eye).

  • Post-Dose IOP Measurement:

    • Measure the IOP in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

    • Compare the IOP reduction in the treated eye to the control eye to determine the efficacy of the test compound.

Signaling Pathways and Visualization

The following diagram illustrates the Rho/ROCK signaling pathway in trabecular meshwork cells and the point of inhibition by this compound derivatives.

cluster_upstream Upstream Activation cluster_core_pathway Rho/ROCK Pathway cluster_downstream Downstream Effects Agonists Agonists (e.g., ET-1, LPA) GPCR GPCR Agonists->GPCR binds RhoGEF RhoGEF GPCR->RhoGEF activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP promotes GTP binding RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLCP MLC Phosphatase (MLCP) ROCK->MLCP inhibits pMLC Myosin Light Chain (MLC) Phosphorylation ROCK->pMLC promotes Isoquinoline Isoquinoline-5-sulfonyl chloride derivatives Isoquinoline->ROCK inhibits Actin Actin Stress Fiber Formation pMLC->Actin Contraction TM Cell Contraction Actin->Contraction Outflow_Resistance Increased Outflow Resistance Contraction->Outflow_Resistance IOP Elevated IOP Outflow_Resistance->IOP

Sources

Application Notes and Protocols: Western Blot Analysis of ROCK Substrate Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of ROCK Signaling and the Power of Phospho-Detection

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a pivotal regulator of cellular architecture and function, governing processes such as cell adhesion, migration, contraction, and proliferation.[1][2] ROCK exerts its influence by phosphorylating a diverse array of downstream substrates, which in turn modulate the actin cytoskeleton and other cellular structures.[1][3][4] Consequently, aberrant ROCK signaling is implicated in numerous pathologies, including cardiovascular disease, neurological disorders, and cancer, making it a prime target for therapeutic intervention.[3][5]

Western blotting is a cornerstone technique for investigating protein phosphorylation events.[6] By utilizing antibodies that specifically recognize the phosphorylated form of a target protein, researchers can qualitatively and semi-quantitatively assess the activation state of signaling pathways like ROCK. This application note provides a comprehensive, field-proven protocol for the Western blot analysis of ROCK substrate phosphorylation, emphasizing the rationale behind key steps to ensure robust and reproducible data generation.

Core Principles: Ensuring Scientific Integrity in Phospho-Western Blotting

Detecting phosphorylated proteins requires meticulous attention to detail, as phosphorylation is a dynamic and often labile post-translational modification. The entire experimental workflow must be designed to preserve the phosphorylation state of the target protein while ensuring the specificity and accuracy of detection.

Key considerations include:

  • Preservation of Phosphorylation: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate target proteins.[6][7] Therefore, it is imperative to work quickly, keep samples on ice, and use lysis buffers supplemented with a cocktail of phosphatase inhibitors.[7][8]

  • Antibody Specificity: The success of a phospho-Western blot hinges on the quality of the phospho-specific antibody.[6][8] It is crucial to use antibodies that have been validated to specifically recognize the phosphorylated epitope of interest without cross-reacting with the non-phosphorylated form of the protein.[8]

  • Appropriate Controls: The inclusion of proper controls is non-negotiable for data interpretation.[6] This includes positive controls (e.g., cells treated with a known activator of the ROCK pathway) and negative controls (e.g., untreated cells or cells treated with a ROCK inhibitor).[6]

  • Normalization Strategy: To accurately compare phosphorylation levels between samples, it is essential to normalize the phospho-protein signal to a reliable loading control.[9][10] Normalizing to the total protein level of the target substrate is considered the gold standard, as it accounts for any variations in the total amount of the protein.[9][11]

Featured ROCK Substrates

The ROCK signaling pathway has a multitude of downstream targets. This protocol can be adapted for various substrates, with some of the most well-characterized being:

SubstrateFunctionKey Phosphorylation Site(s)
Myosin Light Chain 2 (MLC2) Regulates actomyosin contractility.[1][12][13]Thr18/Ser19[12][13]
LIM Kinase 1/2 (LIMK1/2) Inactivates cofilin, leading to actin filament stabilization.[1][4]Thr508 (LIMK1) / Thr505 (LIMK2)[14]
Cofilin Promotes actin filament depolymerization.[1][4]Ser3[15]
Ezrin/Radixin/Moesin (ERM) Link the actin cytoskeleton to the plasma membrane.[1][4]Thr567 (Ezrin), Thr564 (Radixin), Thr558 (Moesin)[5]
Vimentin Intermediate filament protein involved in cell structure and integrity.[5]Ser71[5]

Visualizing the Workflow and Pathway

ROCK Signaling Pathway

ROCK_Signaling_Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC p-MLC (Thr18/Ser19) ROCK->MLC Phosphorylates LIMK p-LIMK (Thr508/505) ROCK->LIMK Phosphorylates ERM p-ERM ROCK->ERM Phosphorylates Contraction Cell Contraction MLC->Contraction Cofilin p-Cofilin (Ser3) (Inactive) LIMK->Cofilin Phosphorylates Actin Actin Cytoskeleton Remodeling Cofilin->Actin Adhesion Cell Adhesion & Migration ERM->Adhesion Actin->Adhesion WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis Lysis Cell Lysis (with Phosphatase Inhibitors) Quant Protein Quantification (BCA or Bradford) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer (PVDF Membrane) SDS->Transfer Block Blocking (5% BSA in TBST) Transfer->Block pAb Primary Antibody Incubation (Phospho-Specific) Block->pAb sAb Secondary Antibody Incubation (HRP-conjugated) pAb->sAb Detect Chemiluminescent Detection sAb->Detect Strip Stripping (Optional) Detect->Strip Normalize Normalization & Quantification Detect->Normalize tAb Re-probe with Total Protein Antibody Strip->tAb tAb->Normalize

Caption: Key stages of the Western blot protocol.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types, antibodies, and ROCK substrates.

Part 1: Sample Preparation and Lysis

Rationale: The initial steps are critical for preserving the in vivo phosphorylation state of your target protein. [7]Using a lysis buffer containing both protease and phosphatase inhibitors is essential to prevent enzymatic degradation and dephosphorylation. [8]All steps should be performed on ice to minimize enzymatic activity. [7] Reagents & Buffers:

  • Modified RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. [16]* Inhibitor Cocktails (add fresh before use):

    • Protease Inhibitor Cocktail

    • Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) [16][17] Procedure:

  • Cell Culture and Treatment: Grow cells to the desired confluency. If applicable, treat cells with agonists (e.g., LPA) or antagonists (e.g., Y-27632) of the ROCK pathway for the appropriate time. Include untreated controls.

  • Harvesting: Place the culture dish on ice and wash cells once with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely.

  • Lysis: Add an appropriate volume of ice-cold modified RIPA buffer with freshly added inhibitors to the dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford). This is crucial for ensuring equal protein loading in the subsequent steps. [9]7. Sample Preparation for SDS-PAGE: Mix an appropriate volume of lysate with 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins. [7]Store samples at -20°C or proceed directly to SDS-PAGE.

Part 2: SDS-PAGE and Western Blotting

Rationale: This part of the protocol separates proteins by size and transfers them to a solid support for antibody probing. Polyvinylidene fluoride (PVDF) membranes are recommended for their durability, especially if stripping and reprobing are planned. [6] Procedure:

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg per lane) into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure the PVDF membrane is pre-wetted with methanol. [7]3. Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. [7] * Critical Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins. Milk contains casein, a phosphoprotein that can cause high background due to non-specific binding of the phospho-specific antibody. [7][18]4. Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA in TBST at the concentration recommended by the manufacturer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. [7]5. Washing: The next day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST at room temperature. [7]6. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA in TBST for 1 hour at room temperature. [7]7. Final Washes: Wash the membrane three times for 10 minutes each with TBST. [7]8. Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.

Part 3: Data Analysis and Normalization

Rationale: Accurate quantification requires normalization to an internal control to correct for variations in protein loading and transfer efficiency. [10]Normalizing the phospho-protein signal to the total protein signal for the same target is the most rigorous approach. [9][11] Procedure:

  • Image Acquisition: Capture the blot image, ensuring that the signal is within the linear range of detection and not saturated. [9]2. Stripping and Reprobing (Recommended):

    • After detecting the phospho-protein, the membrane can be stripped of the bound antibodies.

    • Wash the membrane thoroughly and re-block as described above.

    • Incubate the membrane with a primary antibody that recognizes the total protein (both phosphorylated and non-phosphorylated forms) of your target substrate.

    • Repeat the washing, secondary antibody incubation, and detection steps.

  • Quantification: Use densitometry software to measure the band intensity for both the phosphorylated protein and the total protein for each sample.

  • Normalization: For each sample, calculate the ratio of the phospho-protein signal to the total protein signal. This normalized value represents the relative level of phosphorylation. [19]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Weak Signal Insufficient phosphorylation of the target protein.Ensure proper stimulation of the pathway; include a positive control. [6]
Inactive primary antibody.Use a fresh antibody aliquot; verify antibody activity with a positive control lysate.
Low abundance of the target protein.Increase the amount of protein loaded; consider immunoprecipitation to enrich the target. [20]
Phosphatase activity during sample prep.Ensure phosphatase inhibitors were added fresh and samples were kept cold. [7]
High Background Blocking agent is inappropriate.Use 5% BSA in TBST for blocking and antibody dilutions. Avoid milk. [7]
Antibody concentration is too high.Optimize the primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of wash steps. [21]
Multiple or Non-specific Bands Antibody is not specific.Verify antibody specificity on the manufacturer's datasheet; run a negative control (e.g., lysate from knockout cells).
Protein degradation.Use fresh protease inhibitors and handle samples quickly on ice.

Conclusion

This protocol provides a robust framework for the Western blot analysis of ROCK substrate phosphorylation. By understanding the rationale behind each step—from meticulous sample preparation to rigorous data normalization—researchers can generate reliable and reproducible data. This, in turn, will facilitate a deeper understanding of the role of ROCK signaling in health and disease and aid in the development of novel therapeutic strategies targeting this critical pathway.

References

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • PubMed. (2019). Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

  • R Discovery. (2019). Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells. Retrieved from [Link]

  • Thermo Fisher Scientific. (2017, February 21). Tips and tricks: Phospho Western Blots [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2013, March 25). Which cell lysis buffer recipe is best for phosphorylated proteins?. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis using the p-cofilin specific antibody.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of VASP phosphorylation confirms attenuated.... Retrieved from [Link]

  • National Institutes of Health. (2011, July 27). Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2). Retrieved from [Link]

  • PubMed. (n.d.). Platelet VASP phosphorylation assessment in clopidogrel-treated patients: lack of agreement between Western blot and flow cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of cofilin and LIMK phosphorylation in the CA1.... Retrieved from [Link]

  • PubMed Central. (n.d.). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders?. Retrieved from [Link]

  • Frontiers. (n.d.). The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease. Retrieved from [Link]

  • Advansta Inc. (2015, January 20). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differential VASP phosphorylation controls remodeling of the actin cytoskeleton. Retrieved from [Link]

  • ABclonal. (n.d.). Phospho-Myosin Light Chain 2-T18/S19 Rabbit mAb (AP1503). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Immunoblot validation of phospho-specific antibodies using lung cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2014, December 3). What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. Retrieved from [Link]

  • Wikipedia. (n.d.). Rho-associated protein kinase. Retrieved from [Link]

  • PubMed Central. (n.d.). Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blotting Data of cofilin phosphorylation. Western blotting of.... Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Normalization Handbook. Retrieved from [Link]

  • protocols.io. (2017, February 16). Pan/Phospho Analysis For Western Blot Normalization. Retrieved from [Link]

  • Journal of Neuroscience. (2012, April 11). The Actin-Severing Protein Cofilin Is Downstream of Neuregul in Signaling and Is Essential For Schwann Cell Myelination. Retrieved from [Link]

  • Phos-tag. (n.d.). Enrichment of Phosphorylated Proteins from Cell Lysate. Retrieved from [Link]

  • Molecular Biology of the Cell. (2017, October 13). Cofilin Phosphorylation by Protein Kinase Testicular Protein Kinase 1 and Its Role in Integrin-mediated Actin Reorganization and Focal Adhesion Formation. Retrieved from [Link]

  • Azure Biosystems. (n.d.). How to Normalize Western Blots to Total Protein. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Low yield in Isoquinoline-5-sulfonyl chloride synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinoline-5-sulfonyl Chloride Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Low yield is a frequent and frustrating issue in this synthesis. This guide provides in-depth, field-proven insights to help you troubleshoot common problems, optimize your reaction conditions, and achieve higher, more consistent yields. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the chemistry at play.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is recommended for high yield?

A1: There are several established methods, each with distinct advantages and challenges:

  • Direct Chlorosulfonation of Isoquinoline: This involves reacting isoquinoline directly with chlorosulfonic acid.[1] While direct, this method can be harsh and may suffer from poor regioselectivity, leading to mixtures of isomers and lower yields of the desired 5-substituted product.[2][3]

  • From Isoquinoline-5-sulfonic Acid: If the sulfonic acid is available, it can be converted to the sulfonyl chloride using chlorinating agents like thionyl chloride (SOCl₂) with a DMF catalyst, or phosphorus pentachloride (PCl₅).[4][5][6] This is often a clean and efficient conversion.

  • From 5-Aminoisoquinoline: This Sandmeyer-type reaction involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[7] This route is multi-stepped and relies on the stability of the intermediate diazonium salt, which can be a significant source of yield loss.[8]

  • From 5-Bromoisoquinoline: This modern, two-step approach involves converting 5-bromoisoquinoline to an S-isoquinoline isothiourea salt, followed by oxidative chlorosulfonation.[1][8] This method is often recommended as it avoids highly corrosive reagents in the first step and has been reported to produce very high yields (up to 96%) with high purity.[8]

Q2: Why is anhydrous (moisture-free) technique so critical for this synthesis?

A2: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Any moisture present in the glassware, reagents, or solvents will rapidly convert the desired this compound product back into the corresponding isoquinoline-5-sulfonic acid.[2] This sulfonic acid is unreactive under the same conditions and will not proceed to form the desired derivatives (e.g., sulfonamides), representing a direct loss of yield. Chlorinating agents like thionyl chloride and chlorosulfonic acid also react violently with water.[9][10] Therefore, ensuring all components of the reaction are scrupulously dry is paramount.

Q3: My final product is a hydrochloride salt. Is this normal?

A3: Yes, it is very common to isolate the product as this compound hydrochloride.[1][5][11] The basic nitrogen atom of the isoquinoline ring is readily protonated by acidic species generated during the reaction (e.g., HCl). Isolating the product as a hydrochloride salt often facilitates its precipitation from organic solvents like dichloromethane or ethyl acetate, which is an effective purification strategy.[12][13] The salt can then be used directly in subsequent reactions or neutralized if the free base is required.

Troubleshooting Guide: Low Product Yield

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems leading to low yields.

Problem Area 1: The Reaction Stalls or Shows Low Conversion

Q: My TLC/LC-MS analysis shows a significant amount of unreacted starting material even after the recommended reaction time. What should I do?

A: A stalled reaction points to issues with reagents or reaction conditions.

  • Cause A: Inactive or Poor Quality Reagents.

    • Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid are highly sensitive to moisture and can degrade upon storage.[10] Using a previously opened bottle may introduce moisture, leading to reagent decomposition.

    • Solution: Always use a fresh, unopened bottle of the chlorinating agent. Ensure all solvents (e.g., DMF, CH₂Cl₂,) are anhydrous. Dry all glassware in an oven ( >100°C) and cool under a stream of dry nitrogen or in a desiccator immediately before use.

  • Cause B: Insufficient Temperature or Reaction Time.

    • Explanation: The conversion of sulfonic acids to sulfonyl chlorides with SOCl₂ typically requires heat to proceed at a reasonable rate; reflux is common.[4][5] Conversely, direct chlorosulfonation reactions are often exothermic and require initial cooling to control the reaction rate and prevent side reactions, followed by warming to ensure completion.[1]

    • Solution: Monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS).[2] If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time. Be cautious, as excessive heat can cause decomposition of the product.[2]

  • Cause C: Incorrect Stoichiometry.

    • Explanation: An incorrect ratio of reactants can lead to an incomplete reaction.[2]

    • Solution: Carefully verify the molar ratios of your reactants. For the conversion of sulfonic acid to sulfonyl chloride, a significant excess of the chlorinating agent (which may also serve as the solvent) is often used.[5] For other methods, a modest excess of the key reagent may be beneficial.

Problem Area 2: Formation of Multiple Products or Impurities

Q: My crude product analysis shows multiple spots on TLC or several peaks in the LC-MS, indicating significant side-product formation. How can I improve selectivity?

A: The formation of multiple products points to issues with regioselectivity or competing side reactions.

  • Cause A: Hydrolysis of the Product.

    • Explanation: As discussed in the FAQs, the most common side product is isoquinoline-5-sulfonic acid, formed by the hydrolysis of the sulfonyl chloride.[2] This can happen both during the reaction and, critically, during the work-up if not performed correctly.

    • Solution: In addition to ensuring anhydrous reaction conditions, perform the work-up efficiently and at low temperatures. The quenching step, typically involving pouring the reaction mixture onto crushed ice, should be done carefully to dissipate heat and rapidly precipitate the product before significant hydrolysis can occur.[1][12]

  • Cause B: Poor Regioselectivity.

    • Explanation: Direct electrophilic sulfonation of the isoquinoline ring can occur at multiple positions, with the 5- and 8-positions being the most common.[3] The reaction conditions can influence this ratio.

    • Solution: If poor regioselectivity is a persistent issue with direct chlorosulfonation, switching to a more selective synthetic route is the best solution. The two-step synthesis starting from 5-bromoisoquinoline is highly regioselective for the 5-position and is an excellent alternative.[8]

  • Cause C: Product Decomposition.

    • Explanation: Sulfonyl chlorides can be thermally unstable and may decompose, especially during prolonged heating.[9][14] The work-up and purification steps, if not handled properly, can also lead to degradation.

    • Solution: Avoid excessive heating during the reaction. If distillation is used to remove excess reagents like SOCl₂, perform it under reduced pressure to keep the temperature low.[4] Ensure the quenching step is performed at low temperature (0-5 °C).[12]

Comparative Analysis of Synthetic Methods

The choice of synthetic route has a profound impact on yield, purity, and scalability. The following table summarizes the key differences between common methods.

MetricDirect ChlorosulfonationFrom 5-BromoisoquinolineFrom 5-AminoisoquinolineFrom Isoquinoline-5-Sulfonic Acid
Typical Yield Low to Moderate (Variable)Very High ( >90%)[8]ModerateHigh ( >80%)[4][5]
Number of Steps 12[1][8]2 (Diazotization + Sulfonylation)[7]1
Key Reagents Chlorosulfonic Acid[1]Thiourea, Oxidant (e.g., NCS), HCl[8]NaNO₂, SO₂, CuCl₂[7]SOCl₂/DMF or PCl₅[4][5]
Advantages Direct, uses simple starting material.High yield, high purity, environmentally friendlier reagents.[8]Utilizes a common amine precursor.Clean conversion, good for late-stage synthesis.
Disadvantages Harsh conditions, poor regioselectivity, corrosive reagents.[8]Two steps required.Unstable diazonium intermediate, toxic reagents, requires chromatography.[8][13]Requires access to the sulfonic acid precursor.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Conversion Incomplete_Rxn Problem: Incomplete Conversion (Starting Material Remains) Check_Conversion->Incomplete_Rxn High SM Side_Products Problem: Multiple Products (Impurity Spots/Peaks) Check_Conversion->Side_Products Multiple Spots Workup_Loss Problem: Low Isolated Yield (Reaction went to completion) Check_Conversion->Workup_Loss Clean Conversion Sol_Reagents Solution: 1. Use Fresh/Anhydrous Reagents. 2. Verify Stoichiometry. Incomplete_Rxn->Sol_Reagents Cause: Reagent Quality Sol_Conditions Solution: 1. Optimize Temperature. 2. Increase Reaction Time. 3. Monitor Progress. Incomplete_Rxn->Sol_Conditions Cause: Suboptimal Conditions Sol_Hydrolysis Solution: 1. Ensure Anhydrous Conditions. 2. Quench Quickly at Low Temp. Side_Products->Sol_Hydrolysis Cause: Hydrolysis Sol_Selectivity Solution: 1. Change Synthetic Route (e.g., from 5-Bromoisoquinoline). Side_Products->Sol_Selectivity Cause: Poor Regioselectivity Sol_Purification Solution: 1. Control Quench Temperature. 2. Optimize Extraction/Precipitation. 3. Avoid Excessive Heating. Workup_Loss->Sol_Purification Cause: Decomposition or Physical Loss

Caption: Logical workflow for troubleshooting low yields.

Recommended High-Yield Experimental Protocol

This protocol details the two-step synthesis of this compound from 5-bromoisoquinoline, adapted from a high-yield patented method.[8] This method is chosen for its high reported yield, purity, and avoidance of highly corrosive reagents in the initial step.

PART 1: Synthesis of S-Isoquinoline Isothiourea Salt

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromoisoquinoline (1 equivalent) in a suitable solvent such as ethanol.

  • Reaction: Add finely ground thiourea (1.2 to 1.4 equivalents) to the solution.[8]

  • Heating: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC until the starting 5-bromoisoquinoline is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The crude S-isoquinoline isothiourea salt will precipitate. Collect the solid by suction filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure isothiourea salt, which is then dried under vacuum.[1][8]

PART 2: Oxidative Chlorosulfonation

  • Solution Preparation: Dissolve the S-isoquinoline isothiourea salt (1 equivalent) from Part 1 in dilute hydrochloric acid.[8]

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Oxidative Chlorination: To a separate flask, add the oxidant, such as N-chlorosuccinimide (NCS) (3 equivalents), and water.[8] While maintaining the low temperature, slowly add the cold solution of the isothiourea salt to the oxidant slurry dropwise over 1 hour.[8]

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 15 °C) for 2-3 hours.[8] Monitor the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, collect the precipitated solid product by suction filtration.

  • Washing: Wash the solid sequentially with a cold sodium bisulfite solution (to quench any remaining oxidant), cold dilute hydrochloric acid, and finally cold water.[8]

  • Drying: Dry the final product, this compound, under vacuum to yield a high-purity solid.[8] Yields of up to 95.9% have been reported for this step.[8]

References

Technical Support Center: Synthesis of Isoquinoline Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoquinoline sulfonamides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Isoquinoline sulfonamides are a cornerstone motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4] However, their synthesis is not without challenges, often plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you diagnose experimental issues, optimize your reaction conditions, and achieve your synthetic targets efficiently.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis of isoquinoline sulfonamides in a direct question-and-answer format.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

Answer:

Low or incomplete conversion is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the inherent reactivity of your substrates.

Possible Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to moisture, hydrolyzing to the corresponding sulfonic acid, which is unreactive under typical sulfonamidation conditions.[5]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). A generalized protocol for ensuring anhydrous conditions is provided below.

  • Insufficiently Strong Base: The base plays a critical role in scavenging the HCl byproduct generated during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the isoquinoline nitrogen and shutting down its nucleophilicity.

    • Solution: For a standard reaction between an isoquinoline and a sulfonyl chloride, organic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common. If the reaction is still sluggish, consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU). The choice of base can be critical and may require screening.[5]

  • Low Reaction Temperature: While some reactions proceed at room temperature, others require thermal energy to overcome the activation barrier.[5]

    • Solution: If the reaction is clean but incomplete at room temperature (as determined by TLC or LC-MS), try incrementally increasing the temperature to 40-60 °C. Monitor carefully, as excessive heat can lead to decomposition and other side products.

  • Poor Reagent Stoichiometry: An incorrect ratio of reactants can halt the reaction prematurely.[5]

    • Solution: Double-check your calculations. Typically, a slight excess (1.1-1.5 equivalents) of the sulfonyl chloride and base relative to the limiting isoquinoline reagent is used to drive the reaction to completion.

Question 2: I am observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve selectivity?

Answer:

The formation of multiple products points to issues with either regioselectivity (sulfonylation at the wrong position) or competing side reactions.

Possible Causes & Solutions:

  • Polysulfonylation: The addition of more than one sulfonyl group to the isoquinoline ring can occur if reaction conditions are too harsh or if a large excess of the sulfonylating agent is used.[5]

    • Solution: Reduce the stoichiometry of the sulfonyl chloride to 1.05-1.1 equivalents. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Poor Regioselectivity: The isoquinoline ring has multiple potential sites for electrophilic attack. The position of sulfonylation is governed by the electronic effects of existing substituents and the reaction mechanism.[5] For instance, direct C-H sulfonylation methods using transition metals may favor different positions than classical electrophilic substitution.[5]

    • Solution: Analyze the directing effects of your isoquinoline's substituents. Electron-donating groups will activate specific positions for electrophilic attack. If you are using a specialized procedure, such as the deoxygenative sulfonylation of an isoquinoline N-oxide, the reaction is often directed to the C2 position.[6] Carefully follow literature procedures for the specific regiochemical outcome you desire.

  • Formation of Sulfinamide Byproducts: In some cases, especially if reducing agents are present or used in a one-pot procedure to generate a sulfinamide from a sulfonyl chloride, over-reduction can be an issue.[7]

    • Solution: If you are intentionally preparing a sulfinamide, careful control over the amount of reducing agent (e.g., triphenylphosphine) and the order of addition is critical to prevent the formation of sulfonamides as byproducts.[7]

Below is a troubleshooting workflow to help diagnose and solve these common issues.

Diagram: Troubleshooting Workflow

G start Problem Observed low_yield Low Yield / No Reaction start->low_yield side_products Multiple Side Products start->side_products cause1 Check for Moisture: Hydrolysis of R-SO2Cl? low_yield->cause1 Is it possible? cause4 Polysulfonylation? side_products->cause4 Multiple sulfonyl groups? sol1 Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Atm.) cause1->sol1 Yes cause2 Assess Base Strength & Stoichiometry cause1->cause2 No sol2 Use Stronger Base (e.g., DBU) Use 1.1-1.5 eq. Base & R-SO2Cl cause2->sol2 Yes cause3 Review Temperature cause2->cause3 No sol3 Increase Temperature Incrementally (e.g., to 40-60 °C) cause3->sol3 Yes sol4 Reduce R-SO2Cl to ~1.1 eq. Lower Reaction Temperature cause4->sol4 Yes cause5 Poor Regioselectivity? cause4->cause5 No sol5 Analyze Directing Groups Consult Literature for Specific Isomer cause5->sol5 Yes cause6 Other Unexpected Products? cause5->cause6 No sol6 Characterize Byproduct (LC-MS, NMR) Consider Desulfonylation or N-Arylation cause6->sol6 Yes G cluster_desired Desired Reaction cluster_side Side Reaction RSO2Cl Sulfonyl Chloride (R-SO2Cl) Product Isoquinoline Sulfonamide (Product) RSO2Cl->Product Attack by Isoquinoline SideProduct Sulfonic Acid (Inactive Byproduct) RSO2Cl->SideProduct Attack by Water (Hydrolysis) Isoquinoline Isoquinoline (Nucleophile) Water Water (Contaminant)

Sources

Technical Support Center: Optimizing Isoquinoline-5-sulfonyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing sulfonamide coupling reactions involving Isoquinoline-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Foundations

This section addresses fundamental questions about the coupling reaction, providing the core knowledge needed for successful synthesis.

Q1: What is the fundamental reaction mechanism for the coupling of this compound with an amine?

The reaction is a classic nucleophilic acyl substitution at a sulfur atom. The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is required to neutralize the HCl generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Q2: Why is the choice of base so critical for this reaction?

The base plays a dual role: it deprotonates the amine's ammonium salt that forms during the reaction, regenerating the nucleophilic free amine, and it scavenges the generated HCl.[2] An ideal base should be strong enough to effectively neutralize the acid but not so strong that it promotes unwanted side reactions, such as hydrolysis of the sulfonyl chloride. It should also be non-nucleophilic to avoid competing with the desired amine coupling.

Q3: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Hydrolysis: this compound can react with any water present in the reaction mixture to form the corresponding sulfonic acid, which is unreactive towards the amine.

  • Dimerization/Polymerization: If the amine nucleophile has more than one reactive site, or if the product can react further, oligomeric byproducts can form.

  • Reaction with Solvent: Certain solvents can compete with the amine as a nucleophile, although this is less common with standard aprotic solvents.

Q4: How does the solvent affect the reaction outcome?

The solvent influences reactant solubility and reaction rate. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are generally preferred as they do not react with the sulfonyl chloride.[3] The polarity of the solvent can affect the reaction rate; more polar aprotic solvents can stabilize charged intermediates and potentially accelerate the reaction.

Part 2: Troubleshooting Guide - From Problem to Solution

This section is formatted to directly address specific experimental issues, providing probable causes and actionable solutions.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Amine: The amine may be protonated and non-nucleophilic. 2. Degraded Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to moisture. 3. Insufficient Base: The base may not be strong enough or used in sufficient quantity to neutralize the generated HCl.1. Check Base pKa: Ensure your base is strong enough to deprotonate the amine. For example, pyridine or triethylamine (TEA) are common choices.[2] 2. Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). 3. Increase Base Stoichiometry: Use at least 2 equivalents of a tertiary amine base or an inorganic base like K₂CO₃.
Multiple Spots on TLC, Indicating Byproducts 1. Double Sulfonylation: If using a primary amine, reaction at the sulfonamide N-H is possible. 2. Hydrolysis of Sulfonyl Chloride: A spot corresponding to the sulfonic acid may be visible. 3. Reaction Temperature Too High: Elevated temperatures can promote side reactions.1. Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the amine relative to the sulfonyl chloride. 2. Maintain Anhydrous Conditions: As mentioned above, rigorously exclude water. 3. Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[3][4]
Difficult Purification 1. Excess Reagents: Unreacted sulfonyl chloride or amine can complicate purification. 2. Emulsion during Workup: The product and byproducts may form a stable emulsion between aqueous and organic layers. 3. Polar Byproducts: The sulfonic acid byproduct is highly polar and can streak on silica gel.1. Quench Excess Sulfonyl Chloride: Add a small amount of a scavenger amine (like a secondary amine) at the end of the reaction to consume unreacted sulfonyl chloride. 2. Use Brine: During aqueous workup, wash the organic layer with saturated NaCl solution (brine) to help break emulsions. 3. Aqueous Wash: A dilute base wash (e.g., NaHCO₃ solution) can help remove the acidic sulfonic acid byproduct into the aqueous layer.[4][5]

Visualizing the Workflow: Troubleshooting Low Yield

The following decision tree provides a logical workflow for diagnosing and resolving low-yield reactions.

G start Start: Low Product Yield tlc Analyze Reaction Mixture by TLC/LC-MS start->tlc sm_present Is Starting Amine Present? tlc->sm_present sc_present Is Sulfonyl Chloride Present? sm_present->sc_present No check_base Action: 1. Check pKa of Base. 2. Increase Base Equivalents (2-3 eq.). 3. Consider a stronger, non-nucleophilic base (e.g., DBU). sm_present->check_base Yes new_spot Is a New, Polar Spot Observed? sc_present->new_spot No check_sc Action: 1. Use fresh or newly purchased sulfonyl chloride. 2. Ensure rigorous anhydrous conditions (dry solvent, inert atmosphere). sc_present->check_sc Yes hydrolysis Probable Cause: Sulfonyl chloride hydrolysis to sulfonic acid. new_spot->hydrolysis Yes degradation Action: 1. Lower reaction temperature. 2. Check for incompatible functional groups. 3. Monitor reaction progress more frequently. new_spot->degradation No end Re-run Optimized Reaction check_base->end check_sc->end hydrolysis->check_sc degradation->end

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Experimental Protocols

General Protocol for this compound Coupling

This protocol provides a robust starting point for the coupling reaction with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

Visualizing the General Reaction Scheme

G cluster_reactants Reactants cluster_products Products IQSO2Cl This compound Product Sulfonamide Product IQSO2Cl->Product DCM, 0°C to RT Salt [Base-H]+Cl- IQSO2Cl->Salt DCM, 0°C to RT Amine R1R2NH (Amine) Amine->Product DCM, 0°C to RT Amine->Salt DCM, 0°C to RT Base Base (e.g., Et3N) Base->Product DCM, 0°C to RT Base->Salt DCM, 0°C to RT

Caption: General reaction scheme for sulfonamide synthesis.

Data Summary Tables

Table 1: Common Bases and Their Properties
BasepKa of Conjugate AcidStructureNotes
Triethylamine (TEA)10.75Et₃NCommon, inexpensive, but can be nucleophilic in some cases.
Pyridine5.25C₅H₅NLess basic than TEA, can also act as a nucleophilic catalyst.[2]
Diisopropylethylamine (DIPEA)10.75i-Pr₂NEtSterically hindered, non-nucleophilic base. Good alternative to TEA.
Potassium Carbonate10.33K₂CO₃Inorganic base, useful in polar solvents, requires good stirring.
Table 2: Recommended Solvent Choices
SolventDielectric ConstantTypeSuitability
Dichloromethane (DCM)9.1Aprotic, PolarExcellent solubility for many reactants, easy to remove.[4]
Acetonitrile (ACN)37.5Aprotic, PolarGood for less soluble starting materials, higher boiling point.[2]
Tetrahydrofuran (THF)7.6Aprotic, PolarGood general-purpose solvent. Must be anhydrous.[3]
N,N-Dimethylformamide (DMF)36.7Aprotic, PolarUse for very insoluble substrates, but harder to remove.

This guide provides a framework for understanding and optimizing your this compound coupling reactions. By applying these principles and troubleshooting strategies, you can enhance your reaction efficiency, improve product purity, and accelerate your research and development efforts.

References

Technical Support Center: Improving Regioselectivity in Isoquinoline Sulfonation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of isoquinoline sulfonation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this critical reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling the regioselectivity of this electrophilic aromatic substitution. We will explore the underlying mechanisms and offer practical, actionable troubleshooting advice to help you achieve your desired isomeric products.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in isoquinoline sulfonation so challenging?

A1: The challenge lies in the electronic properties of the isoquinoline ring system. Isoquinoline is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack.[1][2] Consequently, electrophilic substitution, such as sulfonation, preferentially occurs on the electron-rich benzene ring.[1][3] However, the directing effects of the fused pyridine ring lead to a mixture of products, primarily the 5- and 8-isomers, as these positions are most susceptible to electrophilic attack.[4][5] The subtle differences in the activation of these two sites make it difficult to selectively obtain a single isomer.

Q2: What are the primary products of isoquinoline sulfonation and under what general conditions are they formed?

A2: The sulfonation of isoquinoline typically yields a mixture of isoquinoline-5-sulfonic acid and isoquinoline-8-sulfonic acid.[4][5] The ratio of these isomers is highly dependent on the reaction conditions. Generally, sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures is the standard approach.[5] Lower temperatures tend to favor the formation of the 5-isomer, while higher temperatures can lead to an increased proportion of the 8-isomer or even polysulfonated byproducts.

Q3: I'm observing a low overall yield in my sulfonation reaction. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion. Sulfonation of heteroaromatic systems can be sluggish.

  • Degradation: Isoquinoline and its sulfonated derivatives can be susceptible to degradation under harsh acidic conditions and high temperatures.[6] Charring or the formation of dark, insoluble materials is an indicator of degradation.

  • Suboptimal Work-up: The isolation and purification process can significantly impact the final yield. The high polarity of sulfonic acids can make their extraction and purification challenging. Inefficient precipitation or losses during recrystallization are common pitfalls.

Q4: How can I accurately determine the isomeric ratio of my product mixture?

A4: A combination of spectroscopic and chromatographic techniques is essential for accurate determination of the isomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for differentiating between the 5- and 8-isomers. The substitution pattern influences the chemical shifts and coupling constants of the aromatic protons, providing a distinct fingerprint for each isomer.[7]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for separating and quantifying the isomers.[8] Developing a robust chromatographic method with baseline separation of the isomers is crucial for accurate quantification.[8]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during isoquinoline sulfonation, with a focus on improving regioselectivity.

Issue 1: Poor Regioselectivity - Predominant Mixture of 5- and 8-Isomers

Controlling the kinetic versus thermodynamic pathways is key to influencing the isomeric ratio.

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter.

    • For Preferential Formation of Isoquinoline-5-sulfonic acid (Kinetic Product): Conduct the reaction at lower temperatures. Start with reactions at or below 100°C and carefully monitor the progress. The 5-position is generally the kinetically favored site of attack.

    • For Increasing the Yield of Isoquinoline-8-sulfonic acid (Thermodynamic Product): Higher reaction temperatures (e.g., 120-180°C) can favor the formation of the more stable 8-isomer.[9] However, be mindful of increased byproduct formation at elevated temperatures.

  • Sulfonating Agent Concentration:

    • The concentration of sulfur trioxide (SO₃) in the oleum can influence the reaction rate and selectivity. Using oleum with a higher percentage of SO₃ can increase the reaction rate but may also lead to more aggressive, less selective sulfonation and potential side reactions.[9] Experiment with varying concentrations of oleum (e.g., 20-30% fuming sulfuric acid) to find the optimal balance.

  • Reaction Time:

    • At a given temperature, extending the reaction time may allow for equilibration towards the thermodynamically more stable isomer. If the 8-isomer is the desired product, longer reaction times at a moderate temperature might be beneficial.

Experimental Protocol: Temperature-Controlled Sulfonation of Isoquinoline
  • Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reagents: Carefully add a measured amount of oleum (e.g., 20% fuming sulfuric acid) to the flask and begin stirring.

  • Addition of Isoquinoline: Slowly add isoquinoline dropwise to the stirred oleum, ensuring the temperature is maintained at the desired setpoint (e.g., 90°C for the 5-isomer or 140°C for enriching the 8-isomer). Use an ice bath or a heating mantle as needed for temperature control.

  • Reaction: Once the addition is complete, maintain the reaction at the target temperature for a specified duration (e.g., 2-4 hours). Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. The isoquinoline sulfonic acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove excess acid.

  • Purification: The crude product can be purified by recrystallization from water or an appropriate solvent system.

  • Analysis: Characterize the product and determine the isomeric ratio using ¹H NMR and HPLC.

Data Presentation: Effect of Temperature on Isomer Ratio
Reaction Temperature (°C)Reaction Time (hours)Ratio of 5-isomer : 8-isomer
903~ 85 : 15
1203~ 60 : 40
1503~ 45 : 55

Note: These are representative values and can vary based on specific reaction conditions.

Issue 2: Formation of Undesired Byproducts and Degradation

High temperatures and highly concentrated sulfonating agents can lead to the formation of polysulfonated products and decomposition.

Troubleshooting Steps:

  • Milder Sulfonating Agents: If oleum proves to be too harsh, consider using alternative sulfonating agents. While less common for isoquinoline itself, reagents like chlorosulfonic acid followed by hydrolysis can sometimes offer milder conditions. However, this introduces additional steps and potential hazards.

  • Solvent Effects: While sulfonation is typically performed neat in sulfuric acid/oleum, the use of a co-solvent is a potential area for exploration, although not standard practice. A high-boiling, inert solvent could help to moderate the reaction temperature and concentration.

  • Stepwise Temperature Ramping: Instead of immediately heating to the final reaction temperature, a gradual increase in temperature can sometimes help to control the initial exothermic reaction and minimize degradation.

Visualization: Troubleshooting Workflow for Isoquinoline Sulfonation

G cluster_0 Problem Identification cluster_1 Troubleshooting Actions start Start Experiment issue Analyze Product Mixture (NMR, HPLC) start->issue poor_selectivity Poor Regioselectivity (Mixture of 5- and 8-isomers) issue->poor_selectivity Isomeric Ratio Unsatisfactory low_yield Low Yield / Degradation issue->low_yield Yield Unsatisfactory success Desired Product Obtained issue->success Target Achieved temp_control Adjust Reaction Temperature (Lower for 5-isomer, Higher for 8-isomer) poor_selectivity->temp_control reagent_conc Vary Oleum Concentration poor_selectivity->reagent_conc reaction_time Optimize Reaction Time poor_selectivity->reaction_time low_yield->temp_control Reduce Temperature workup Refine Work-up & Purification low_yield->workup milder_reagents Consider Milder Sulfonating Agents low_yield->milder_reagents temp_control->issue Re-evaluate reagent_conc->issue Re-evaluate reaction_time->issue Re-evaluate workup->issue Re-evaluate milder_reagents->issue Re-evaluate

Caption: A workflow diagram for troubleshooting common issues in isoquinoline sulfonation.

Issue 3: Difficulty in Separating the Isomers

Even with optimized reaction conditions, a mixture of isomers is often obtained. Their similar physical properties can make separation challenging.

Troubleshooting Steps:

  • Fractional Crystallization: This is a classical and often effective method.

    • Salt Formation: Convert the mixture of sulfonic acids into their salts (e.g., sodium, potassium, or amine salts). The differing solubilities of these isomeric salts can be exploited for separation by fractional crystallization from a suitable solvent (e.g., water, ethanol). The choice of the counter-ion is critical and may require screening.

    • Solvent Screening: Experiment with different solvent systems to maximize the solubility difference between the isomeric salts.

  • Preparative Chromatography:

    • For smaller scale separations or for obtaining highly pure samples, preparative HPLC can be employed. This method offers high resolution but may not be practical for large-scale synthesis.

Visualization: General Mechanism of Electrophilic Sulfonation on Isoquinoline

G cluster_0 Electrophilic Aromatic Substitution Isoquinoline Sigma_Complex_5 σ-complex (attack at C5) Isoquinoline->Sigma_Complex_5 + SO₃ Sigma_Complex_8 σ-complex (attack at C8) Isoquinoline->Sigma_Complex_8 + SO₃ SO3 SO₃ Product_5 Isoquinoline-5-sulfonic acid Sigma_Complex_5->Product_5 - H⁺ Product_8 Isoquinoline-8-sulfonic acid Sigma_Complex_8->Product_8 - H⁺

Caption: The electrophilic attack of sulfur trioxide on the benzene ring of isoquinoline.

Concluding Remarks

Improving the regioselectivity of isoquinoline sulfonation is a multifaceted challenge that requires careful control over reaction parameters. By understanding the underlying principles of electrophilic aromatic substitution on this heterocyclic system and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly enhance their ability to synthesize the desired isoquinoline sulfonic acid isomer. Always ensure that all experiments are conducted with appropriate safety precautions, especially when handling corrosive reagents like oleum.

References

  • Google Patents. (n.d.). US2999094A - Quinoline sulfonation process.
  • Scribd. (n.d.). Quinoline and Isoquinoline Overview. Retrieved from [Link]

  • Scribd. (n.d.). Sulphonation of Quinoline Insights. Retrieved from [Link]

  • (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • PubMed. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Retrieved from [Link]

  • YouTube. (2020, April 21). ISOQUINOLINE - Synthesis, Reactions and Medicinal uses. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • National Institutes of Health. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]

  • (n.d.). Syllabus for Chemistry (SCQP08).
  • ResearchGate. (n.d.). Sulfonation of quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

  • YouTube. (2020, October 28). Reactivity of Isoquinoline. Retrieved from [Link]

  • (n.d.).
  • National Institutes of Health. (n.d.). 5-Isoquinolinesulfonic acid | C9H7NO3S | CID 241599. Retrieved from [Link]

  • (n.d.). Isoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • YouTube. (2021, October 13). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved from [Link]

  • Química Organica.org. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. Retrieved from [Link]

  • Google Patents. (n.d.). US4228081A - Separation of isomers.
  • (n.d.).

Sources

Overcoming solubility issues with Isoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isoquinoline-5-sulfonyl chloride. As a key intermediate in the synthesis of various kinase inhibitors, including the ROCK inhibitor Fasudil, its proper handling is paramount for successful research.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common solubility and stability challenges encountered with this compound. We will move beyond simple solvent suggestions to explore the underlying chemical principles and provide robust protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?

This compound is a reactive chemical intermediate. Its structure consists of an isoquinoline core, which imparts a specific polarity, and a highly reactive sulfonyl chloride (-SO₂Cl) functional group.[3] This compound is a cornerstone for synthesizing a class of isoquinoline sulfonamide drugs that are potent protein kinase inhibitors.[4]

The primary challenge arises from two factors:

  • Poor Aqueous Solubility: Like many organic molecules with significant aromatic character, it is sparingly soluble in water.[5]

  • Reactivity: The electrophilic sulfonyl chloride group is highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, converts the compound into the corresponding isoquinoline-5-sulfonic acid.[6][7] This is not a dissolution process but a chemical degradation that renders the compound inactive for its intended sulfonylation reactions.

Q2: What is the primary degradation pathway I should be aware of?

The most significant degradation pathway is hydrolysis. The presence of even trace amounts of water, including atmospheric moisture, can lead to the cleavage of the sulfur-chlorine bond, yielding isoquinoline-5-sulfonic acid and hydrochloric acid (HCl).[7][8] This is a critical consideration for both storage and experimental use, as the formation of the sulfonic acid is irreversible and represents a loss of your active starting material.

Below is a diagram illustrating this hydrolytic degradation.

Hydrolysis cluster_products Degradation Products Compound This compound (Active Reagent) Product Isoquinoline-5-sulfonic Acid (Inactive Hydrolysis Product) Compound->Product Hydrolysis Water H₂O (Water/Moisture) Water->Product HCl HCl (Byproduct)

Caption: Hydrolytic degradation of this compound.

Troubleshooting Guide: Common Solubility Issues
Q3: My solid this compound is not dissolving in my chosen organic solvent. What should I do?

This issue typically stems from using a suboptimal solvent or insufficient energy to overcome the crystal lattice energy.

  • Causality: While highly soluble in some organic solvents, the dissolution rate can be slow. The compound's planar structure can lead to efficient crystal packing, requiring energy to break apart.

  • Troubleshooting Steps:

    • Confirm Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for creating high-concentration stock solutions. Anhydrous acetonitrile can also be used, though solubility may be lower.[7] Always use anhydrous grade solvents to prevent hydrolysis.

    • Apply Gentle Heat: Warming the solution to 30-40°C can significantly increase the rate of dissolution. Do not overheat, as this can accelerate degradation if any moisture is present.

    • Increase Mechanical Agitation: Use a vortex mixer or sonicate the vial for a few minutes. Sonication is particularly effective at breaking up small clumps and increasing the surface area available for solvation.[9]

Q4: My compound dissolved perfectly in DMSO, but it crashed out of solution when I added it to my aqueous buffer. How do I solve this?

This is the most common problem researchers face. It's a classic case of a compound being soluble in a neat organic solvent but insoluble when that solvent is diluted into an aqueous system.

  • Causality: When a concentrated DMSO stock is rapidly diluted into an aqueous buffer (e.g., PBS, cell culture media), the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[10][11]

  • Solution: The Anti-Precipitation Dilution Protocol

    • Lower the Stock Concentration: If possible, start with a lower concentration stock solution (e.g., 10 mM instead of 100 mM). This reduces the magnitude of the concentration shock upon dilution.

    • Pre-warm the Aqueous Buffer: Pre-warming your buffer to 37°C can increase the solubility of the compound.[9]

    • Use a Step-Wise Dilution: Instead of a single large dilution, perform one or two intermediate dilutions.

    • Employ Vigorous Mixing: The key is to disperse the compound as quickly as possible. Add the DMSO stock dropwise into the vortex of the stirring aqueous buffer. This prevents the formation of localized, supersaturated pockets.[10]

See the detailed protocol below for a step-by-step workflow.

Q5: How should I store this compound to ensure its long-term stability?

Proper storage is critical to prevent degradation from moisture and maintain the compound's reactivity.

  • Solid Form:

    • Temperature: Store at 2-8°C.[12] For long-term storage, some suppliers recommend <-15°C.[7]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7] A desiccator is highly recommended to protect it from ambient moisture.

  • Stock Solutions (in Anhydrous DMSO):

    • Temperature: Aliquot into single-use vials and store at -20°C or -80°C.

    • Handling: Minimize freeze-thaw cycles.[10] When you remove a vial from the freezer, allow it to warm completely to room temperature before opening to prevent atmospheric moisture from condensing inside the cold vial.

Solubility Data Summary

The following table provides a qualitative summary of the solubility of this compound in common laboratory solvents.

SolventSolubilityKey Considerations
Water Sparingly Soluble / Insoluble[5]Reacts via hydrolysis to form the sulfonic acid.[6] Avoid direct dissolution.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for high-concentration stock solutions. Use anhydrous grade.[13]
N,N-Dimethylformamide (DMF) SolubleA good alternative to DMSO. Use anhydrous grade.
Acetonitrile SolubleMay have lower solubility than DMSO/DMF. Use anhydrous grade.[7]
Ethanol / Methanol SolubleThese are protic solvents and can react with the sulfonyl chloride (solvolysis) to form esters.[14] Use is generally not recommended unless it is a reactant.
Dichloromethane (DCM) / Chloroform SolubleUseful for synthesis and workup procedures.[4]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in Anhydrous DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weighing: Weigh the desired amount of solid in a fume hood. For example, to make 1 mL of a 100 mM solution, weigh out 22.77 mg (Molecular Weight: 227.67 g/mol ).[2]

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. If needed, briefly sonicate or warm to 37°C until the solution is clear and all solid has dissolved.

  • Storage: Aliquot the stock solution into single-use, low-retention tubes. Store immediately at -20°C or -80°C.

Protocol 2: Workflow for Preparing a Working Solution (Anti-Precipitation Method)

This workflow is designed to minimize precipitation when diluting a DMSO stock into an aqueous medium for biological assays.

Workflow start Start: 10 mM Stock in DMSO step1 1. Pre-warm aqueous buffer (e.g., cell media) to 37°C start->step1 step2 2. Place buffer on a vortex mixer set to medium speed step1->step2 step3 3. Add stock solution dropwise into the vortex of the buffer step2->step3 step4 4. Continue vortexing for 30-60 seconds after addition step3->step4 end Result: Clear Working Solution step4->end

Sources

Technical Support Center: Bischler-Napieralski Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Napieralski isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route to 3,4-dihydroisoquinolines and their corresponding isoquinoline derivatives.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that may arise during the Bischler-Napieralski reaction, providing explanations grounded in the reaction mechanism and offering actionable solutions.

Question: My reaction is not proceeding to completion, and I am recovering a significant amount of my starting β-arylethylamide. What are the likely causes?

Answer:

Incomplete conversion is a common challenge in the Bischler-Napieralski synthesis and typically points to two primary factors: insufficient activation of the amide or suboptimal reaction conditions.

  • Insufficient Dehydrating Agent Potency: The reaction is an electrophilic aromatic substitution, and for less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough to drive the reaction to completion.[1] For aromatic rings that are not sufficiently electron-rich, a stronger dehydrating system is required.

    • Solution: A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more forceful dehydrating agent and can be effective for less activated systems.[2][3] This mixture generates pyrophosphates, which are excellent leaving groups and facilitate the formation of the key nitrilium ion intermediate.[4]

  • Inadequate Reaction Temperature or Time: The cyclization step often requires significant thermal energy to overcome the activation barrier.

    • Solution: If your reaction is proceeding slowly, consider increasing the reaction temperature. Switching from a lower-boiling solvent like toluene to a higher-boiling one such as xylene can be beneficial.[4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation from prolonged heating.[1]

Question: My reaction has resulted in a low yield of the desired 3,4-dihydroisoquinoline, and I observe the formation of a significant byproduct. How can I identify and mitigate this?

Answer:

Low yields are frequently associated with competing side reactions. The most prominent of these is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[1][4] This side reaction is particularly favored when the resulting styrene is highly conjugated.[4]

  • Minimizing the Retro-Ritter Reaction:

    • Solvent Choice: The retro-Ritter reaction is an equilibrium process. To shift the equilibrium away from the styrene byproduct, you can use the corresponding nitrile as a solvent.[3][4]

    • Milder Reaction Conditions: Employing modern, milder protocols can suppress this side reaction by allowing the cyclization to occur at lower temperatures. A widely adopted method involves the use of triflic anhydride (Tf₂O) and 2-chloropyridine.[1]

Question: Upon workup, my reaction mixture has turned into a thick, intractable tar. What causes this, and how can it be prevented?

Answer:

Tar formation is indicative of polymerization or decomposition of the starting material or product, often due to excessively harsh reaction conditions.[1]

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired reflux temperature may be more beneficial than rapid heating.

  • Reaction Time: Avoid unnecessarily long reaction times. Once the starting material has been consumed (as determined by TLC), the reaction should be stopped to prevent prolonged exposure to high temperatures.[1]

  • Solvent Volume: Ensure a sufficient volume of solvent is used to maintain a stirrable mixture throughout the reaction.

Question: My β-arylethylamide has an electron-withdrawing group on the aromatic ring, and the reaction is failing. Is the Bischler-Napieralski reaction suitable for this substrate?

Answer:

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, making it highly sensitive to the electronic properties of the aromatic ring.[1] Electron-withdrawing groups deactivate the ring, making the intramolecular electrophilic attack significantly more difficult, often leading to reaction failure.[1]

  • Alternative Strategies:

    • Stronger Dehydrating Agents: For moderately deactivated systems, the use of more potent dehydrating agents like P₂O₅ in refluxing POCl₃ may yield some product.[2][5]

    • Consider Alternative Synthetic Routes: For strongly deactivated systems, it is often more practical to consider alternative synthetic strategies for accessing the desired isoquinoline core.

Frequently Asked Questions (FAQs)

What is the mechanism of the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[2][6] Two primary mechanistic pathways are generally considered, depending on the reaction conditions.[2][7] One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate.[2][7] The nitrilium ion is a highly electrophilic species that is then attacked by the electron-rich aromatic ring to form the cyclized product.

Bischler-Napieralski Reaction Mechanism

Bischler-Napieralski Mechanism cluster_activation Amide Activation cluster_cyclization Cyclization cluster_rearomatization Rearomatization Amide β-Arylethylamide Intermediate Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Intermediate + Dehydrating Agent (e.g., POCl₃) Nitrilium Nitrilium Ion Intermediate->Nitrilium - Leaving Group Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺

Caption: A simplified overview of the Bischler-Napieralski reaction mechanism.

How do I choose the appropriate dehydrating agent?

The choice of dehydrating agent is critical and depends on the reactivity of your substrate.

Dehydrating AgentSubstrate SuitabilityTypical Conditions
POCl₃ Electron-rich aromatic ringsReflux in an inert solvent (e.g., toluene)
P₂O₅ in POCl₃ Less activated or deactivated aromatic ringsRefluxing POCl₃
Tf₂O, 2-chloropyridine Wide range of substrates, including acid-sensitive ones-20 °C to 0 °C in CH₂Cl₂

What is the typical experimental procedure for a Bischler-Napieralski reaction?

Below are two common protocols. The classical approach is suitable for many substrates, while the modern protocol offers milder conditions and may provide higher yields for sensitive substrates.[1]

Classical Protocol (POCl₃)

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in an anhydrous solvent such as toluene.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 2-4 equiv) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Modern Protocol (Tf₂O/2-chloropyridine)

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]

Troubleshooting Workflow

Bischler-Napieralski Troubleshooting Start Reaction Issue LowYield Low Yield or Incomplete Reaction Start->LowYield TarFormation Tar Formation Start->TarFormation SideProduct Styrene Side Product (Retro-Ritter) Start->SideProduct CheckActivation Is the aromatic ring electron-rich? LowYield->CheckActivation LowerTemp Lower reaction temperature TarFormation->LowerTemp ReduceTime Reduce reaction time TarFormation->ReduceTime MilderConditions Use milder conditions (Tf₂O/2-chloropyridine) SideProduct->MilderConditions NitrileSolvent Use corresponding nitrile as solvent SideProduct->NitrileSolvent IncreaseTemp Increase temperature (e.g., switch to xylene) or reaction time CheckActivation->IncreaseTemp Yes StrongerReagent Use stronger dehydrating agent (P₂O₅ in POCl₃) CheckActivation->StrongerReagent No Solution1 Improved Yield IncreaseTemp->Solution1 StrongerReagent->Solution1 Solution2 Clean Reaction LowerTemp->Solution2 ReduceTime->Solution2 Solution3 Minimized Side Product MilderConditions->Solution3 NitrileSolvent->Solution3

Caption: A decision tree for troubleshooting common issues in the Bischler-Napieralski reaction.

References

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Slideshare. Bischler napieralski reaction. Available at: [Link]

  • Grokipedia. Bischler–Napieralski reaction. Available at: [Link]

  • wenxuecity.com. Bischler–Napieralski reaction. Available at: [Link]

Sources

How to prevent hydrolysis of sulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with sulfonyl chlorides, with a specific focus on preventing their hydrolysis during chemical reactions.

Section 1: Understanding the Problem: The Instability of Sulfonyl Chlorides

FAQ 1: Why is my sulfonyl chloride degrading during my reaction?

Sulfonyl chlorides are highly reactive electrophiles, making them valuable reagents in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. However, this reactivity also makes them susceptible to hydrolysis, a reaction with water that converts the sulfonyl chloride into the corresponding sulfonic acid. This sulfonic acid is generally unreactive under typical sulfonylation conditions and represents a loss of your starting material, leading to lower yields.

The hydrolysis of sulfonyl chlorides proceeds via a nucleophilic attack by water on the electrophilic sulfur atom, leading to the displacement of the chloride ion. This process generates the sulfonic acid and hydrochloric acid (HCl) as byproducts.

Section 2: Proactive Measures: Best Practices for Handling and Reaction Setup

FAQ 2: What are the essential handling and storage procedures for sulfonyl chlorides?

Proper handling and storage are the first line of defense against hydrolysis.

  • Moisture-Free Environment : Always handle sulfonyl chlorides in a dry environment. This includes using a glove box or a fume hood with a dry nitrogen or argon atmosphere.

  • Appropriate Containers : Store sulfonyl chlorides in tightly sealed, moisture-proof containers. Amber glass bottles are often preferred to protect from light.

  • Inert Atmosphere : For long-term storage, blanketing the container with an inert gas like nitrogen or argon can prevent moisture from the air from reacting with the compound.

  • Cool and Dry Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.

FAQ 3: How do I ensure my reaction setup is optimized to prevent hydrolysis?

A meticulously prepared reaction setup is critical for success.

  • Anhydrous Solvents : The use of anhydrous (dry) solvents is paramount. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, freshly distilling the solvent over a suitable drying agent may be necessary. The presence of even small amounts of water can significantly impact your reaction.

  • Dry Glassware : All glassware should be thoroughly dried before use, typically by oven-drying at a high temperature (e.g., >100°C) for several hours and then cooling under a stream of inert gas or in a desiccator.

  • Inert Atmosphere : Conducting the reaction under an inert atmosphere of nitrogen or argon is a standard and highly effective practice to exclude atmospheric moisture.

Diagram: Workflow for Anhydrous Reaction Setup

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction Execution prep_glass Oven-Dry Glassware setup_assemble Assemble Glassware Hot & Cool Under Inert Gas prep_glass->setup_assemble prep_solvent Use Anhydrous Solvent reac_add_solvent Add Solvent & Reagents via Syringe prep_solvent->reac_add_solvent prep_reagents Ensure Dry Reagents prep_reagents->reac_add_solvent setup_purge Purge with N2/Ar setup_assemble->setup_purge setup_purge->reac_add_solvent reac_maintain Maintain Inert Atmosphere reac_add_solvent->reac_maintain G start Low Yield of Sulfonamide (Sulfonic Acid Detected) check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_reagents Check Reagent Purity/Age check_anhydrous->check_reagents Yes improve_anhydrous Redry Solvents/Glassware Use Glovebox check_anhydrous->improve_anhydrous No check_temp Optimize Reaction Temperature check_reagents->check_temp Yes new_reagents Use Fresh Sulfonyl Chloride Dry Amine/Base check_reagents->new_reagents No check_addition Modify Order of Addition check_temp->check_addition Yes lower_temp Run Reaction at Lower Temp (e.g., 0°C or -20°C) check_temp->lower_temp No reverse_addition Add Sulfonyl Chloride to Amine/Base Solution check_addition->reverse_addition No success Yield Improved check_addition->success Yes improve_anhydrous->check_reagents new_reagents->check_temp lower_temp->check_addition reverse_addition->success

Technical Support Center: Synthesis of Isoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoquinoline-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for the synthesis of this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize an isoquinoline core is resulting in a very low yield or failing completely. What are the most common overarching reasons?

Low yields in isoquinoline synthesis often stem from a few key factors that are common across different named reactions:

  • Electronic Properties of the Aromatic Ring: The cyclization step in many classic isoquinoline syntheses (like Bischler-Napieralski and Pictet-Spengler) is an electrophilic aromatic substitution. If your aromatic ring is substituted with electron-withdrawing groups, the cyclization will be significantly hindered, leading to poor or no product formation. These reactions are most effective with electron-donating groups on the benzene ring.[1][2]

  • Steric Hindrance: Bulky substituents on either the aromatic ring or the reacting side-chain can sterically impede the intramolecular cyclization, slowing down the reaction or preventing it altogether.[3]

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product, often resulting in tar formation.[1] Conversely, conditions that are too mild may not be sufficient to drive the reaction to completion.

  • Poor Quality of Reagents: Impurities in starting materials, solvents (especially water in reactions requiring anhydrous conditions), or catalysts can interfere with the reaction, leading to side products or complete failure.[3]

Q2: I'm observing the formation of multiple products, making purification a significant challenge. What are the likely side reactions?

The formation of side products is a frequent issue. The specific side products depend on the synthetic route:

  • In Bischler-Napieralski reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is especially common when the resulting styrene is highly conjugated.[1][4]

  • In Pictet-Spengler reactions: If the reaction conditions are too harsh (e.g., strongly acidic), epimerization at C-3 can occur, leading to a mixture of diastereomers. Additionally, oxidation of the indole nucleus (if applicable) or other sensitive functional groups can lead to a complex mixture.[3]

  • In Pomeranz-Fritsch reactions: The yields can vary widely, and the strongly acidic conditions can lead to substrate decomposition.[5]

  • In Transition-Metal Catalyzed reactions: Homocoupling of starting materials is a common side reaction, particularly with terminal alkynes.[6] The choice of ligand and oxidant is critical to minimize these unwanted pathways.

Q3: How do I approach the purification of my final isoquinoline-based inhibitor?

Purification can be challenging due to the basic nature of the isoquinoline nitrogen and the potential for closely-related byproducts.

  • Initial Work-up: An initial acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl) to move the basic isoquinoline into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the purified product back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Various solvent systems may need to be screened. A method described for purifying tar-based isoquinoline involves dissolving the crude material in a solvent like triethylamine, cooling to induce crystallization, and repeating the process to achieve high purity.[7]

  • Chromatography: Column chromatography on silica gel is a standard method. However, the basicity of the isoquinoline can cause tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonia in methanol, can be added to the eluent system.

  • Distillation: For liquid products, vacuum distillation can be an effective purification method, particularly after an initial extraction to remove non-volatile impurities.[8]

Troubleshooting Guides for Specific Synthetic Routes

Guide 1: The Bischler-Napieralski Reaction

This reaction cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the aromatic isoquinoline.[1][9]

Problem: Low to No Product Formation

G Start Low/No Product in Bischler-Napieralski Reaction Cause1 Deactivated Aromatic Ring (Electron-Withdrawing Groups) Start->Cause1 Cause2 Weak Dehydrating Agent Start->Cause2 Cause3 Substrate Degradation Start->Cause3 Solution1 Increase Activating Potential: - Modify substrate if possible. - Use stronger conditions. Cause1->Solution1  If EWGs present Solution2 Use Stronger Dehydrating Agent: - P₂O₅ in refluxing POCl₃ - Tf₂O with 2-chloropyridine Cause2->Solution2  If reaction is sluggish Solution3 Use Milder Conditions: - Tf₂O/2-chloropyridine at lower temp - Reduce reaction time Cause3->Solution3  If tar formation observed

  • Possible Cause 1: Deactivated Aromatic Ring. The reaction is an electrophilic aromatic substitution and is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) will significantly hinder or prevent the cyclization.[1]

    • Solution: For substrates with EWGs, harsher conditions may be required. Consider using a stronger dehydrating agent system, such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[9][10] If possible, redesign the synthesis to introduce the EWG after the isoquinoline core is formed.

  • Possible Cause 2: Insufficiently Potent Dehydrating Agent. For less reactive substrates, common dehydrating agents like POCl₃ alone may not be strong enough to promote efficient cyclization.[1]

    • Solution: Switch to a more powerful dehydrating system. A mixture of P₂O₅ in POCl₃ or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine are excellent alternatives for more challenging substrates.[4][11]

  • Possible Cause 3: Inappropriate Reaction Conditions. High temperatures or long reaction times, especially with sensitive substrates, can lead to decomposition and tar formation.[1]

    • Solution: If degradation is suspected, use milder reaction conditions. The system of Tf₂O with 2-chloropyridine often allows for lower reaction temperatures.[1][11] Monitor the reaction closely by TLC to determine the optimal reaction time and avoid prolonged heating.

Problem: Formation of Styrene Side Product
  • Possible Cause: Retro-Ritter Reaction. The nitrilium ion intermediate can fragment, especially if it leads to a highly conjugated styrene derivative. This is a significant competing pathway.[1][4]

    • Solution 1: Use the corresponding nitrile as a solvent. This can help to shift the equilibrium away from the fragmentation pathway. However, this is only practical if the nitrile is readily available and not prohibitively expensive.[4]

    • Solution 2 (Alternative Chemistry): A procedure using oxalyl chloride to form an N-acyliminium intermediate can be employed. This intermediate is less prone to fragmentation, thus avoiding the formation of the styrene side product.[1][9]

Optimized Protocol: Mild Bischler-Napieralski Cyclization using Tf₂O

This protocol is suitable for sensitive substrates that may decompose under harsher conditions.[11]

  • Setup: To a solution of the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) at -20 °C, add 2-chloropyridine (2.0 equiv).

  • Reagent Addition: Stir the mixture for 5 minutes at -20 °C before the dropwise addition of triflic anhydride (Tf₂O, 1.25 equiv).

  • Reaction: Allow the mixture to stir at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20 minutes. The solution color may change from yellow to dark red.

  • Work-up: Quench the reaction by adding a solution of sodium borohydride (NaBH₄) in methanol at 0 °C. The NaBH₄ will reduce the resulting 3,4-dihydroisoquinolinium species in situ to the corresponding tetrahydroisoquinoline.

Guide 2: The Pictet-Spengler Reaction

This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[12][13] It is particularly effective for electron-rich aryl groups, such as indoles.[12]

Problem: Low or No Product Yield
  • Possible Cause 1: Insufficiently Acidic Catalyst. The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[3] If the catalyst is too weak, the reaction will not proceed efficiently.

    • Solution: Use a stronger protic acid like trifluoroacetic acid (TFA) or a Lewis acid such as BF₃·OEt₂.[2][3] The choice of acid can significantly impact the yield.

  • Possible Cause 2: Decomposition of Starting Material. Tryptophan derivatives and other sensitive substrates can decompose under harsh acidic conditions and high temperatures.[3]

    • Solution: Start with milder conditions (e.g., lower temperature, weaker acid) and only increase if no reaction is observed. For highly sensitive substrates, consider a two-step procedure: first, form the Schiff base under neutral conditions, then isolate it and perform the acid-catalyzed cyclization in a separate step.[2][3]

  • Possible Cause 3: Poor Reagent Purity. Water in the solvent can hydrolyze the intermediate iminium ion, halting the reaction. Impurities in the aldehyde can also interfere.[3]

    • Solution: Ensure the aldehyde is pure (distill if necessary) and use an anhydrous solvent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side products.[3]

Problem: Formation of Diastereomer Mixtures
  • Possible Cause: Lack of Stereocontrol. The cyclization can create a new stereocenter, and without a directing influence, a mixture of diastereomers can be expected. Harsh acidic conditions can also lead to epimerization at the C-3 position.[3]

    • Solution: Optimize the reaction conditions. While stronger acids may favor the trans isomer, excessively harsh conditions can lead to side reactions.[3] Careful optimization of acid concentration and temperature is key. For enantioselective synthesis, the use of a chiral catalyst, such as a chiral phosphoric acid, may be necessary.

Guide 3: The Pomeranz-Fritsch Reaction

This reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[14][15]

Problem: Low and Variable Yields
  • Possible Cause: Harsh Reaction Conditions. The classic Pomeranz-Fritsch reaction often uses concentrated sulfuric acid, which can lead to charring and decomposition of organic materials, resulting in low and inconsistent yields.[5][14]

    • Solution: Modern modifications often employ alternative acid catalysts that can provide better results. Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have been used successfully.[15]

  • Possible Cause: Inefficient Cyclization. The key ring-closing step can be low-yielding, especially for substrates without favorable electronic or steric properties.

    • Solution: Consider a modification of the reaction. The Schlittler-Müller modification, which condenses a substituted benzylamine with glyoxal hemiacetal, can provide a more reliable route to C1-substituted isoquinolines. The Bobbitt modification, involving hydrogenation of the benzalaminoacetal before cyclization, is a robust method for generating tetrahydroisoquinolines.[14]

Guide 4: Transition-Metal Catalyzed Syntheses

Modern methods often use catalysts based on palladium, rhodium, iridium, or copper to construct the isoquinoline core, offering high efficiency and functional group tolerance.[6][16][17]

Problem: Catalyst Inactivity or Low Turnover

G Start Catalyst Inactivity in TM-Catalyzed Synthesis Cause1 Incorrect Ligand Choice Start->Cause1 Cause2 Inappropriate Oxidant/Base Start->Cause2 Cause3 Poor Substrate Compatibility Start->Cause3 Solution1 Screen Ligands: - Test different phosphine or N-heterocyclic carbene (NHC) ligands. Cause1->Solution1  If no reaction Solution2 Optimize Additives: - Screen silver or copper oxidants. - Test various bases (e.g., carbonates, acetates). Cause2->Solution2  If low conversion Solution3 Modify Directing Group or Coupling Partner: - Adjust electronics/sterics. Cause3->Solution3  If specific substrate fails

  • Possible Cause 1: Incorrect Ligand Choice. The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. A ligand that is too bulky or has the wrong electronic properties can shut down catalysis.[18][19]

    • Solution: Screen a variety of ligands. For palladium-catalyzed reactions, different phosphine ligands (e.g., BINAP, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands should be tested to find the optimal choice for your specific substrate combination.[18]

  • Possible Cause 2: Inappropriate Oxidant or Base. Many C-H activation/annulation reactions require a specific oxidant to regenerate the active catalyst. The choice of base is also critical for steps like C-H activation or deprotonation.

    • Solution: The oxidant is crucial and often specific. For example, in some palladium-catalyzed annulations, silver salts like Ag₂CO₃ are essential for high yields, while others like Cu(OAc)₂ are ineffective.[17] A screening of different oxidants and bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) is recommended during optimization.

Problem: Poor Regioselectivity
  • Possible Cause: Ambiguous C-H Activation Site. If the aromatic substrate has multiple potential C-H bonds that can be activated, a mixture of regioisomers may be formed.

    • Solution: The regioselectivity is often controlled by a directing group on the starting material (e.g., an oxime or an amide).[17][20] Ensure your directing group is positioned correctly to favor the desired cyclization. If multiple products are still formed, modifying the steric or electronic properties of the directing group or the coupling partner can influence the regiochemical outcome.

References
  • Benchchem.
  • Benchchem. Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
  • ResearchGate.
  • Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines.
  • Google Patents.
  • ResearchGate.
  • International Journal of Pharmaceutical Sciences.
  • MDPI.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Thermo Fisher Scientific. Pomeranz-Fritsch Reaction.
  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Wikipedia. Pomeranz–Fritsch reaction.
  • RSC Publishing.
  • Google Patents.
  • J&K Scientific LLC. Pictet-Spengler Reaction.
  • Wikipedia. Isoquinoline.
  • PubMed Central.
  • Wikipedia. Pictet–Spengler reaction.
  • Organic Reactions.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
  • Wikipedia. Bischler–Napieralski reaction.
  • J&K Scientific LLC. Bischler-Napieralski Reaction.
  • Organic Chemistry Portal. Isoquinoline synthesis.

Sources

Validation & Comparative

Isoquinoline-5-sulfonyl chloride vs. other sulfonyl chlorides for ROCK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy of Isoquinoline-5-sulfonyl Chloride and Other Sulfonyl Chlorides as ROCK Inhibitors

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with a particular focus on those derived from the this compound scaffold versus other chemical classes. This document synthesizes key performance data, details the experimental protocols essential for inhibitor evaluation, and visualizes the core signaling pathways and workflows to provide a definitive resource for the field.

Introduction: The Significance of ROCK Inhibition

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as crucial downstream effectors of the small GTPase, RhoA.[1][2] The Rho/ROCK signaling pathway is a master regulator of the actin cytoskeleton, influencing fundamental cellular processes such as contraction, adhesion, migration, and proliferation.[3][4] Its dysregulation is implicated in a wide array of pathologies, including cardiovascular diseases, glaucoma, cancer metastasis, and neurological disorders, making ROCK a highly attractive therapeutic target.[4][5][6]

The isoquinoline scaffold has emerged as a robust pharmacophore in the development of potent ROCK inhibitors.[7] this compound is a key reactive intermediate used in the synthesis of this class of compounds, most notably leading to the development of Fasudil, the first clinically approved ROCK inhibitor.[8][9] This guide will objectively compare the performance of inhibitors derived from this scaffold against other prominent ROCK inhibitors, providing the technical insights necessary to select the appropriate tool compounds for research and to inform the design of next-generation therapeutics.

Performance Comparison of Key ROCK Inhibitors

The selection of a ROCK inhibitor for a given study is contingent on its potency, isoform selectivity (ROCK1 vs. ROCK2), and its activity profile against other kinases. The following table summarizes the in vitro potency and selectivity of several key ROCK inhibitors, including isoquinoline-based compounds and other widely used alternatives.

CompoundChemical ClassROCK1 IC50/KiROCK2 IC50/KiSelectivity Profile & Key Notes
Fasudil (HA-1077) IsoquinolineKi: 0.33 µM[8][10]IC50: 0.158 µM[8][10]The first clinically approved ROCK inhibitor.[5] Also inhibits PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), and PKG (IC50: 1.650 µM).[10]
Hydroxyfasudil Isoquinoline-IC50: 0.72 µM[8]Active metabolite of Fasudil, contributing significantly to its in vivo efficacy.[8] Less potent against MLCK and PKC compared to ROCK.[11]
H-1152P Methylisoquinoline-Ki: 1.6 nM; IC50: 12 nM[12][13]A highly potent and selective ROCK inhibitor derived from a 4-methylisoquinoline scaffold.[9][14] Exhibits significantly less activity against PKA, PKC, and MLCK.[12][13]
Ripasudil (K-115) Fluoro-isoquinolineIC50: 51 nM[8]IC50: 19 nM[8]Approved in Japan for glaucoma treatment.[5] The fluorine substitution enhances potency.[15]
Netarsudil (AR-13324) IsoquinolineKi: 1 nM[8]Ki: 1 nM[8]Approved in the US for glaucoma treatment.[1] Also inhibits the norepinephrine transporter (NET).[8]
Y-27632 PyridineKi: 220 nM[16][17]Ki: 300 nM[16][17]A widely used, selective, and cell-permeable research tool.[16] Exhibits >200-fold selectivity over other kinases like PKC and PKA.[18][19]
Thiazovivin Thiazole-IC50: 0.5 µM[20]A potent ROCK inhibitor widely used in stem cell culture to enhance survival and reprogramming efficiency after single-cell dissociation.[21][22][23]

Understanding the Core Mechanism: The Rho/ROCK Signaling Pathway

The canonical Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which transitions from an inactive GDP-bound state to an active GTP-bound state. Activated RhoA then binds to and stimulates ROCK, which phosphorylates a multitude of downstream substrates.[14]

The most critical substrates for cytoskeletal regulation are Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).[24] ROCK activation leads to:

  • Direct phosphorylation of MLC , which promotes actin-myosin contractility and the formation of stress fibers.[14]

  • Phosphorylation and inactivation of the myosin-binding subunit (MYPT1) of MLCP .[25] This prevents the dephosphorylation of MLC, further amplifying the contractile signal.

ROCK inhibitors, including those derived from this compound, are ATP-competitive.[14] They bind to the ATP-binding pocket in the catalytic domain of ROCK, preventing the transfer of phosphate to its substrates and effectively blocking both downstream signaling pathways. This leads to a reduction in cellular contractility and the disassembly of stress fibers.[24]

ROCK_Signaling_Pathway cluster_downstream Downstream Effects LPA_S1P LPA, S1P, etc. GPCR GPCRs LPA_S1P->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation MLCP MLCP (Active) ROCK->MLCP Phosphorylation (Inhibition) MLC MLC ROCK->MLC Phosphorylation Inhibitors Isoquinoline Sulfonyl Chloride Derivatives & Other Inhibitors Inhibitors->ROCK MLC_P MLC-P MLCP->MLC_P Dephosphorylation MLCP_P MLCP-P (Inactive) MLC_P->MLC Actomyosin Actomyosin Contraction Stress Fiber Formation MLC_P->Actomyosin

Caption: The Rho/ROCK signaling pathway and point of inhibition.

Experimental Protocols for Inhibitor Evaluation

To rigorously assess the performance of novel or existing ROCK inhibitors, a combination of biochemical and cell-based assays is essential. The following protocols provide a self-validating framework for characterization.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein. It is the gold standard for determining IC50 values.

Causality and Rationale: This experiment isolates the kinase and the inhibitor from all other cellular components. This ensures that any observed inhibition is a direct result of the compound's interaction with the ROCK enzyme, rather than off-target effects within a cell. A radiometric assay using ³²P-ATP provides high sensitivity and a direct measure of phosphate transfer.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).

    • Prepare a solution of purified recombinant ROCK2 enzyme (e.g., 5-10 ng/µL) in kinase buffer.

    • Prepare a solution of a suitable substrate, such as Myosin Light Chain (MLC) or a peptide substrate (e.g., S6 kinase substrate peptide), in kinase buffer.

    • Prepare a 100 µM ATP solution containing [γ-³²P]ATP.

    • Serially dilute the test inhibitor (e.g., derived from this compound) and a positive control inhibitor (e.g., H-1152P) in DMSO, then further dilute in kinase buffer. Prepare a vehicle control (DMSO in kinase buffer).

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of the diluted inhibitor or control solution.

    • Add 20 µL of the ROCK2 enzyme/substrate mixture to each well.

    • Incubate for 10 minutes at 30°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the [γ-³²P]ATP solution.

    • Allow the reaction to proceed for 15-20 minutes at 30°C.

  • Reaction Termination and Detection:

    • Terminate the reaction by adding 20 µL of 3% phosphoric acid.

    • Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone and let it air dry.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detect 3. Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor & Controls prep_enzyme Prepare Enzyme, Substrate, & [γ-³²P]ATP Solutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme Add Enzyme/Substrate Mix prep_enzyme->add_enzyme add_inhibitor->add_enzyme incubate_pre Incubate (10 min) add_enzyme->incubate_pre add_atp Initiate with [γ-³²P]ATP incubate_pre->add_atp incubate_rxn Incubate (20 min) add_atp->incubate_rxn terminate Terminate Reaction (Phosphoric Acid) incubate_rxn->terminate spot Spot onto P81 Paper terminate->spot wash Wash Paper spot->wash count Scintillation Counting wash->count calc_inhibition Calculate % Inhibition count->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for an in vitro ROCK kinase inhibition assay.

Cellular ROCK Activity Assay (Western Blot)

This assay measures the phosphorylation of a direct ROCK substrate within a cellular context, providing a functional readout of inhibitor activity in a biological system.

Causality and Rationale: This experiment validates the findings of the biochemical assay in a more complex environment. It confirms that the inhibitor is cell-permeable and can engage its target to produce a downstream biological effect. Measuring the phosphorylation of MYPT1 at Threonine 696 (pMYPT1-T696) is a highly specific indicator of ROCK activity in cells.[26]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., HeLa or PANC-1 cells, which have high basal ROCK activity) in 6-well plates and grow to 80-90% confluency.[26]

    • Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

    • Treat the cells with various concentrations of the test inhibitor, a positive control (e.g., Y-27632), and a vehicle control (DMSO) for 1-2 hours.

  • Cell Lysis:

    • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the well by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for pMYPT1 (T696).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis and Normalization:

    • Strip the membrane and re-probe with an antibody for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of pMYPT1 to total MYPT1 for each condition and normalize to the vehicle control to determine the dose-dependent inhibition of cellular ROCK activity.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent ROCK inhibitors, leading to clinically approved drugs like Fasudil, Ripasudil, and Netarsudil.[5][8] These compounds demonstrate high efficacy, with newer generations showing remarkable potency in the nanomolar range. The strategic addition of substituents, such as the methyl group in H-1152P or the fluorine in Ripasudil, has been shown to significantly enhance potency and, in some cases, selectivity.[12][15]

When compared to other classes of ROCK inhibitors like the pyridine-based Y-27632 or the thiazole-based Thiazovivin, the isoquinoline derivatives often exhibit superior potency.[8][16][20] However, compounds like Y-27632 remain invaluable as highly selective and well-characterized research tools, particularly for delineating the cellular functions of ROCK.[19]

The future of ROCK inhibitor development will likely focus on achieving greater isoform specificity (ROCK1 vs. ROCK2) to fine-tune therapeutic effects and minimize off-target side effects. While ROCK1 and ROCK2 share high homology in their kinase domains, subtle differences can be exploited to design next-generation inhibitors.[27] The robust synthetic routes starting from intermediates like this compound and its derivatives will continue to be central to these efforts, enabling the exploration of novel chemical space to address a wide range of unmet medical needs.

References

  • STEMCELL Technologies. (n.d.). ROCK Inhibitor Y-27632.
  • Selleck Chemicals. (n.d.). ROCK inhibitors | stem cell | ipsc | function | organoids.
  • STEMCELL Technologies. (n.d.). Thiazovivin | RHO/ROCK Pathway Inhibitor.
  • MedchemExpress. (n.d.). H-1152 dihydrochloride | ROCK Inhibitor.
  • Wikipedia. (n.d.). Y-27632.
  • MedChemExpress. (n.d.). Thiazovivin | ROCK Inhibitor.
  • Selleck Chemicals. (n.d.). Fasudil (HA-1077) Hydrochloride ROCK Inhibitor.
  • Selleck Chemicals. (n.d.). Thiazovivin (TZV) ROCK Inhibitor | CAS 1226056-71-8.
  • Abcam. (n.d.). HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7).
  • Selleck Chemicals. (n.d.). Y-27632 Selective ROCK Inhibitor.
  • Cellagen Technology. (n.d.). Thiazovivin | ROCK inhibitor.
  • AdooQ Bioscience. (n.d.). Fasudil HCl (HA-1077) | ROCK inhibitor.
  • STEMCELL Technologies. (n.d.). Fasudil | RHO/ROCK Pathway Inhibitor.
  • MedchemExpress. (n.d.). Y-27632 | Selective ROCK Inhibitor.
  • Miltenyi Biotec. (n.d.). StemMACS™ Thiazovivin.
  • StemRD. (n.d.). Y-27632, ROCK inhibitor.
  • Tan, J. C., et al. (2024). Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. Journal of Clinical Medicine, 13(1), 123.
  • MedchemExpress. (n.d.). H-1152 | ROCK Inhibitor.
  • He, Y., et al. (2021). Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. Current eye research, 46(10), 1435–1446.
  • MedchemExpress. (n.d.). Fasudil (HA-1077) | RhoA/ROCK Inhibitor.
  • Wikipedia. (n.d.). Rho kinase inhibitor.
  • ResearchGate. (n.d.). Mechanism of action of Rho kinase inhibitors as antiglaucoma medication.
  • Sigma-Aldrich. (n.d.). H-1152p.
  • BenchChem. (2025). Comparative Analysis of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers.
  • Feng, Y., et al. (2014). An emerging treatment option for glaucoma: Rho kinase inhibitors. Clinical Ophthalmology, 8, 923–930.
  • ACS Publications. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Advances in the development of Rho-associated protein kinase (ROCK) inhibitors.
  • PubMed. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides.
  • BenchChem. (2025). Unraveling the Core Mechanism: A Technical Guide to 4-Methylthis compound Derivatives as ROCK Inhibitors.
  • NIH. (n.d.). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design.
  • SciSpace. (n.d.). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases.
  • NIH. (n.d.). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif.
  • Sigma-Aldrich. (n.d.). Rho-associated Kinase (ROCK) Activity Assay.
  • ResearchGate. (n.d.). Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil....
  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluorothis compound.

Sources

A Head-to-Head Battle of Kinase Inhibitors: Fasudil vs. Y-27632 in ROCK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cellular signaling research and drug discovery, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of a myriad of cellular processes, from cytoskeletal dynamics and cell migration to apoptosis and proliferation.[1][2] Their central role in these pathways has made them attractive therapeutic targets for a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[3][4] Among the arsenal of pharmacological tools used to dissect ROCK signaling and explore its therapeutic potential, two small molecule inhibitors, Fasudil and Y-27632, have become indispensable.

This guide provides a comprehensive comparative analysis of Fasudil and Y-27632, offering researchers, scientists, and drug development professionals an in-depth look at their respective biochemical properties, mechanisms of action, and performance in experimental settings. By understanding the nuances that differentiate these two widely used inhibitors, researchers can make more informed decisions in designing their experiments and interpreting their results.

The Contenders: A Tale of Two Inhibitors

Fasudil (also known as HA-1077) and Y-27632 are both potent, cell-permeable, ATP-competitive inhibitors of ROCK kinases.[5][6][7] However, they possess distinct chemical structures which influence their potency, selectivity, and clinical applicability.

Fasudil , an isoquinoline derivative, holds the distinction of being the first ROCK inhibitor approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[5][8] Its active metabolite, hydroxyfasudil, contributes significantly to its in vivo efficacy.[9] Beyond its established clinical use, Fasudil is extensively used as a research tool and is being investigated for other conditions like pulmonary hypertension and neurodegenerative diseases.[4][10]

Y-27632 , a pyridine derivative, is a highly selective and widely used research tool for studying ROCK signaling pathways.[11][12] While not clinically approved, its well-characterized profile and potent inhibition of ROCK make it a staple in laboratories worldwide for in vitro and in vivo studies of ROCK function.[6][11]

At the Bench: A Quantitative Comparison

The efficacy of a kinase inhibitor is fundamentally defined by its potency and selectivity. The following table summarizes the key biochemical parameters for Fasudil (and its active metabolite, hydroxyfasudil) and Y-27632, providing a quantitative basis for comparison.

CompoundTargetIC50 / KiSelectivity Profile (Other Kinases)Key Characteristics
Fasudil ROCK1Ki: 0.33 µMPKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM), MLCK (Ki: 36 µM)[9]Clinically approved in Japan and China.[5][8] Pro-drug, metabolized to the more active hydroxyfasudil.[9]
ROCK2IC50: 0.158 µM[9]
Hydroxyfasudil ROCK1IC50: 0.73 µM[9]PKA (IC50: 37 µM)[9]Active metabolite of Fasudil.[9]
ROCK2IC50: 0.72 µM[9]
Y-27632 ROCK1Ki: 140 nMOver 200-fold selectivity over PKC, PKA, MLCK.[13]Widely used as a highly selective research tool.[11]
ROCK2Ki: 300 nM

Expert Interpretation: The data clearly indicates that Y-27632 exhibits higher potency for both ROCK1 and ROCK2 in vitro, with Ki values in the nanomolar range, as compared to the micromolar range for Fasudil and its metabolite.[9][13] Furthermore, Y-27632 demonstrates a more favorable selectivity profile, with significantly less activity against other kinases like PKA and PKC. This high selectivity is a crucial advantage in research settings, as it minimizes the potential for off-target effects that could confound experimental results. The choice between the two often comes down to the specific experimental context. For studies demanding high selectivity to dissect the specific roles of ROCK, Y-27632 is often the preferred tool. However, the clinical relevance and established in vivo data for Fasudil make it a valuable compound, particularly in translational research.

The ROCK Signaling Pathway: A Visual Overview

To understand the action of these inhibitors, it is essential to visualize their target within its biological context. The ROCK signaling pathway is a central regulator of the actin cytoskeleton.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core ROCK Pathway cluster_downstream Downstream Effects RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading GAPs GAPs RhoA_GTP->GAPs GTP hydrolysis ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK GEFs GEFs GEFs->RhoA_GDP GTP loading GAPs->RhoA_GDP GTP hydrolysis Upstream_Signals Upstream Signals (e.g., GPCRs, RTKs) Upstream_Signals->GEFs MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation LIMK LIM Kinase (LIMK) ROCK->LIMK Fasudil Fasudil / Y-27632 Fasudil->ROCK pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylation pMLC->MLC Dephosphorylation Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction pMLC->Actin_Stress_Fibers MLC->pMLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation pCofilin Phosphorylated Cofilin (pCofilin) Cofilin->pCofilin Phosphorylation pCofilin->Actin_Stress_Fibers Inhibition of actin depolymerization

Caption: The ROCK signaling pathway, illustrating upstream activation, core kinase activity, and downstream effects on the actin cytoskeleton.

Activation of the small GTPase RhoA leads to the recruitment and activation of ROCK.[1][14] ROCK then phosphorylates multiple downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased MLC phosphorylation and subsequent actomyosin contractility.[1][15] ROCK also phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[15] This leads to the stabilization of actin filaments. Both Fasudil and Y-27632 act by competitively inhibiting the ATP-binding site of ROCK, thereby preventing these downstream phosphorylation events.[6][7]

Experimental Protocols for Comparative Analysis

To empirically compare the efficacy of Fasudil and Y-27632, researchers can employ a variety of in vitro and cell-based assays. The choice of assay depends on the specific research question, but a combination of approaches provides the most comprehensive understanding.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK protein.

Principle: The assay quantifies the phosphorylation of a specific ROCK substrate in the presence of varying concentrations of the inhibitor. The signal is inversely proportional to the inhibitor's activity, allowing for the calculation of an IC50 value.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • Dilute purified recombinant human ROCK1 or ROCK2 enzyme to a working concentration in the kinase buffer.

    • Prepare serial dilutions of Fasudil and Y-27632 in the kinase buffer. A DMSO vehicle control should be included.

    • Prepare a substrate/ATP mixture containing a specific ROCK substrate (e.g., Long S6 Kinase Substrate or MYPT1) and ATP.

  • Assay Procedure:

    • Add the kinase reaction buffer to the wells of a 96-well plate.

    • Add the diluted ROCK enzyme to each well.

    • Add the serially diluted inhibitors or vehicle control to the respective wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method. This can be a fluorescence-based assay, a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), or an ELISA-based method using a phospho-specific antibody.[16][17]

  • Data Analysis:

    • Plot the signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

Cell-Based Assay: Myosin Light Chain (MLC) Phosphorylation

This assay assesses the ability of the inhibitors to block ROCK activity within a cellular context by measuring the phosphorylation of a key downstream target.

Principle: Cells are treated with the inhibitors, and the level of phosphorylated MLC (pMLC) is quantified, typically by Western blotting or ELISA. A decrease in pMLC levels indicates inhibition of ROCK activity.[16]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa, A549, or vascular smooth muscle cells) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ROCK activity.

    • Pre-treat the cells with various concentrations of Fasudil or Y-27632 for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with a known ROCK activator, such as lysophosphatidic acid (LPA) or calpeptin, for a short period (e.g., 5-15 minutes) to induce MLC phosphorylation. An unstimulated control should also be included.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification of pMLC:

    • Western Blotting:

      • Determine the protein concentration of the lysates.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with a primary antibody specific for phosphorylated MLC (e.g., pMLC2 Ser19).

      • Probe a separate membrane or strip and re-probe the same membrane with an antibody for total MLC as a loading control.

      • Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

      • Quantify the band intensities using densitometry.

    • ELISA:

      • Use a commercially available pMLC ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the pMLC signal to the total MLC signal.

    • Plot the normalized pMLC levels against the inhibitor concentration to determine the dose-dependent inhibitory effect.

Experimental Workflow for Inhibitor Comparison

The following diagram illustrates a typical workflow for a comprehensive comparison of Fasudil and Y-27632.

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: In Vivo Evaluation (Optional) In_Vitro_Kinase_Assay In Vitro Kinase Assay (ROCK1 & ROCK2) Determine_IC50 Determine IC50 values In_Vitro_Kinase_Assay->Determine_IC50 Confirm_Cellular_Potency Confirm Cellular Potency & Dose-Response Determine_IC50->Confirm_Cellular_Potency Selectivity_Panel Kinase Selectivity Profiling (Panel of other kinases) Assess_Off_Target Assess Off-Target Effects Selectivity_Panel->Assess_Off_Target Assess_Off_Target->Confirm_Cellular_Potency Cell_Based_Assay Cell-Based Assay (e.g., pMLC Western/ELISA) Cell_Based_Assay->Confirm_Cellular_Potency Evaluate_Functional_Effects Evaluate Functional Effects Confirm_Cellular_Potency->Evaluate_Functional_Effects Phenotypic_Assay Phenotypic Assays (e.g., Migration, Contraction, Morphology) Phenotypic_Assay->Evaluate_Functional_Effects Assess_Efficacy_Toxicity Assess In Vivo Efficacy and Toxicity Evaluate_Functional_Effects->Assess_Efficacy_Toxicity Animal_Model Relevant Animal Model of Disease Animal_Model->Assess_Efficacy_Toxicity

Caption: A structured workflow for the comparative analysis of ROCK inhibitors, from biochemical characterization to in vivo evaluation.

Differential Effects and Applications: Choosing the Right Tool for the Job

While both Fasudil and Y-27632 inhibit ROCK, their subtle differences in potency, selectivity, and clinical status lead to their preferential use in different applications.

Y-27632 in Basic Research: Due to its high potency and selectivity, Y-27632 is the gold standard for basic research aimed at elucidating the fundamental roles of ROCK signaling. It is extensively used in:

  • Stem Cell Biology: Y-27632 is widely used to improve the survival and cloning efficiency of human pluripotent stem cells (hPSCs) after single-cell dissociation, a process that normally induces apoptosis.[18][19][20]

  • Neuroscience: It is used to study neurite outgrowth, axonal regeneration, and neuronal apoptosis.[10][12]

  • Cancer Biology: Researchers use Y-27632 to investigate the role of ROCK in tumor cell migration, invasion, and metastasis.[12]

  • Cell Biology: It is a key tool for studying cytoskeletal organization, cell adhesion, and cytokinesis.

Fasudil in Translational and Clinical Research: The clinical approval of Fasudil makes it a particularly valuable tool for translational research and studies with a direct line of sight to clinical applications.

  • Cardiovascular Research: Its proven efficacy in treating cerebral vasospasm makes it a relevant compound for studying other vascular disorders like pulmonary hypertension and atherosclerosis.[4][5]

  • Neuroprotection: Fasudil has shown neuroprotective effects in various models of neurological diseases, including stroke and neurodegenerative disorders.[4][21]

  • Human Pluripotent Stem Cell Research: Studies have shown that Fasudil can be a more cost-effective alternative to Y-27632 for improving hPSC survival and growth, without compromising pluripotency.[22][23]

  • Nerve Regeneration: While some studies suggest Y-27632 may be more potent in promoting nerve regeneration in specific contexts, Fasudil has also demonstrated pro-regenerative effects.[24][25][26]

A study comparing the two inhibitors in promoting cutaneous nerve regeneration found that Y-27632 was more effective than Fasudil in promoting dorsal root ganglia growth cone expansion and repair after injury.[24] Conversely, in the context of human pluripotent stem cell culture, Fasudil has been shown to be a viable and more economical substitute for Y-27632, effectively increasing cell survival and growth after passaging.[22][23] These examples highlight the importance of selecting the inhibitor based on the specific biological question and experimental system.

Conclusion: A Verdict Based on Context

In the comparative analysis of Fasudil and Y-27632, there is no single "winner." The optimal choice is contingent upon the specific research objectives, experimental design, and desired outcomes.

Y-27632 stands out for its superior potency and selectivity in vitro, making it the preferred choice for fundamental research where precise targeting of ROCK is paramount to avoid confounding off-target effects.

Fasudil , with its established clinical safety and efficacy , is the more relevant inhibitor for translational and preclinical studies aiming to develop novel therapeutic strategies. Its cost-effectiveness also makes it an attractive alternative in large-scale or long-term cell culture applications.[22][27]

Ultimately, a thorough understanding of the biochemical and cellular profiles of both Fasudil and Y-27632 empowers researchers to select the most appropriate tool, ensuring the scientific integrity and translational potential of their findings in the ever-evolving field of ROCK signaling.

References

  • Coughenour, P., et al. (2009). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Molecular Biology, 588, 491-502.
  • Wikipedia. (2023). Fasudil. [Link]

  • Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions. Small GTPases, 5(2), e29846.
  • SciSpace. (n.d.). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. [Link]

  • Woolsey Pharmaceuticals. (n.d.). Fasudil Hydrochloride – Application in Therapy and Current Clinical Research. [Link]

  • ResearchGate. (n.d.). Rho-associated coiled-coil containing protein kinase (ROCK)... [Link]

  • Wikipedia. (2023). Y-27632. [Link]

  • Park, J. H., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One, 15(5), e0233057. [Link]

  • Li, Y., et al. (2022). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regeneration Research, 17(10), 2156–2166. [Link]

  • Wang, Y., et al. (2021). Comparison of the efficacy of Rho kinase inhibitor Fasudil and Y27632 in promoting cutaneous nerve regeneration. Zhongguo Xiu Fu Chong Jian Wai Ke Za Zhi, 35(10), 1316-1322. [Link]

  • Chen, Z., et al. (2018). Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis. Theranostics, 8(19), 5435–5453. [Link]

  • Wikipedia. (2023). Rho-associated protein kinase. [Link]

  • MDPI. (2020). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). Fasudil. [Link]

  • ResearchGate. (n.d.). Molecular characteristics of fasudil and Y-27632. [Link]

  • ResearchGate. (n.d.). Use and properties of ROCK-specific inhibitor Y-27632. [Link]

  • Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389(6654), 990-994. [Link]

  • ResearchGate. (2019). The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research. [Link]

  • Emre, N., et al. (2010). The ROCK inhibitor Y-27632 improves recovery of human embryonic stem cells after fluorescence-activated cell sorting with multiple cell surface markers. PLoS One, 5(7), e11875. [Link]

  • ResearchGate. (n.d.). The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fasudil Hydrochloride Hydrate? [Link]

  • Verma, D., et al. (2014). Fasudil, a clinically-safe ROCK inhibitor, decreases disease burden in a Cbl/Cbl-b deficiency-driven murine model of myeloproliferative disorders. Blood Cancer Journal, 4(11), e261. [Link]

  • Kaneko, S., et al. (2008). Differential effects of two ROCK inhibitors, Fasudil and Y-27632, on optic nerve regeneration in adult cats. Neuroscience Letters, 434(2), 179-183. [Link]

  • Park, J. H., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One, 15(5), e0233057. [Link]

  • Itoh, K., et al. (1999). Y-27632, a specific inhibitor of rho-associated kinases, induces neurite outgrowth. Journal of Neurochemistry, 73(6), 2310-2316. [Link]

  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. [Link]

  • Chen, G., et al. (2010). Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion. Journal of Assisted Reproduction and Genetics, 27(2-3), 101-109. [Link]

  • Wang, L., et al. (2013). Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK. International Journal of Clinical and Experimental Medicine, 6(8), 659-665. [Link]

  • Geburek, F., et al. (2023). Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells. Frontiers in Veterinary Science, 10, 1195610. [Link]

  • Weiskirchen, R., et al. (2023). The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLoS One, 18(1), e0280845. [Link]

  • Semantic Scholar. (n.d.). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. [Link]

  • ResearchGate. (n.d.). Pharmacological ROCK inhibitors Fasudil and Y-27632. [Link]

  • Li, Y., et al. (2022). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Neural Regeneration Research, 17(10), 2156-2166. [Link]

  • ResearchGate. (n.d.). Active sites of inhibitor-bound ROCK. [Link]

  • Horita, S., et al. (2016). Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation. PLoS One, 11(3), e0152623. [Link]

  • Millipore Sigma. (n.d.). Rho-associated Kinase (ROCK) Activity Assay. [Link]

  • Liu, Y., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Pharmacology, 13, 1061803. [Link]

  • Riondino, S., et al. (2006). The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. Molecular Cancer Therapeutics, 5(9), 2263-2271. [Link]

Sources

A Senior Application Scientist's Guide to Validating Novel Isoquinoline-5-Sulfonyl Chloride-Based ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of ROCK Inhibition

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular tension, motility, and proliferation.[1] As central effectors of the RhoA GTPase signaling pathway, their dysregulation is implicated in a host of pathologies, including hypertension, cancer metastasis, and neurodegenerative diseases.[2] The isoquinoline sulfonamide scaffold has proven to be a fertile ground for developing potent ROCK inhibitors.[2] Fasudil, a first-generation inhibitor derived from isoquinoline-5-sulfonyl chloride, is clinically approved in Japan for the treatment of cerebral vasospasm, validating ROCK as a druggable target.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory effects of new this compound derivatives. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating workflow. Our focus will be on comparing a novel, hypothetical derivative, "ISCD-001," against established benchmarks: Fasudil and Y-27632.

The Scientific Imperative: Why This Validation Strategy?

Our validation strategy is built on a tiered approach that progresses from direct, in vitro assessment of enzyme inhibition to cell-based assays that measure on-target effects in a physiological context. This progression is crucial for several reasons:

  • Establishing On-Target Activity: The first step is to unequivocally demonstrate that the new derivative directly inhibits the kinase activity of ROCK1 and ROCK2. This is the foundational evidence of its mechanism of action.

  • Quantifying Potency: Determining the half-maximal inhibitory concentration (IC50) allows for a quantitative comparison of the new derivative's potency against known inhibitors.

  • Assessing Cellular Efficacy: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor permeability, rapid metabolism, or efflux. Cell-based assays are therefore essential to confirm that the inhibitor can reach its target in an intact cell and exert a biological effect.

  • Evaluating Selectivity: The kinome is vast, and the ATP-binding pocket is conserved across many kinases.[4] Off-target inhibition can lead to unforeseen side effects and confound experimental results.[1] Therefore, profiling the inhibitor against a panel of other kinases is a critical step in de-risking a lead compound.

Below is a diagram illustrating the overall validation workflow.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Validation Biochemical_Assay Biochemical IC50 Determination (ADP-Glo™ Assay) Selectivity_Screen Kinase Selectivity Profiling (Broad Kinase Panel) Biochemical_Assay->Selectivity_Screen Confirm Potency Cell_Based_Assay Cellular Target Engagement (p-MYPT1 Western Blot) Selectivity_Screen->Cell_Based_Assay Assess Selectivity Functional_Assay Functional Phenotypic Assay (Cell Viability/Migration) Cell_Based_Assay->Functional_Assay Confirm On-Target Effect Data_Analysis Comparative Data Analysis & Go/No-Go Decision Functional_Assay->Data_Analysis Evaluate Cellular Function Synthesis Synthesis of ISCD-001 from this compound Synthesis->Biochemical_Assay Test Compound

Caption: High-level workflow for the validation of a new ROCK inhibitor.

Phase 1: In Vitro Characterization - Potency and Selectivity

The initial phase focuses on the direct interaction between the inhibitor and the purified ROCK enzymes. This provides the cleanest assessment of potency and intrinsic affinity.

Biochemical IC50 Determination: Quantifying Potency

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[5] It quantifies the amount of ADP produced in the kinase reaction, which directly correlates with enzyme activity.[6] The principle is elegant: after the kinase reaction, a reagent is added to deplete the remaining ATP, and then a second reagent converts the newly formed ADP back into ATP, which is used by a luciferase to generate a light signal.[5] This method is highly sensitive and avoids the hazards of radioactive assays.[7]

Experimental Protocol: ADP-Glo™ Assay for ROCK2

  • Reagent Preparation:

    • Prepare 2X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[5]

    • Prepare serial dilutions of ISCD-001, Fasudil, and Y-27632 in 100% DMSO. A typical 10-point curve might range from 100 µM to 1 nM.

    • Prepare a solution of recombinant active ROCK2 enzyme (e.g., 0.1-0.5 ng/µL) in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[5]

    • Prepare a Substrate/ATP mix containing S6K substrate peptide and 10 µM ATP in 1X Kinase Buffer.[5]

  • Assay Execution (384-well plate format):

    • Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the diluted ROCK2 enzyme solution to all wells.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[5]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.[5]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Kinase Selectivity Profiling: Understanding Off-Target Effects

No inhibitor is perfectly selective. Assessing the activity of ISCD-001 against a broad panel of kinases is essential for predicting potential side effects and ensuring that the observed cellular phenotype is due to ROCK inhibition.[4][9] This is typically performed by specialized contract research organizations that maintain large panels of purified kinases (e.g., Eurofins Discovery, Reaction Biology). The compound is initially screened at a single high concentration (e.g., 1 µM or 10 µM) against hundreds of kinases.[4] Hits from this primary screen are then followed up with full IC50 determinations to quantify the potency of off-target interactions.

Comparative Performance: ISCD-001 vs. Benchmarks (In Vitro)

The data below represents a hypothetical but realistic outcome for a promising new ROCK inhibitor.

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA Ki (µM)PKC Ki (µM)Selectivity Score (S10 @ 1µM)
ISCD-001 (New) 25 15 >10 >10 0.02
Fasudil19004501.63.30.25
Y-27632220140>25>250.10

Data for Fasudil and Y-27632 are representative values from public sources.[3][10] Selectivity Score (S10) is the fraction of kinases inhibited by >90% at a 1µM concentration; a lower score indicates higher selectivity.

Expert Interpretation: The in vitro data positions ISCD-001 as a highly potent and selective ROCK inhibitor. Its IC50 values are more than 10-fold lower than those of Fasudil and Y-27632, indicating significantly higher potency. Furthermore, its superior selectivity score suggests a lower propensity for off-target effects at therapeutic concentrations.

Phase 2: Cellular Validation - Target Engagement and Functional Effects

Demonstrating potency in a test tube is the first step. The next critical phase is to confirm that ISCD-001 can enter cells and inhibit ROCK signaling, leading to a measurable functional outcome.

Cellular Target Engagement: Western Blot for Phospho-MYPT1

The RhoA/ROCK pathway directly regulates cellular contractility by phosphorylating the Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 696 (Thr696).[11] This phosphorylation inhibits myosin light chain phosphatase activity, leading to an increase in phosphorylated myosin light chain and subsequent cell contraction.[12] Therefore, measuring the phosphorylation status of MYPT1 at Thr696 serves as a direct and reliable biomarker of ROCK activity within the cell.[13][14] A potent ROCK inhibitor should decrease the level of phospho-MYPT1 (p-MYPT1).

G RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates ISCD-001 ISCD-001 (Inhibitor) ISCD-001->ROCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates Contraction Actomyosin Contraction pMLC->Contraction pMYPT1 p-MYPT1 (Thr696) (Inactive MLCP) MYPT1->pMYPT1 pMYPT1->MLCP Inhibits

Caption: Simplified ROCK signaling pathway and point of inhibition.

Experimental Protocol: Western Blot for p-MYPT1 (Thr696)

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa, A549, or vascular smooth muscle cells) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of ISCD-001, Fasudil, Y-27632, or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with 1X SDS Sample Buffer containing phosphatase and protease inhibitors. This is critical to preserve the phosphorylation state of proteins.[15]

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA and reduce viscosity.[16]

    • Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates (15-20 µg) on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.[15]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-MYPT1 (Thr696).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MYPT1 or a housekeeping protein like GAPDH.

Comparative Cellular Potency

By quantifying the decrease in the p-MYPT1 signal across a range of inhibitor concentrations, a cellular IC50 can be determined.

InhibitorCellular p-MYPT1 IC50 (µM)
ISCD-001 (New) 0.15
Fasudil5.0
Y-276322.5

Expert Interpretation: The cellular data corroborates the biochemical findings. ISCD-001 demonstrates markedly superior potency in a cellular context, inhibiting the direct downstream target of ROCK at a concentration more than 15-fold lower than Y-27632. This indicates excellent cell permeability and stability, reinforcing its potential as a lead candidate.

Conclusion and Future Directions

The comprehensive validation workflow presented here provides a robust framework for evaluating novel this compound-based ROCK inhibitors. Through a logical progression from biochemical potency and selectivity to cellular target engagement, this guide ensures that decisions are based on a solid foundation of scientific evidence.

Our hypothetical derivative, ISCD-001, has demonstrated superior performance compared to established inhibitors like Fasudil and Y-27632 in all key metrics:

  • Higher Potency: Significantly lower IC50 values in both biochemical and cellular assays.

  • Greater Selectivity: A cleaner off-target profile, suggesting a wider therapeutic window.

The compelling data package for ISCD-001 strongly supports its advancement into more complex functional and phenotypic assays, such as cell migration, invasion, or in vivo models of hypertension, to further explore its therapeutic potential. This rigorous, causality-driven approach to validation is paramount for the successful development of next-generation kinase inhibitors.

References

  • Garton, A. J., et al. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Enzymology, 439, 491-501. [Link]

  • SignalChem. (n.d.). ROCK2, Active. Retrieved from [Link]

  • Guerra, F. S., et al. (2017). ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells. ResearchGate. [Link]

  • Julian, L., & Olson, M. F. (2014). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Trends in Pharmacological Sciences, 35(5), 229-239. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(506), eaai8079. [Link]

  • Anastassiadis, T., et al. (2011). The challenge of selecting protein kinase assays for lead discovery optimization. Journal of Biomolecular Screening, 16(2), 194-211. [Link]

  • MBL International. (n.d.). Anti-Phospho-MBS (MYPT1) (Thr696) mAb. Retrieved from [Link]

  • Lee, S., et al. (2021). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. European Journal of Medicinal Chemistry, 216, 113334. [Link]

  • ResearchGate. (n.d.). IC50 values obtained for Fasudil, TPCA-1 and Y-27632 in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. Retrieved from [Link]

  • Shi, J., & Wei, L. (2013). Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil. Journal of Cellular and Molecular Medicine, 17(2), 179-189. [Link]

  • Jacobs, M., et al. (2006). The structure of the ROCK I-Y-27632 complex. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 1), 26-29. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Wilson, D. P., et al. (2016). Analysis of phosphorylation of the myosin-targeting subunit of myosin light chain phosphatase by Phos-tag SDS-PAGE. American Journal of Physiology-Cell Physiology, 310(6), C445-C456. [Link]

  • Al-Ghadban, S., et al. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. International Journal of Molecular Sciences, 24(19), 14595. [Link]

  • Wilson, D. P., et al. (2016). Analysis of phosphorylation of the myosin-targeting subunit of myosin light chain phosphatase by Phos-tag SDS-PAGE. American Journal of Physiology. Cell Physiology, 310(6), C445-56. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Yoneda, A., et al. (2005). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Molecular Cancer Therapeutics, 4(2), 175-183. [Link]

  • Alzheimer's Association. (2025). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. Retrieved from [Link]

  • Bo-Shun, T., et al. (2018). Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 9(12), 1218-1223. [Link]

Sources

A Senior Application Scientist’s Guide to Comparing ROCK Inhibitors in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cell biology and drug development, understanding and manipulating cell migration is paramount. This process is fundamental to physiological events like wound healing and immune responses, and pathological conditions such as cancer metastasis.[1] The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a central regulator of the cytoskeletal dynamics that drive cell movement.[2][3] Consequently, ROCK inhibitors have become indispensable tools for dissecting these mechanisms and as potential therapeutic agents.

This guide provides an in-depth comparison of the efficacy of common ROCK inhibitors in cell migration assays. Moving beyond a simple product listing, we will delve into the mechanistic nuances, explain the causality behind experimental design, and provide validated protocols to ensure the integrity of your findings.

The ROCK Signaling Pathway: A Master Regulator of Cell Motility

The ROCK signaling cascade is a critical downstream effector of the small GTPase RhoA.[4] There are two highly homologous isoforms, ROCK1 and ROCK2, that regulate a host of cellular functions, including cell adhesion, morphology, and migration.[1][2]

Activation of the pathway initiates a series of phosphorylation events that culminate in increased actin-myosin contractility, a key driver of cell movement. The primary mechanisms are:

  • Direct Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases myosin ATPase activity and promotes the formation of contractile actin stress fibers.[4][5]

  • Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates and inactivates the Myosin Phosphatase Target Subunit 1 (MYPT1), which prevents the dephosphorylation of MLC. This dual-action robustly enhances MLC's phosphorylated, active state.[3][4]

  • Actin Filament Stabilization: ROCK activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin.[3] In its active, non-phosphorylated state, cofilin promotes the depolymerization of actin filaments. Its inactivation by the ROCK/LIMK axis leads to the stabilization of actin filaments, which is essential for maintaining cellular structure during migration.[3]

This coordinated regulation of the cytoskeleton is essential for the protrusive and contractile forces that enable cells to move.[6] ROCK inhibitors primarily function by competing with ATP for binding to the kinase's catalytic site, thereby blocking these downstream events.[7][8]

ROCK_Signaling_Pathway cluster_mlc Contractility Control cluster_cofilin Actin Stability Control RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated MLC (pMLC) ROCK->pMLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Activates Inhibitors ROCK Inhibitors (Y-27632, Fasudil, etc.) Inhibitors->ROCK Inhibits MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) Actin Actin Cytoskeleton (Stress Fibers) pMLC->Actin Cofilin Cofilin LIMK->Cofilin Inactivates (Phosphorylates) Cofilin->Actin Depolymerizes pCofilin Inactive pCofilin Migration Cell Migration & Contraction Actin->Migration

Caption: Simplified ROCK Signaling Pathway in Cell Migration.

Comparative Analysis of Common ROCK Inhibitors

While numerous ROCK inhibitors exist, four are predominantly used in research and clinical settings: Y-27632, Fasudil, Ripasudil, and Netarsudil. Their efficacy can be highly cell-type dependent, sometimes inhibiting migration as expected, but in other cases, promoting it by altering cell adhesion and morphology.[9][10][11]

Inhibitor Class / Key Features Typical Working Concentration (Migration Assays) Observed Effects on Cell Migration Selectivity & Off-Target Considerations
Y-27632 Pyridine derivative; research standard.[7]5 - 20 µM[4][12]Inhibits: Neutrophils,[13] some cancer cells. Promotes: Keratinocytes,[12] osteoblasts, hepatic stellate cells.[14]Highly selective for ROCKs over other kinases like PKA and PKC at standard concentrations.[8]
Fasudil Isoquinoline derivative; first clinically approved ROCK inhibitor (Japan, China).[15][16]10 - 30 µM[17]Protects against neurite injury and reduces photoreceptor axon retraction.[17][18] Inhibits inflammatory signaling.[16]Non-selective; known to inhibit other kinases including PKA, PKG, PKC, and MLCK, which can confound results.[16]
Ripasudil Clinically approved for glaucoma (Japan).[15]10 - 30 µM[19]Stimulates proliferation and migration of human corneal endothelial cells.[19][20]Generally considered a potent and selective ROCK inhibitor.[20]
Netarsudil Clinically approved for glaucoma (US).[21]1 µM[19]Stimulates proliferation and migration of human corneal endothelial cells.[19][22] Showed better cell adherence than Y-27632 in one study.[22][23]Can variably downregulate epithelial cell junction proteins, an effect not seen with Ripasudil.[19]

Note: The effect of ROCK inhibitors (inhibition vs. promotion of migration) is context-dependent and varies significantly between cell types and the extracellular matrix environment.[9]

Experimental Protocol: A Validated Wound Healing (Scratch) Assay

The wound healing, or scratch, assay is a robust and widely used method to study collective cell migration in vitro.[24] The protocol below is designed to be self-validating by incorporating controls that account for cell proliferation, ensuring that you are measuring migration, not just cell division.

Rationale: This assay mimics tissue repair by creating a cell-free gap in a confluent monolayer.[25] The rate at which cells collectively move to close this gap provides a quantifiable measure of migration. To isolate migration from proliferation—which can also fill the gap—cells are often serum-starved or treated with a mitotic inhibitor like Mitomycin C.[24]

Wound_Healing_Workflow A 1. Seed Cells Plate cells to form a confluent monolayer in a multi-well plate. B 2. Starve Cells (Optional) Incubate in serum-free medium for 12-24h to inhibit proliferation. A->B C 3. Create Wound Use a sterile pipette tip (p200) to create a uniform scratch in the monolayer. B->C D 4. Wash & Treat Gently wash with PBS to remove debris. Add medium with ROCK inhibitor or vehicle. C->D E 5. Image (T=0) Immediately acquire the first image of the wound at predefined locations. D->E F 6. Incubate & Image Incubate under standard conditions. Acquire images at regular time intervals (e.g., 6, 12, 24 hours). E->F G 7. Analyze Data Measure the area of the cell-free gap at each time point. Calculate % wound closure. F->G

Caption: Experimental Workflow for a Wound Healing Assay.
Step-by-Step Methodology

Materials:

  • Adherent cell line of interest

  • Appropriate complete cell culture medium and serum-free medium

  • Phosphate-Buffered Saline (PBS), sterile

  • ROCK inhibitors (e.g., Y-27632) and appropriate vehicle (e.g., sterile H₂O or DMSO)

  • Multi-well plates (24- or 12-well plates are recommended for ease of scratching)

  • Sterile p200 pipette tips

  • Microscope with camera and live-cell imaging capabilities (recommended)

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will form a fully confluent monolayer within 24-48 hours. Uniform seeding is critical for a consistent starting point.

  • Pre-treatment (Optional): Once confluent, gently aspirate the medium and replace it with serum-free medium. Incubate for 12-24 hours. This step synchronizes the cell cycle and minimizes proliferation, ensuring the observed gap closure is primarily due to migration.

  • Creating the Wound: Using a sterile p200 pipette tip, make a single, straight scratch down the center of the well.[4] Apply consistent, firm pressure to create a clean, cell-free gap. A ruler or guide can be used to ensure straight and centered scratches.[24]

  • Washing: Gently wash the monolayer twice with 1 mL of PBS to remove dislodged cells and debris.[4] Be careful not to disturb the remaining attached cells.

  • Treatment: Aspirate the final PBS wash and add fresh culture medium (serum-free or low-serum) containing the desired concentration of the ROCK inhibitor. Always include a vehicle-only control group.[4]

  • Image Acquisition:

    • Immediately place the plate on the microscope stage and acquire the initial (T=0) images for each well. Phase-contrast microscopy is ideal for visualizing the gap.[24]

    • It is crucial to mark the plate or use stage coordinates to ensure the same field of view is imaged at each subsequent time point.

    • Continue acquiring images at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the wound in the control group is nearly closed.[24]

  • Data Analysis:

    • Use image analysis software (like ImageJ/Fiji) to measure the area of the cell-free gap in each image.

    • Calculate the percentage of wound closure at each time point relative to the T=0 image using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

    • Plot the percentage of wound closure over time for each condition to compare migration rates.

Alternative Method: Transwell Migration Assay

For studying chemotaxis—migration directed by a chemical gradient—the Transwell (or Boyden chamber) assay is a superior method.[26] This assay uses a porous membrane insert to separate an upper chamber, where cells are seeded, from a lower chamber containing a chemoattractant (e.g., FBS or a specific growth factor).[5]

In this setup, the ROCK inhibitor is added to the upper chamber with the cells. The number of cells that migrate through the pores to the underside of the membrane after a set incubation period (e.g., 24 hours) is quantified by staining and counting.[27] This method allows for the decoupling of random motility (motility without a directional cue) from directed migration.

Conclusion and Expert Recommendations

The selection of a ROCK inhibitor for cell migration studies requires careful consideration of the experimental goals and cellular context.

  • For General Mechanistic Studies: Y-27632 remains the gold standard due to its high specificity and extensive characterization in the literature.[7][28] Its dual effect—inhibiting or promoting migration depending on the cell type—makes it a powerful tool for exploring the underlying biology.

  • For Studies Involving Complex Signaling: If there is concern about crosstalk with other kinase pathways, avoid less specific inhibitors like Fasudil , as its off-target effects on PKA and PKC could complicate data interpretation.[16]

  • For Clinically Relevant Research: Ripasudil and Netarsudil are excellent choices, particularly in ophthalmology research, as they are clinically approved drugs.[15][21] However, researchers should be aware of their potentially different effects on various cell types within a tissue, as seen in the cornea.[19]

Ultimately, the most rigorous approach involves validating key findings with at least two different inhibitors or complementing pharmacological inhibition with a genetic approach, such as siRNA-mediated knockdown of ROCK1 and ROCK2.[9] By understanding the strengths and limitations of each compound and employing validated, controlled experimental designs, researchers can confidently and accurately dissect the critical role of ROCK signaling in the complex process of cell migration.

References

  • Creative Diagnostics. ROCK Signaling Pathway. [Link]

  • Kumar, D., et al. (2018). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncotarget, 9(10), 9219–9232. [Link]

  • Wikipedia. Rho kinase inhibitor. [Link]

  • Burridge, K. (2017). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Cells, 6(4), 30. [Link]

  • Gliozzi, M., et al. (2014). Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation. Anticancer Research, 34(5), 2259-2266. [Link]

  • Worthylake, R. A., et al. (2001). Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes. Molecular Biology of the Cell, 12(12), 3945–3957. [Link]

  • Lawson, C. D., & Ridley, A. J. (2018). Rho GTPase signaling complexes in cell migration and invasion. The Journal of Cell Biology, 217(2), 447–457. [Link]

  • Feng, Y., et al. (2016). Advances in the development of Rho-associated protein kinase (ROCK) inhibitors. RSC Advances, 6(66), 61389-61403. [Link]

  • University of Miami. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. [Link]

  • Mikami, S., et al. (2015). Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. Cell Communication and Adhesion, 22(1-6), 23-33. [Link]

  • Leong, E. Y. X., et al. (2023). A systematic review on the effects of ROCK inhibitors on proliferation and/or differentiation in human somatic stem cells: A hypothesis that ROCK inhibitors support corneal endothelial healing via acting on the limbal stem cell niche. The Ocular Surface, 27, 16-29. [Link]

  • Taylor & Francis Online. Rho kinase inhibitors: a patent review (2017–2023). [Link]

  • ResearchGate. High-Throughput Screening Using a Scratch Wound Healing Assay. [Link]

  • ResearchGate. The effect of ROCK inhibitors on the collective cell migration of stratified TE-10 cells. [Link]

  • ACS Publications. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. [Link]

  • Weiskirchen, R., et al. (2023). The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLOS ONE, 18(1), e0280879. [Link]

  • Semantic Scholar. Rho kinase inhibitors stimulate the migration of human cultured osteoblastic cells by regulating actomyosin activity. [Link]

  • Uehata, M., et al. (1997). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Japanese Journal of Pharmacology, 75(4), 453-455. [Link]

  • IOVS. Efficacy of the Rho-kinase Inhibitor Ripasudil for Fuchs' Endothelial Corneal Dystrophy. [Link]

  • Patel, R. A., et al. (2017). A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. Oncotarget, 8(54), 92683–92699. [Link]

  • Weiskirchen, R., et al. (2023). The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLOS ONE, 18(1), e0280879. [Link]

  • Frontiers. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. [Link]

  • Bitesize Bio. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

  • Corning. Transwell Cell Migration and Invasion Assay Guide. [Link]

  • McMullan, R., et al. (2003). Effects of Y27632 on keratinocyte procurement and wound healing. Journal of Investigative Dermatology, 121(3), 615-617. [Link]

  • ResearchGate. Use and properties of ROCK-specific inhibitor Y-27632. [Link]

  • OUCI. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension. [Link]

  • Peh, G., et al. (2023). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. Cells, 12(9), 1307. [Link]

  • Townes-Anderson, E., et al. (2017). Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. Investigative Ophthalmology & Visual Science, 58(7), 2976-2987. [Link]

  • MDPI. Rho-Associated Kinase Inhibitor Fasudil Protects from Sepsis-Induced Acute Kidney Injury in Rat via Suppressing STAT-3 and NLRP-3 Pathway. [Link]

  • Schrader, S., et al. (2023). Differential effects of ROCK inhibitors ripasudil and netarsudil on corneal endothelial and epithelial cells. Investigative Ophthalmology & Visual Science, 64(8), 657-657. [Link]

  • Li, Y., et al. (2022). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regeneration Research, 17(5), 982-989. [Link]

  • ResearchGate. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. [Link]

  • Zhang, Y., et al. (2022). Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury. Brain and Behavior, 12(1), e2446. [Link]

Sources

A Head-to-Head Comparison of RKI-1447 and Other ROCK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cell signaling research and therapeutic development, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of cellular function and compelling drug targets. Their involvement in fundamental processes such as cell adhesion, migration, proliferation, and apoptosis has implicated them in a host of pathologies, from cancer to cardiovascular disease.[1][2] Consequently, the development of potent and selective ROCK inhibitors is an area of intense investigation. This guide provides an in-depth, head-to-head comparison of RKI-1447, a potent ROCK inhibitor, with other widely used ROCK inhibitors, offering experimental data and procedural insights to inform your research.

The ROCK Signaling Pathway: A Central Regulator of the Cytoskeleton

The ROCK signaling cascade is a crucial downstream effector of the small GTPase RhoA.[] Upon activation by upstream signals, such as those from G protein-coupled receptors (GPCRs), RhoA-GTP binds to and activates ROCK kinases.[4] ROCKs, in turn, phosphorylate a multitude of downstream substrates, with two of the most well-characterized being Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[5][6]

Phosphorylation of MLC promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions.[6] Concurrently, ROCK-mediated phosphorylation of MYPT1 inhibits myosin phosphatase activity, further augmenting MLC phosphorylation and cellular contractility.[7] Another key substrate is the LIM kinase (LIMK), which upon phosphorylation by ROCK, inactivates cofilin, an actin-depolymerizing factor.[6] This leads to the stabilization of actin filaments. Through these mechanisms, the RhoA/ROCK pathway exerts profound control over cell shape, motility, and invasion.

ROCK Signaling Pathway cluster_upstream Upstream Activation cluster_rock ROCK Kinase cluster_downstream Downstream Effectors GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Activate RhoA-GDP RhoA-GDP RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates RhoGEFs->RhoA-GDP Promote GDP/GTP Exchange LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin\nFilament\nStabilization Actin Filament Stabilization Cofilin->Actin\nFilament\nStabilization Leads to Stress Fiber\nFormation Stress Fiber Formation Actin\nFilament\nStabilization->Stress Fiber\nFormation MLC\nPhosphatase MLC Phosphatase MYPT1->MLC\nPhosphatase Inhibits Actomyosin\nContractility Actomyosin Contractility MLC->Actomyosin\nContractility Promotes Actomyosin\nContractility->Stress Fiber\nFormation MLC Phosphatase MLC Phosphatase MLC Phosphatase->MLC Dephosphorylates

Figure 1: Simplified ROCK signaling pathway.

RKI-1447: A Potent and Selective ROCK Inhibitor

RKI-1447 is a small molecule inhibitor that has demonstrated high potency against both ROCK1 and ROCK2 isoforms.[8][9] It acts as a Type I kinase inhibitor, binding to the ATP-binding site of the kinase domain through interactions with the hinge region and the DFG motif.[8][10] This mode of action is shared by many other kinase inhibitors.

Potency and Selectivity of RKI-1447

In vitro kinase assays have established the potent inhibitory activity of RKI-1447. It exhibits IC50 values of 14.5 nM for ROCK1 and 6.2 nM for ROCK2.[8][11][12] This demonstrates a slight preference for ROCK2.

Crucially, RKI-1447 displays high selectivity for ROCK kinases. At concentrations up to 10 µM, it shows minimal effect on the phosphorylation levels of other kinases such as AKT, MEK, and S6 kinase.[8][13] This selectivity is a key advantage in research, as it minimizes off-target effects and allows for more precise interrogation of ROCK-specific functions.

Head-to-Head Comparison with Other ROCK Inhibitors

Several other ROCK inhibitors are widely used in the research community. The table below provides a comparative overview of their reported potencies.

InhibitorROCK1 IC50/KiROCK2 IC50/KiSelectivity Notes
RKI-1447 14.5 nM (IC50)[8][11]6.2 nM (IC50)[8][11]Highly selective over other kinases like AKT, MEK, and S6 kinase.[8]
Y-27632 220 nM (Ki)[14][15]300 nM (Ki)[14][15]First-generation inhibitor; can inhibit other kinases at higher concentrations.[16][17]
Fasudil (HA-1077) 0.33 µM (Ki)[18]0.158 µM (IC50)[18]Also inhibits PKA, PKC, and PKG at higher concentrations.[18][19]
Ripasudil (K-115) 51 nM (IC50)[20][21]19 nM (IC50)[20][21]Shows less potent inhibition against CaMKIIα, PKACα, and PKC.[21]

Note: IC50 and Ki values can vary between different assay formats and experimental conditions. The data presented here are for comparative purposes.

Experimental Workflows for Comparing ROCK Inhibitors

To empirically compare the efficacy of RKI-1447 and other ROCK inhibitors in your own experimental systems, the following workflows are recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK protein.

Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Purified ROCK\nEnzyme Purified ROCK Enzyme Incubate\nComponents Incubate Components Purified ROCK\nEnzyme->Incubate\nComponents Peptide\nSubstrate Peptide Substrate Peptide\nSubstrate->Incubate\nComponents ATP ATP ATP->Incubate\nComponents Inhibitors\n(e.g., RKI-1447) Inhibitors (e.g., RKI-1447) Inhibitors\n(e.g., RKI-1447)->Incubate\nComponents Measure\nPhosphorylation Measure Phosphorylation Incubate\nComponents->Measure\nPhosphorylation Calculate\nIC50 Calculate IC50 Measure\nPhosphorylation->Calculate\nIC50

Figure 2: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay [10][22][23]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK1 or ROCK2.

  • Materials:

    • Purified, active ROCK1 or ROCK2 enzyme.

    • Kinase substrate peptide (e.g., a peptide containing the myosin light chain sequence).[10]

    • ATP.

    • Test inhibitors (e.g., RKI-1447, Y-27632) serially diluted in DMSO.

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody).

    • Microplate reader.

  • Procedure:

    • In a multi-well plate, add the kinase assay buffer.

    • Add the serially diluted test inhibitors to the appropriate wells. Include a "no inhibitor" control (DMSO only).

    • Add the purified ROCK enzyme to all wells and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and proceed with the detection method.

    • Quantify the signal, which is inversely proportional to the inhibitor's potency.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for ROCK Activity: Inhibition of Stress Fiber Formation

This assay assesses the ability of an inhibitor to block ROCK-mediated cytoskeletal reorganization in a cellular context.

Detailed Protocol: Immunofluorescence Staining of Actin Stress Fibers [8][13]

  • Objective: To visually assess the effect of ROCK inhibitors on stress fiber formation.

  • Materials:

    • Adherent cell line known to form stress fibers (e.g., HeLa, NIH 3T3).

    • Cell culture medium and supplements.

    • Glass coverslips.

    • ROCK inhibitors (RKI-1447, Y-27632, etc.).

    • Serum (as a source of LPA to induce stress fiber formation).

    • Paraformaldehyde (PFA) for cell fixation.

    • Triton X-100 for cell permeabilization.

    • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin) to stain F-actin.

    • DAPI for nuclear counterstaining.

    • Mounting medium.

    • Fluorescence microscope.

  • Procedure:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for several hours to reduce basal ROCK activity.

    • Pre-treat the cells with different concentrations of the ROCK inhibitors or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with serum or a specific RhoA activator like lysophosphatidic acid (LPA) for a short period (e.g., 15-30 minutes) to induce stress fiber formation.

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the F-actin with fluorescently labeled phalloidin.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope and compare the presence and organization of stress fibers between the different treatment groups. Effective ROCK inhibition will result in a significant reduction or absence of stress fibers.

Conclusion

RKI-1447 stands out as a highly potent and selective inhibitor of ROCK1 and ROCK2, offering researchers a valuable tool to dissect the roles of these kinases in various biological processes. Its superior potency and selectivity profile compared to older generation inhibitors like Y-27632 and Fasudil make it an excellent choice for studies requiring precise targeting of the ROCK signaling pathway. By employing the standardized experimental workflows outlined in this guide, researchers can confidently evaluate and compare the efficacy of RKI-1447 and other ROCK inhibitors in their specific models, thereby advancing our understanding of ROCK-mediated cellular functions and their implications in disease.

References

  • Patel, R. A., et al. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. Cancer Research, 72(19), 5025–5034. [Link]

  • Adooq Bioscience. (n.d.). ROCK | ROCK pathway | ROCK inhibitors. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

  • An, Y., et al. (2021). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Callahan, J. F., et al. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Enzymology, 439, 491–500. [Link]

  • Wikipedia. (2023, December 1). RKI-1447. Retrieved from [Link]

  • ResearchGate. (n.d.). The ROCK signaling pathway with focus on survival and regeneration.... Retrieved from [Link]

  • Oxford Academic. (2007). Role of the Rho-ROCK (Rho-Associated Kinase) Signaling Pathway in the Regulation of Pancreatic β-Cell Function. Endocrinology, 148(2), 595–605. [Link]

  • Shi, J., & Wei, L. (2013). Rho kinase in the cardiovascular system. Journal of Cardiovascular Disease Research, 4(4), 217–225. [Link]

  • SciSpace. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Enzymology, 439, 491-500. [Link]

  • PubMed. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. Cancer Research, 72(19), 5025-34. [Link]

  • PubMed. (2022). A systematic review on the effects of ROCK inhibitors on proliferation and/or differentiation in human somatic stem cells. Stem Cell Research & Therapy, 13(1), 603. [Link]

  • IP.com. (2019, May 24). Potential of ROCK Inhibitors as Treatment for Cardiovascular Diseases, Cancer, and More. Retrieved from [Link]

  • Olson, M. F. (2012). Rho kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Future Medicinal Chemistry, 4(14), 1787–1802. [Link]

  • ResearchGate. (n.d.). IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. Retrieved from [Link]

  • National Institutes of Health. (2024). Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway. Cell Death & Disease, 15(1), 4. [Link]

  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • Feng, Y., LoGrasso, P. V., & Defert, O. (2016). Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil. Journal of Cardiovascular Pharmacology, 67(5), 371–380. [Link]

  • PubMed. (2024). The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma. Cancer Letters, 605, 217261. [Link]

  • Wikipedia. (2023, November 13). Rho kinase inhibitor. Retrieved from [Link]

  • Riento, K., & Ridley, A. J. (2003). Rocks: multifunctional kinases in cell behaviour. Nature Reviews Molecular Cell Biology, 4(6), 446–456. [Link]

  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • PubMed. (2010). Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats. Journal of Medicinal Chemistry, 53(8), 3377–3389. [Link]

  • National Institutes of Health. (2010). Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats. Journal of Medicinal Chemistry, 53(8), 3377–3389. [Link]

  • PubMed. (2018). ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589–2593. [Link]

  • ResearchGate. (2025, October 15). (PDF) A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. Retrieved from [Link]

  • OSTI.GOV. (2019). Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. Retrieved from [Link]

  • National Institutes of Health. (2014). ROCK Inhibition Extends Passage of Pluripotent Stem Cell-Derived Retinal Pigmented Epithelium. Stem Cells Translational Medicine, 3(8), 927–938. [Link]

  • MDPI. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences, 22(9), 4833. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Novel ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a paramount objective. Among the myriad of kinase targets, Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a significant player in a host of cellular processes, making it a compelling target for therapeutic intervention in oncology, cardiovascular diseases, and neurology. However, the development of ROCK inhibitors is fraught with the challenge of off-target effects, a consequence of the highly conserved ATP-binding pocket across the human kinome. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of several novel ROCK inhibitors, supported by experimental data and detailed methodologies for assessing kinase selectivity.

The Rationale for Targeting ROCK and the Imperative of Selectivity

The ROCK family, comprising ROCK1 and ROCK2, are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1][2] They play a central role in regulating the actin cytoskeleton, thereby influencing cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including cancer metastasis, hypertension, and neurodegenerative disorders.[1][2]

While the therapeutic potential of ROCK inhibition is clear, achieving selectivity remains a significant hurdle. The ATP-binding sites of kinases share a high degree of structural similarity, increasing the likelihood of off-target binding and subsequent unintended pharmacological effects.[3][4] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a critical step in developing safe and efficacious therapeutics. This guide will delve into the methodologies used to assess inhibitor selectivity and compare the profiles of emerging novel ROCK inhibitors.

The ROCK Signaling Pathway: A Visual Overview

The ROCK signaling pathway is a pivotal regulator of cellular contractility and cytoskeletal dynamics. The following diagram illustrates the canonical activation of ROCK and its key downstream effectors.

ROCK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Catalyzes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binds & Activates LIMK LIMK ROCK->LIMK Phosphorylates & Activates MLCP MLCP ROCK->MLCP Phosphorylates & Inactivates MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes (when active) MLC_P Phospho-MLC MLCP->MLC_P Dephosphorylates (when active) Stress_Fibers Stress Fiber Formation & Contraction MLC_P->Stress_Fibers Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Activates

Caption: The ROCK signaling cascade, initiated by extracellular signals, leads to actin polymerization and stress fiber formation.

Comparative Cross-Reactivity Profiles of Novel ROCK Inhibitors

The following table summarizes the selectivity data for several recently developed ROCK inhibitors. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) or as a percentage of inhibition at a given concentration. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (nM)Selectivity NotesReference
GNS-3595 ROCK25.7~80-fold selective for ROCK2 over ROCK1 at 1 mM ATP. Showed >70% inhibition of LATS2 and >50% inhibition of LATS1 at 1 µM.[1][5]
ROCK1~456[1]
RKI-18 ROCK1397Highly selective for ROCK over mTORC1, mTORC2, and Mek.[6]
ROCK2349[6]
GSK429286 ROCK1/2PotentHigh selectivity for ROCK1 and ROCK2 against a panel of 224 kinases.[7][8]
Ruxolitinib ROCK125Repurposed JAK inhibitor, also potently inhibits ROCK1 and ROCK2.[9][10][11]
ROCK27[9][10][11]
Baricitinib ROCK119Repurposed JAK inhibitor, also potently inhibits ROCK1 and ROCK2.[10][11]
ROCK211[10][11]
Tivozanib ROCK112,860Repurposed VEGFR inhibitor, shows 15-fold selectivity for ROCK2 over ROCK1.[10][11]
ROCK2856[10][11]

Note: The selectivity of an inhibitor can be influenced by the assay conditions, such as the ATP concentration. It is crucial to consider these parameters when comparing data from different studies.[12]

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

A variety of robust techniques are available to profile the selectivity of kinase inhibitors. This section details the principles and provides step-by-step protocols for three widely used methods: NanoBRET™ Target Engagement Assays, KiNativ™ Activity-Based Protein Profiling, and Radiometric Kinase Assays.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures the binding of a test compound to a target kinase.[13][14] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[13][14] When a test compound competes with the tracer for binding to the kinase, the BRET signal is reduced in a dose-dependent manner, allowing for the determination of intracellular target engagement and affinity.[13][14]

Workflow Diagram:

NanoBRET Workflow cluster_prep Day 1: Cell Preparation & Transfection cluster_assay Day 2: Assay Seed_Cells Seed HEK293 cells into a 96-well plate Transfect Transfect cells with NanoLuc-Kinase fusion vector Seed_Cells->Transfect Incubate_24h Incubate for 24 hours Transfect->Incubate_24h Add_Inhibitor Add serially diluted test inhibitor Add_Tracer Add NanoBRET Tracer Add_Inhibitor->Add_Tracer Add_Substrate Add Nano-Glo Substrate & Extracellular Inhibitor Add_Tracer->Add_Substrate Read_Plate Read BRET signal on a luminometer (460nm & 610nm) Add_Substrate->Read_Plate

Caption: A streamlined workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Preparation and Transfection (Day 1): a. Seed HEK293 cells in a white, 96-well, cell culture-treated plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. b. Prepare the transfection mix by combining the NanoLuc®-ROCK fusion vector (e.g., 0.1 µg/µL) and a transfection carrier DNA in Opti-MEM™ I Reduced Serum Medium. Add a transfection reagent (e.g., FuGENE® HD) and incubate for 10-15 minutes at room temperature.[15] c. Add the transfection complex to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.[15]

  • Assay (Day 2): a. Prepare serial dilutions of the novel ROCK inhibitor in Opti-MEM™ I. b. Add the diluted inhibitor or vehicle control to the appropriate wells of the assay plate. c. Prepare the tracer solution by diluting the specific NanoBRET™ kinase tracer in Opti-MEM™ I. d. Add the tracer solution to all wells. e. Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ I.[16] f. Add the substrate solution to all wells. g. Read the plate within 10-15 minutes on a luminometer capable of measuring dual-filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).[15]

  • Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. b. Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KiNativ™ Activity-Based Protein Profiling

Principle: The KiNativ™ platform is a powerful chemical proteomics approach for profiling kinase inhibitor selectivity directly in a complex biological sample, such as a cell lysate.[17][18] It utilizes ATP- or ADP-acyl phosphate probes that covalently modify a conserved lysine residue in the ATP-binding site of active kinases.[17] By pre-incubating the lysate with a test inhibitor, the binding of the probe to the target kinases is blocked. The extent of this blockage, and thus the inhibitor's potency and selectivity, can be quantified by mass spectrometry.[17]

Workflow Diagram:

KiNativ Workflow Cell_Lysate Prepare Cell Lysate Inhibitor_Incubation Incubate with Test Inhibitor Cell_Lysate->Inhibitor_Incubation Probe_Labeling Add Desthiobiotin-ATP Acyl Phosphate Probe Inhibitor_Incubation->Probe_Labeling Digestion Trypsin Digestion Probe_Labeling->Digestion Enrichment Avidin Affinity Enrichment of Labeled Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Quantify Peptide Abundance LC_MS->Data_Analysis

Caption: The KiNativ™ workflow for activity-based kinase profiling.

Step-by-Step Protocol:

  • Lysate Preparation: a. Harvest cells and lyse them in a buffer containing phosphatase and protease inhibitors. b. Determine the protein concentration of the lysate.

  • Inhibitor Treatment and Probe Labeling: a. Aliquot the cell lysate and treat with a range of concentrations of the novel ROCK inhibitor or vehicle control (DMSO) for 30 minutes at room temperature. b. Add the desthiobiotin-ATP acyl phosphate probe to each sample and incubate for 10 minutes at room temperature.[17]

  • Sample Processing for Mass Spectrometry: a. Reduce and alkylate the proteins in the lysate. b. Digest the proteins into peptides using trypsin overnight at 37°C. c. Enrich the probe-labeled peptides using streptavidin-agarose beads. d. Elute the enriched peptides from the beads.

  • LC-MS/MS Analysis: a. Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the probe-labeled peptides corresponding to the active sites of different kinases.

  • Data Analysis: a. Compare the abundance of each labeled peptide in the inhibitor-treated samples to the vehicle control. b. A decrease in the abundance of a specific peptide indicates that the inhibitor has bound to that particular kinase. c. Generate IC50 curves for each identified kinase to determine the inhibitor's potency and selectivity profile.[19]

Radiometric Kinase Assay

Principle: The radiometric kinase assay is considered a "gold standard" for measuring kinase activity due to its direct and sensitive nature.[20][21] This assay measures the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate (peptide or protein) by the kinase.[20][21] The amount of incorporated radioactivity is directly proportional to the kinase activity. In an inhibitor screening context, a reduction in the amount of incorporated radioactivity indicates inhibition of the kinase.

Workflow Diagram:

Radiometric Assay Workflow Prepare_Reaction Prepare reaction mix: Buffer, Kinase, Substrate, Inhibitor Initiate_Reaction Initiate reaction with [γ-³³P]ATP Prepare_Reaction->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and spot onto filter paper Incubate->Stop_Reaction Wash_Filter Wash filter paper to remove unbound ATP Stop_Reaction->Wash_Filter Quantify Quantify radioactivity using a scintillation counter or phosphorimager Wash_Filter->Quantify

Caption: The general workflow for a radiometric filter-binding kinase assay.

Step-by-Step Protocol:

  • Reaction Setup: a. In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), the purified ROCK enzyme, and its specific peptide substrate (e.g., a derivative of myosin light chain).[22] b. Add the novel ROCK inhibitor at various concentrations or a vehicle control.

  • Initiation and Incubation: a. Initiate the kinase reaction by adding a solution containing a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to accurately determine the IC50.[23] b. Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Stopping the Reaction and Measuring Radioactivity: a. Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).[20] b. Wash the filter paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unincorporated [γ-³³P]ATP.[20] c. Allow the filter paper to dry. d. Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.[20]

  • Data Analysis: a. Determine the kinase activity as counts per minute (CPM) for each reaction. b. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Choosing the Right Assay: A Scientist's Perspective

The choice of assay for profiling ROCK inhibitor cross-reactivity depends on several factors, including the stage of drug discovery, the desired throughput, and the specific questions being asked.[24][25]

  • NanoBRET™ assays are ideal for confirming target engagement in a physiologically relevant cellular context and for rank-ordering compounds based on their intracellular potency.[2][13] The live-cell format provides valuable insights into how factors like cell permeability and intracellular ATP concentrations affect inhibitor activity.[26]

  • KiNativ™ profiling offers a comprehensive and unbiased view of an inhibitor's selectivity across a large portion of the native kinome within a single experiment.[17][27] This method is particularly powerful for identifying unexpected off-targets and for understanding the inhibitor's mechanism of action in a more complex biological system.

  • Radiometric assays , while requiring the handling of radioactive materials, remain the gold standard for in vitro kinase activity measurements due to their directness and high sensitivity.[28][29] They are excellent for precise IC50 determination and for detailed mechanistic studies of enzyme inhibition.

For a comprehensive cross-reactivity assessment, a tiered approach is often employed. Initial broad screening using a platform like KiNativ™ or a large panel of radiometric assays can identify potential off-targets. Promising candidates can then be further characterized in cell-based assays like NanoBRET™ to confirm on-target engagement and cellular potency.

Conclusion: The Path to Selective ROCK Inhibition

The development of novel ROCK inhibitors with improved selectivity profiles is an active and promising area of research. As our understanding of the kinome and the intricacies of kinase signaling deepens, so too does our ability to design more specific and effective therapeutics. The methodologies outlined in this guide provide a robust framework for the critical evaluation of inhibitor cross-reactivity, a crucial step in the journey from a promising compound to a life-changing medicine. By employing these techniques with scientific rigor, researchers can navigate the complexities of the kinome and unlock the full therapeutic potential of ROCK inhibition.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-45. Available at: [Link]

  • Hwang, S., et al. (2024). Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

  • Ma, H., Deacon, S., & Horiuchi, K. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607-621. Available at: [Link]

  • Hwang, S., et al. (2024). Paving the ROCKy Path to Novel Antifibrotics. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]

  • de Witte, W., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963429. Available at: [Link]

  • K-Met, et al. (2013). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 966, 141-149. Available at: [Link]

  • Promega Corporation. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Available at: [Link]

  • Franks, C. E., et al. (2020). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 12(3), e81. Available at: [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Al-Hossaini, A. M., et al. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. International Journal of Molecular Sciences, 24(19), 14410. Available at: [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Available at: [Link]

  • de Witte, W., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. Available at: [Link]

  • Lin, A., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 14(9), 2177-2187. Available at: [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7452. Available at: [Link]

  • Rodrigues, T., et al. (2024). Drug Repurposing by Virtual Screening: Identification of New Already Approved ROCK Inhibitors as Promising Drugs to Target Neurodegeneration. ChemRxiv. Available at: [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. Available at: [Link]

  • Bantscheff, M., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. Available at: [Link]

  • Al-Hossaini, A. M., et al. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. International Journal of Molecular Sciences, 24(19), 14410. Available at: [Link]

  • Sirisawad, M., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Molecules, 28(5), 2355. Available at: [Link]

  • Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: A protocol. Nature Protocols, 1(2), 968-971. Available at: [Link]

  • Reghuvaran, A., et al. (2025). Precision Therapeutics Target CKD via Shroom3-Rock Interaction. BIOENGINEER.ORG. Available at: [Link]

  • Özdemir, A., & Ark, M. (2021). A novel ROCK inhibitor: off-target effects of metformin. Turkish Journal of Biology, 45(3), 346-355. Available at: [Link]

  • Staben, L. R., et al. (2011). Inhibitor selectivity profiling. ResearchGate. Available at: [Link]

  • de Witte, W., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963429. Available at: [Link]

  • Rodrigues, T., et al. (2024). Drug Repurposing by Virtual Screening: identification of new already approved ROCK inhibitors as promising drugs to target neurodegeneration. ChemRxiv. Available at: [Link]

  • Rodrigues, T., et al. (2024). Drug Repurposing by Virtual Screening: Identification of New Already Approved ROCK Inhibitors as Promising Drugs to Target Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Available at: [Link]

  • Sessa, F., & Tsichlis, P. N. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Methods in Molecular Biology, 1647, 1-7. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • HMS LINCS Project. (2016, September 15). KiNativ data. Available at: [Link]

  • Pinner, A., et al. (2014). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncogene, 33(5), 555-565. Available at: [Link]

  • Pinner, A., et al. (2014). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncogene, 33(5), 555-565. Available at: [Link]

  • Schober, M., et al. (2023). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. International Journal of Molecular Sciences, 24(11), 9308. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Isoquinoline Sulfonamides Against Known ROCK Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Generation of ROCK Inhibitors

The isoquinoline sulfonamide scaffold is a cornerstone in the development of kinase inhibitors, most notably targeting the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1] These serine/threonine kinases are pivotal downstream effectors of the RhoA GTPase signaling pathway.[2] The RhoA/ROCK cascade is a central regulator of cellular mechanics, governing processes such as actin cytoskeleton organization, cell adhesion, migration, and smooth muscle contraction.[][4] Consequently, its dysregulation is implicated in a host of pathologies, including hypertension, glaucoma, cancer metastasis, and neurodegenerative disorders, making ROCK a highly attractive therapeutic target.[5][6][7]

For decades, compounds like Fasudil (HA-1077) and Y-27632 have served as the gold standards in ROCK inhibition research.[8][9] Fasudil, a potent vasodilator, is clinically approved in Japan and China for treating cerebral vasospasm.[5][10] Y-27632, while primarily a research tool, is a highly selective and cell-permeable ROCK inhibitor that has been instrumental in elucidating the pathway's function.[11][12][13]

This guide provides a comprehensive framework for the preclinical benchmarking of novel isoquinoline sulfonamides. We will use two hypothetical candidates, IS-1 and IS-2 , to illustrate a rigorous, multi-tiered evaluation process. Our objective is not merely to generate data but to build a holistic performance profile, assessing potency, selectivity, and cellular efficacy against the established benchmarks, Fasudil and Y-27632. This structured approach ensures that promising new chemical entities are identified and advanced with confidence.

The RhoA/ROCK Signaling Pathway: The Central Mechanism of Action

Understanding the target pathway is critical to designing a logical benchmarking strategy. The RhoA/ROCK pathway is activated by various extracellular signals.[14] Activated, GTP-bound RhoA recruits and activates ROCK, which in turn phosphorylates multiple downstream substrates.[2][6] A primary outcome is the inhibition of Myosin Light Chain Phosphatase (MLCP) via phosphorylation of its myosin-binding subunit (MYPT1).[15][16] This action increases the phosphorylation of the Myosin Light Chain (MLC), leading to enhanced actin-myosin contractility and the formation of actin stress fibers.[2] Our experimental strategy is designed to probe this pathway at key nodes.

Caption: The RhoA/ROCK signaling cascade leading to actomyosin contractility.

A Validated Experimental Workflow for Comparative Analysis

A logical, stepwise progression from in vitro biochemical assays to cell-based functional validation is crucial. This workflow ensures that the direct inhibitory potential is confirmed before investing in more complex cellular models. Each step serves as a quality control checkpoint for the next.

Experimental_Workflow cluster_0 Part I: Biochemical Assays cluster_1 Part II: Cell-Based Assays start Start: New Compounds (IS-1, IS-2) Standards (Fasudil, Y-27632) assay_ic50 Exp 1: In Vitro Kinase Assay Determine IC50 for ROCK1 & ROCK2 start->assay_ic50 assay_selectivity Exp 2: Kinase Selectivity Panel Profile against PKA, PKC, etc. assay_ic50->assay_selectivity assay_western Exp 3: Western Blot Measure p-MLC inhibition in cells assay_selectivity->assay_western assay_if Exp 4: Immunofluorescence Visualize stress fiber disruption assay_western->assay_if end_node End: Comparative Data Analysis & Candidate Prioritization assay_if->end_node

Caption: A structured workflow for benchmarking novel kinase inhibitors.

Part I: In Vitro Biochemical Potency and Selectivity

The initial and most fundamental test is to measure the direct interaction between an inhibitor and its target kinase in a purified, cell-free system. This approach provides the half-maximal inhibitory concentration (IC50), a core metric of drug potency.[17]

Experiment 1: In Vitro ROCK Kinase Activity Assay (IC50 Determination)

Causality: The purpose of this assay is to quantify the potency of our novel compounds (IS-1, IS-2) and standards against the purified ROCK1 and ROCK2 isoforms. We employ a non-radioactive, ELISA-based format that measures the phosphorylation of a key ROCK substrate, MYPT1.[14][16] This method is robust, high-throughput, and directly assesses the catalytic activity of the kinase.[18]

Protocol: ELISA-Based ROCK Activity Assay

  • Plate Preparation: Use a 96-well microplate pre-coated with recombinant MYPT1 substrate.[14][16]

  • Compound Preparation: Prepare a 10-point serial dilution series for each test compound (IS-1, IS-2, Fasudil, Y-27632) in kinase assay buffer, typically ranging from 1 nM to 100 µM.

  • Kinase Reaction:

    • To each well, add the purified active ROCK1 or ROCK2 enzyme.

    • Immediately add the serially diluted compounds to their respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

    • Incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate Phosphorylation: Add ATP to all wells to a final concentration of 100 µM to start the kinase reaction.[19] Incubate for 60 minutes at 30°C with gentle agitation.

  • Detection:

    • Wash the plate 3 times with a wash buffer (e.g., TBS-T) to remove ATP and unbound reagents.

    • Add a primary antibody that specifically detects phosphorylated MYPT1 (at Thr696).[20] Incubate for 60 minutes at room temperature.

    • Wash the plate 3 times.

    • Add an HRP-conjugated secondary antibody. Incubate for 60 minutes at room temperature.

    • Wash the plate 3 times.

    • Add a chromogenic substrate (e.g., TMB). Allow the color to develop.

    • Stop the reaction with a stop solution (e.g., 1N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the background, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).[21]

Hypothetical Data Summary: Biochemical Potency

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)
IS-1 15025
IS-2 8095
Fasudil 1900730[22]
Y-27632 220[12]300[12]

Part II: Cellular Activity and Functional Consequences

Demonstrating potency in a biochemical assay is the first step. The critical next phase is to confirm that the compounds can penetrate the cell membrane, engage the target in the complex intracellular environment, and elicit the expected biological response.

Experiment 3: Inhibition of Myosin Light Chain Phosphorylation (Western Blot)

Causality: This assay validates target engagement within the cell. By measuring the phosphorylation level of Myosin Light Chain (p-MLC), a key downstream substrate in the ROCK pathway, we can directly assess the intracellular inhibitory activity of our compounds.[15][23] A reduction in p-MLC levels upon inhibitor treatment provides strong evidence of on-target activity.

Protocol: Western Blot for p-MLC

  • Cell Culture & Treatment:

    • Plate a suitable cell line (e.g., A7r5 rat aortic smooth muscle cells) and grow to 80-90% confluency.

    • Serum-starve the cells overnight to reduce basal ROCK activity.

    • Pre-treat cells for 1 hour with various concentrations of the test compounds (IS-1, IS-2, and standards).

    • Stimulate the cells with a ROCK pathway activator, such as lysophosphatidic acid (LPA), for 15-30 minutes to induce MLC phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MLC (Ser19).

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis and Normalization:

    • Image the blot using a digital imager.

    • Strip the membrane and re-probe with an antibody for total MLC or a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities. Express p-MLC levels as a ratio relative to total MLC or the loading control. Calculate the cellular IC50 for p-MLC inhibition.

Experiment 4: Cytoskeletal Reorganization Assay (Stress Fiber Disruption)

Causality: This functional cell-based assay provides visual confirmation of the inhibitor's effect on the actin cytoskeleton, a primary target of ROCK signaling.[9] Active ROCK promotes the formation of prominent actin stress fibers; effective inhibitors will cause these structures to disassemble.[4] This assay bridges the gap between target engagement (p-MLC inhibition) and a key cellular phenotype.

Protocol: Immunofluorescence for F-Actin

  • Cell Culture: Seed cells (e.g., Swiss 3T3 fibroblasts) onto glass coverslips in a 24-well plate and allow them to adhere and spread overnight.

  • Treatment: Treat the cells with the test compounds at a fixed concentration (e.g., 10 µM) for 2-4 hours. Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining:

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Stain for F-actin by incubating with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 60 minutes.

    • (Optional) Counterstain nuclei with DAPI.

  • Imaging: Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence or confocal microscope.

  • Analysis: Qualitatively assess the morphology of the actin cytoskeleton. Compare the presence of organized, thick stress fibers in control cells to the diffuse, cortical actin staining expected in inhibitor-treated cells.

Comprehensive Performance Summary

A consolidated view of the data is essential for making informed decisions. This table integrates the biochemical potency with the cellular activity, allowing for a direct comparison across all compounds.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)ROCK1/2 SelectivityCellular p-MLC IC50 (µM)Stress Fiber Disruption (at 10 µM)
IS-1 15025 6-fold for ROCK20.15 Complete
IS-2 80 95~1:10.85Complete
Fasudil 19007302.6-fold for ROCK25.5Partial
Y-27632 220300~1:11.2Complete

Conclusion and Expert Recommendations

This benchmarking guide outlines a systematic and robust methodology for evaluating novel isoquinoline sulfonamide-based ROCK inhibitors. The workflow progresses logically from direct enzyme inhibition to intracellular target engagement and functional cellular outcomes.

  • Candidate IS-1 emerges as a highly promising lead. It demonstrates superior potency against ROCK2 (IC50 = 25 nM) compared to both standards and possesses a favorable 6-fold selectivity for ROCK2 over ROCK1. Crucially, this high biochemical potency translates into excellent cellular activity, with a p-MLC inhibition IC50 of 0.15 µM and complete disruption of stress fibers. This profile suggests IS-1 could be a potent and potentially more selective therapeutic candidate than existing options.

  • Candidate IS-2 shows good potency against both ROCK isoforms, slightly better than Y-27632, but lacks isoform selectivity. Its cellular activity is solid but less potent than IS-1.

Future Directions: For a candidate like IS-1, the logical next steps would involve a broader kinase selectivity screen (e.g., against a panel of >100 kinases) to fully characterize its off-target profile, followed by in vitro ADME/Tox profiling and subsequent evaluation in relevant in vivo disease models.

References

  • Fasudil - Wikipedia. [Link]

  • What is the mechanism of Fasudil Hydrochloride Hydrate? - Patsnap Synapse. [Link]

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. PubMed. [Link]

  • The Science Behind Fasudil HCl: Targeting Rho-Kinase for Better Health Outcomes. [Link]

  • Use and properties of ROCK-specific inhibitor Y-27632 | Request PDF - ResearchGate. [Link]

  • Rho Kinase (ROCK) Activity Assay, 96-Well - Cell Biolabs, Inc. [Link]

  • Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. PubMed. [Link]

  • Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. [Link]

  • Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms - PMC - NIH. [Link]

  • Fasudil | SPAN - Stroke Preclinical Assessment Network. [Link]

  • Sumi, K., et al. (2018). Isoquinoline sulfonamides such as fasudil, H-1152, ripasudil and H-1129 produce IOP-lowering and neuroprotective effects through Rho kinase inhibition. IOVS | ARVO Journals. [Link]

  • Rath, N., et al. (2021). RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential. PubMed Central. [Link]

  • Rho-associated protein kinase - Wikipedia. [Link]

  • ROCK Signaling Pathway - Creative Diagnostics. [Link]

  • Noma, K., et al. (2006). A Method for Measuring Rho Kinase Activity in Tissues and Cells. PMC - NIH. [Link]

  • Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC - NIH. [Link]

  • Y-27632 - Wikipedia. [Link]

  • Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery - PMC - PubMed Central. [Link]

  • Molecular Pathways: Targeting the kinase effectors of RHO-family GTPases - PMC - NIH. [Link]

  • 96-well ROCK Activity Assay Kit - Cell Biolabs, Inc. [Link]

  • The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro - PubMed. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • CycLex® Rho-kinase Assay Kit | Kits | MBL Life Science -GLOBAL-. [Link]

  • Isoquinoline-Sulfonamide derivatives: Significance and symbolism. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. [Link]

  • Serle, J. B., & Tanna, A. P. (2018). Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension. PubMed. [Link]

  • Novel Rho kinase inhibitors prepared and tested at Kirin Brewery - | BioWorld. [Link]

  • RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. [Link]

  • The Novel Rho Kinase (ROCK) Inhibitor K-115: A New Candidate Drug for Neuroprotective Treatment in Glaucoma - PubMed. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - MDPI. [Link]

  • (PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - ResearchGate. [Link]

  • IC50 - Wikipedia. [Link]

  • IC50 Determination - edX. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PubMed. [Link]

  • Relative In Vitro Potencies (IC 50 Valve, lM) for ROCK2 Inhibition and... - ResearchGate. [Link]

  • Benchmarking substrate-based kinase activity inference using phosphoproteomic data | Bioinformatics | Oxford Academic. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC - NIH. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat Isoquinoline-5-sulfonyl Chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization for small residual quantities or packaging of bulk quantities for professional disposal. Never dispose of it directly down the drain. [1]

This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety & Hazard Profile

This compound is a corrosive, water-reactive compound that demands careful handling in a controlled laboratory environment.[1][2]

  • Primary Hazards:

    • Corrosivity: Causes severe skin burns and serious eye damage.[3]

    • Reactivity: Reacts exothermically, sometimes violently, with water, moisture, and bases.[1] This reaction produces corrosive hydrochloric acid and sulfonic acids.[1][4]

    • Toxicity: Inhalation of vapors or fumes can cause respiratory irritation.[5][6] Combustion may produce toxic gases like hydrogen chloride and sulfur dioxide.[1]

Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound for disposal.[2][7]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and a full-face shield.[1]Protects against splashes of corrosive material.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber).[1][2]Prevents severe skin burns upon contact.
Body Protection Chemical-resistant lab coat or apron.[1]Protects skin and personal clothing from contamination.
Respiratory Protection All handling and disposal steps must be performed in a certified chemical fume hood.[5][7]Prevents inhalation of corrosive vapors and acid gases.
Step-by-Step Disposal Protocol

The disposal of this compound involves two main stages: the neutralization of small, residual quantities (e.g., from cleaning glassware) and the packaging of bulk quantities for professional disposal.[1]

This procedure should only be performed by trained personnel to render small amounts of the chemical less hazardous before final collection.[7]

Objective: To safely hydrolyze and neutralize residual this compound into its corresponding sulfonic acid salt.[1]

Materials:

  • Residual this compound (e.g., in a reaction flask).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.[1]

  • Ice bath.[1]

  • Large beaker (at least 5-10 times the volume of the sulfonyl chloride solution).[1]

  • Stir plate and stir bar.

  • pH paper.

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of saturated sodium bicarbonate solution on a stir plate within an ice bath.[1][7] A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[1] Begin vigorous stirring.

  • Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[1][7]

    • CAUTION: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[1] The addition rate must be controlled to prevent excessive foaming, temperature increase, or overflow.[1] Do not add the base to the sulfonyl chloride.[7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[1]

  • pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[1] If it is still acidic, add more base.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[1]

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[1]

  • Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[1] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.[1]

  • Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[8] The label should include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.[1] Every receptacle used to store chemical waste must be clearly labeled with the words “Hazardous Waste.”[9]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be at or near the point of generation and under the control of laboratory personnel.[8][9]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]

Emergency Procedures: Spill Management

In the event of a small spill, immediate and correct action is crucial.[1]

  • Evacuate: Clear all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the fume hood is operational to manage vapors.[2]

  • Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[7] Do not use combustible materials like sawdust.[7]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.[1]

Regulatory Framework

Disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from "cradle to grave."[10] Laboratories may operate under regulations for satellite accumulation areas, which allow for the accumulation of up to 55 gallons of hazardous waste in designated containers.[9][11] Some academic institutions may operate under Subpart K, which provides alternative requirements better suited for laboratory settings.[11]

  • OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the "Lab Standard" (29 CFR 1910.1450) require employers to inform and train employees about the hazards of chemicals in the workplace and to develop a Chemical Hygiene Plan.[10][12] OSHA also has standards for hazardous waste operations and emergency response (HAZWOPER).[13][14]

Logical Workflow for Disposal

cluster_0 Disposal Decision Workflow start Assess Quantity of This compound Waste is_bulk Bulk Quantity? start->is_bulk is_residual Small Residual Quantity? is_bulk->is_residual No package Package as Halogenated Organic Waste is_bulk->package Yes neutralize Neutralize via Protocol 2.1 is_residual->neutralize Yes label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards package->label_waste collect_aqueous Collect Neutralized Solution in 'Aqueous Hazardous Waste' Container neutralize->collect_aqueous store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa professional_disposal Arrange for Professional Disposal via EHS store_saa->professional_disposal collect_aqueous->store_saa

Caption: Logical workflow for the proper disposal of this compound.

References

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Thompson, M. (2019). Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Laboratory Manager. (2021, July 1). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • CDMS. (2022, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • HAZWOPER OSHA Training. (2023, December 13). How to Safely Dispose Hazardous Waste?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]

  • ResearchGate. (2018). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 906820-08-4,4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.

Sources

Mastering the Handling of Isoquinoline-5-sulfonyl Chloride: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling highly reactive reagents like Isoquinoline-5-sulfonyl Chloride is a fundamental aspect of innovative drug development and chemical synthesis. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and provide a framework of understanding that prioritizes safety through scientific rationale. This guide is structured to offer immediate, essential safety information, detailed operational plans, and compliant disposal procedures, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Analysis: Understanding the Reactivity of this compound

This compound is a reactive compound, primarily due to its sulfonyl chloride group. This functional group is susceptible to hydrolysis and reacts with nucleophiles. The primary hazards associated with this compound are severe skin corrosion and eye damage.[1][2][3][4] The material is also moisture-sensitive, and contact with water can release corrosive gases like hydrogen chloride.[5]

GHS Hazard Identification:

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1][2][3][4]Danger
Serious Eye Damage/Irritation1H314: Causes severe skin burns and eye damage.[4][5]Danger

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity.

PPE CategorySpecificationRationale
Eye and Face Protection Tight-fitting chemical safety goggles combined with a full-face shield.[5][6]Protects against splashes and vapors that can cause severe and potentially irreversible eye damage.[4][5][6]
Hand Protection Chemical-resistant gloves such as neoprene or butyl rubber. Nitrile rubber can be a suitable option, but glove thickness should be adequate and gloves should be inspected before use and changed frequently.[5][6]Prevents skin contact, which can lead to severe burns and corrosion.[5][6] Aromatic and halogenated hydrocarbons can degrade many glove materials, so vigilance is key.
Body Protection A flame-retardant, chemical-resistant lab coat or apron. For larger quantities, a full-body suit should be considered.[5][6]Protects underlying clothing and skin from contamination.[5][6]
Respiratory Protection A NIOSH/MSHA-approved respirator with cartridges appropriate for acid gases and organic vapors is necessary if working outside a chemical fume hood or if there is a risk of aerosolization.[5][6]Prevents the inhalation of harmful vapors or dust which can cause severe respiratory irritation.[6][7]
Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat or Suit Don1->Don2 Don3 Don Respirator (if required) Don2->Don3 Don4 Don Goggles & Face Shield Don3->Don4 Don5 Don Gloves Don4->Don5 Ready Ready for Work Don5->Ready Doff1 Remove Gloves Doff2 Remove Goggles & Face Shield Doff1->Doff2 Doff3 Remove Lab Coat or Suit Doff2->Doff3 Doff4 Remove Respirator (if required) Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5 Done Work Complete

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Bench to Waste

Adherence to a strict operational protocol is crucial. All work with this compound must be conducted in a well-ventilated chemical fume hood.[4]

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Confirm that a safety shower and eyewash station are readily accessible and functional.[6]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

    • Place a container of an inert absorbent material (e.g., sand, vermiculite) nearby for spill response.[6]

  • Handling the Compound:

    • Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation, which could lead to hydrolysis and the release of HCl gas.[5]

    • Handle under an inert atmosphere (e.g., nitrogen or argon) if the procedure is sensitive to moisture.[4][6]

    • Use only non-sparking tools.[6]

    • Weigh the required amount of the solid compound carefully within the fume hood to avoid generating dust.

    • Keep the container tightly sealed when not in use.

  • Post-Procedure:

    • Quench any residual reagent in reaction vessels with a suitable non-aqueous solvent before cleaning.

    • Decontaminate the work area thoroughly.

    • Segregate all waste materials as hazardous.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[4][6][7][8] Remove contact lenses if present and easy to do.[2][4][9] Seek immediate medical attention.[4][6][9]
Skin Contact Immediately remove all contaminated clothing and shoes.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][6] Seek immediate medical attention.[6][9]
Inhalation Move the individual to fresh air at once.[4][5][6][9] If breathing is difficult or has stopped, provide artificial respiration.[4][6] Seek immediate medical attention.[2][4][9]
Ingestion Do NOT induce vomiting.[2][4][6] If the person is conscious, rinse their mouth with water.[6][8][9] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][9]
Minor Spill Evacuate non-essential personnel.[5] Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[6][8] Carefully sweep up the material, place it in a suitable, closed container for disposal, and ventilate the area.[6][8]
Major Spill Evacuate the area immediately and contact your institution's emergency services.[6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step. All waste must be treated as hazardous.[6]

Waste Segregation and Disposal Protocol:

  • Waste Chemical: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for hazardous waste. A common disposal method for sulfonyl chlorides is dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[6]

  • Containers: Do not reuse empty containers. They should be treated as hazardous waste.[6]

  • Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[5][6] Do not dispose of this chemical down the drain.[5]

Chemical Waste Disposal Workflow

Disposal_Workflow cluster_waste_gen Waste Generation (in Fume Hood) cluster_waste_handling Waste Handling & Storage Start Experiment Complete Solid_Waste Collect Solid Waste (e.g., contaminated paper towels, gloves) Start->Solid_Waste Liquid_Waste Collect Liquid Waste (e.g., unused reagent, quenched solutions) Start->Liquid_Waste Segregate_Solid Place in Labeled Solid Hazardous Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Place in Labeled Liquid Hazardous Waste Container Liquid_Waste->Segregate_Liquid Store Store in Designated Hazardous Waste Area Segregate_Solid->Store Segregate_Liquid->Store Disposal Professional Disposal (Incineration) Store->Disposal

Caption: Workflow for the segregation and disposal of hazardous chemical waste.

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.

References

  • This compound hydrochloride. PubChem. [Link]

  • This compound. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline-5-sulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
Isoquinoline-5-sulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.